Acetophenone, 4',4'''-ethylenedi-
Description
The exact mass of the compound Acetophenone, 4',4'''-ethylenedi- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37517. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetophenone, 4',4'''-ethylenedi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4',4'''-ethylenedi- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCVLSXAOHWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229605 | |
| Record name | Acetophenone, 4',4'''-ethylenedi- | |
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Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-06-6 | |
| Record name | 4,4′-Diacetylbibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetophenone, 4',4'''-ethylenedi- | |
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| Record name | 793-06-6 | |
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| Record name | Acetophenone, 4',4'''-ethylenedi- | |
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| Record name | 793-06-6 | |
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| Record name | 4,4′-Diacetylbibenzyl | |
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Foundational & Exploratory
Technical Guide: Acetophenone, 4',4'''-ethylenedi- (1,2-bis(4-acetylphenyl)ethane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane (CAS No: 6335-51-9). Due to a lack of extensive specific research on this compound, this document combines available calculated data with a proposed synthetic protocol based on established chemical principles. Furthermore, it explores the potential for biological activity by examining related bibenzyl and bisbibenzyl compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Chemical and Physical Properties
While experimental data for Acetophenone, 4',4'''-ethylenedi- is limited in publicly available literature, a number of its physicochemical properties have been calculated and are compiled below. These values provide a useful starting point for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | - |
| Molecular Weight | 266.33 g/mol | - |
| CAS Number | 6335-51-9 | - |
| Melting Point (Tfus) | 413.63 K (140.48 °C) (Calculated) | Cheméo[1] |
| Boiling Point (Tboil) | 659.8 K (386.65 °C) (Calculated) | Cheméo[1] |
| logP (Octanol/Water) | 3.877 (Calculated) | Cheméo[1] |
| Water Solubility (log10WS) | -5.21 mol/L (Calculated) | Cheméo[1] |
| Enthalpy of Vaporization | 75.03 kJ/mol (Calculated) | Cheméo[1] |
| Enthalpy of Fusion | 32.88 kJ/mol (Calculated) | Cheméo[1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Friedel-Crafts Diacylation of 1,2-Diphenylethane
The most direct route to 1,2-bis(4-acetylphenyl)ethane is the diacylation of 1,2-diphenylethane using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The para-substitution is generally favored due to steric hindrance.
Reaction Scheme:
Caption: Proposed synthetic route via Friedel-Crafts acylation.
Proposed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,2-diphenylethane (1 equivalent) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Catalyst: Cool the flask in an ice bath to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃, >2 equivalents) in portions. An excess of the Lewis acid is required as it will complex with the carbonyl groups of the product.
-
Addition of Acylating Agent: Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 1,2-bis(4-acetylphenyl)ethane as a solid.
Spectroscopic Characterization (Expected)
¹H NMR
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm). The protons ortho to the acetyl group would be the most downfield, and the protons meta to the acetyl group would be slightly more upfield. Each doublet would integrate to 4H.
-
Methylene Protons: A singlet for the four protons of the ethylene bridge (-CH₂-CH₂-) at approximately 2.9-3.1 ppm.
-
Methyl Protons: A singlet for the six protons of the two acetyl groups (-COCH₃) at approximately 2.5-2.6 ppm.
¹³C NMR
-
Carbonyl Carbon: A signal at approximately 197-198 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon attached to the acetyl group would be around 136-137 ppm, the quaternary carbon of the ethylene bridge attachment around 145-146 ppm, and the other two aromatic CH carbons between 128-130 ppm.
-
Methylene Carbon: A signal for the ethylene bridge carbons at approximately 37-38 ppm.
-
Methyl Carbon: A signal for the acetyl methyl carbons at approximately 26-27 ppm.
IR Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group, expected around 1670-1690 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 266.
-
Fragmentation: A prominent fragment would be expected from the cleavage of the C-C bond of the ethylene bridge, and a characteristic fragment for the acetyl group [CH₃CO]⁺ at m/z = 43.
Potential Biological Activities: Context from Related Compounds
There is no direct research available on the biological activities of Acetophenone, 4',4'''-ethylenedi-. However, the core structure, a bibenzyl, is a well-known motif in a class of naturally occurring compounds with a wide range of biological activities.[2]
Bibenzyls and bisbibenzyls, found in plants like liverworts, have demonstrated cytotoxic, antibacterial, antifungal, and neuroprotective properties.[2][3] For instance, certain bibenzyl compounds have shown cytotoxic activity against human cancer cell lines such as HCT116, HeLa, and HL-60.[4] Other studies on bibenzyl enantiomers have reported antibacterial effects against Gram-positive bacteria and inhibitory effects on TNF-α-mediated cytotoxicity.[3]
The presence of the bibenzyl core in Acetophenone, 4',4'''-ethylenedi- suggests that it could be a candidate for biological screening in these areas.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Conclusion
Acetophenone, 4',4'''-ethylenedi- is a molecule with well-defined, albeit calculated, chemical and physical properties. While a specific published experimental protocol for its synthesis is lacking, it can likely be prepared through a standard Friedel-Crafts acylation of 1,2-diphenylethane. The absence of direct biological studies on this compound is contrasted by the diverse and potent activities of other members of the bibenzyl family of molecules, suggesting that 1,2-bis(4-acetylphenyl)ethane could be a valuable candidate for future research in drug discovery and materials science. This guide provides the foundational information necessary for researchers to embark on the synthesis, characterization, and evaluation of this compound.
References
- 1. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds [mdpi.com]
- 2. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Spectroscopic Profile of Acetophenone, 4',4'''-ethylenedi-: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane or 4,4'-Diacetylbibenzyl. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone
-
Synonyms: Acetophenone, 4',4'''-ethylenedi-; 1,2-bis(4-acetylphenyl)ethane; 4,4'-Diacetylbibenzyl
-
CAS Number: 793-06-6
-
Molecular Formula: C₁₈H₁₈O₂
-
Molecular Weight: 266.33 g/mol
Spectroscopic Data
The following sections present the key spectroscopic data for Acetophenone, 4',4'''-ethylenedi- in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 4H | Aromatic Protons (ortho to acetyl group) |
| ~7.3 | Doublet | 4H | Aromatic Protons (meta to acetyl group) |
| ~3.0 | Singlet | 4H | Ethylene Bridge (-CH₂-CH₂-) |
| ~2.6 | Singlet | 6H | Acetyl Methyl Protons (-COCH₃) |
| Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. |
| Chemical Shift (δ) ppm | Assignment |
| ~198 | Carbonyl Carbon (C=O) |
| ~145 | Aromatic Carbon (quaternary, attached to ethylene bridge) |
| ~136 | Aromatic Carbon (quaternary, attached to acetyl group) |
| ~129 | Aromatic Carbon (CH, ortho to acetyl group) |
| ~128 | Aromatic Carbon (CH, meta to acetyl group) |
| ~38 | Ethylene Bridge Carbon (-CH₂-CH₂-) |
| ~27 | Acetyl Methyl Carbon (-COCH₃) |
| Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for Acetophenone, 4',4'''-ethylenedi- is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (from ethylene bridge) |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1400 | Medium | CH₂ Bending |
| ~1260 | Strong | C-C(=O) Stretch |
| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-Plane) |
| Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Acetophenone, 4',4'''-ethylenedi- exhibits the following major peaks[1].
| m/z | Relative Intensity | Assignment |
| 266 | Moderate | [M]⁺ (Molecular Ion) |
| 251 | Low | [M - CH₃]⁺ |
| 133 | High | [M/2]⁺ or [CH₃COC₆H₄CH₂]⁺ (Benzylic cleavage) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: A sample of Acetophenone, 4',4'''-ethylenedi- (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., Varian CFT-20 for ¹H NMR, Bruker AM-270 for ¹³C NMR) is used.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Data processing is similar to that of ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is used.
-
Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS):
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
-
The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the mixture before they enter the mass spectrometer.
-
-
Instrumentation: A GC-MS system is used.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Acetophenone, 4',4'''-ethylenedi-.
This guide serves as a foundational resource for professionals working with Acetophenone, 4',4'''-ethylenedi-. The provided spectroscopic data and protocols are essential for ensuring the identity and purity of this compound in various scientific applications.
References
An In-depth Technical Guide to 4,4'-Diacetylbibenzyl (CAS: 793-06-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Diacetylbibenzyl, with the CAS number 793-06-6, is a bibenzyl derivative that holds potential for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible synthesis method, and a review of the biological activities associated with the broader class of bibenzyl compounds. Due to a lack of specific biological data for 4,4'-Diacetylbibenzyl, this document leverages information on structurally related bibenzyls to infer potential areas of pharmacological interest, such as antioxidant, anti-inflammatory, and cytotoxic activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to aid in conceptual understanding.
Chemical and Physical Properties
4,4'-Diacetylbibenzyl is a symmetrical aromatic ketone. Its core structure consists of a bibenzyl (1,2-diphenylethane) scaffold with acetyl groups substituted at the para positions of both phenyl rings.
| Property | Value | Reference |
| CAS Number | 793-06-6 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₂ | [1][2] |
| Molecular Weight | 266.33 g/mol | [1][2] |
| IUPAC Name | 1,1'-(ethane-1,2-diylbis(4,1-phenylene))diethanone | |
| Synonyms | 1,2-Bis(4-acetylphenyl)ethane, p,p'-Diacetyl-1,2-diphenylethane | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 164-166 °C | [3] |
| Boiling Point | >240 °C at 11 Torr | [3] |
| Density (predicted) | 1.082 ± 0.06 g/cm³ | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,4'-Diacetylbibenzyl, crucial for its identification and characterization.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated 7.8-7.9 | Doublet | 4H | Aromatic (ortho to C=O) |
| Anticipated 7.2-7.3 | Doublet | 4H | Aromatic (meta to C=O) |
| Anticipated 2.9-3.0 | Singlet | 4H | Ethane bridge (-CH₂-CH₂-) |
| Anticipated 2.5-2.6 | Singlet | 6H | Acetyl methyl (-C(O)CH₃) |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. The anticipated values are based on general principles of NMR spectroscopy.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~197 | Carbonyl Carbon (C=O) |
| Anticipated ~146 | Aromatic Carbon (para to -CH₂CH₂-) |
| Anticipated ~136 | Aromatic Carbon (ipso, attached to C=O) |
| Anticipated ~129 | Aromatic Carbon (ortho to C=O) |
| Anticipated ~128 | Aromatic Carbon (meta to C=O) |
| Anticipated ~38 | Ethane Bridge Carbon (-CH₂-) |
| Anticipated ~27 | Acetyl Methyl Carbon (-CH₃) |
Note: The anticipated values are based on typical chemical shifts for similar functional groups. Quaternary carbons, such as the carbonyl and ipso-aromatic carbons, are expected to have weaker signals.[4][5][6][7]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated ~3000-3100 | Medium | Aromatic C-H stretch |
| Anticipated ~2850-2960 | Medium | Aliphatic C-H stretch |
| Anticipated ~1680 | Strong | C=O stretch (Aryl ketone) |
| Anticipated ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| Anticipated ~800-850 | Strong | p-Disubstituted benzene C-H bend |
Note: The strong carbonyl absorption is a key diagnostic peak for this molecule.
Mass Spectrometry
| m/z | Interpretation |
| Anticipated 266 | [M]⁺ (Molecular ion) |
| Anticipated 251 | [M - CH₃]⁺ (Loss of a methyl radical) |
| Anticipated 133 | [M/2]⁺ (Cleavage of the ethane bridge) |
| Anticipated 43 | [CH₃CO]⁺ (Acetyl cation) |
Note: The fragmentation pattern is predicted based on the structure, with cleavage at the acyl group and the ethane bridge being prominent.[8]
Synthesis of 4,4'-Diacetylbibenzyl
A plausible and common method for the synthesis of 4,4'-Diacetylbibenzyl is the Friedel-Crafts acylation of bibenzyl. This electrophilic aromatic substitution reaction introduces an acetyl group onto each of the aromatic rings of the bibenzyl starting material.
Experimental Protocol: Friedel-Crafts Acylation of Bibenzyl
Materials:
-
Bibenzyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.[4][9]
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel with vigorous stirring.[4]
-
Addition of Bibenzyl: After the addition of acetyl chloride is complete, add a solution of bibenzyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.[4][9]
-
Reaction Progression: After the addition of bibenzyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][9] This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[4][9]
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-Diacetylbibenzyl.
Potential Biological Activities and Signaling Pathways
While specific biological studies on 4,4'-Diacetylbibenzyl are limited in the publicly available literature, the broader class of bibenzyl compounds has been extensively studied and shown to possess a range of pharmacological activities. It is plausible that 4,4'-Diacetylbibenzyl may share some of these properties.
Potential Pharmacological Activities
| Activity | Description | References |
| Antioxidant | Many bibenzyl derivatives exhibit antioxidant properties by scavenging free radicals. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][10][11][12][13] | |
| Anti-inflammatory | Bibenzyl compounds have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. In vitro assays often involve measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18] | |
| Cytotoxic | Several bibenzyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. Cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[19][20][21][22][23] |
Potential Signaling Pathway Involvement
Based on studies of related bibenzyl compounds, 4,4'-Diacetylbibenzyl could potentially modulate key cellular signaling pathways implicated in inflammation and cancer.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some natural compounds are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is conceivable that bibenzyls could exert anti-inflammatory effects through this mechanism.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is linked to various cancers. Some phytochemicals have been shown to modulate this pathway. Bibenzyl compounds could potentially interfere with this signaling cascade, contributing to their cytotoxic effects.[22][24][25][26][27]
Conclusion
4,4'-Diacetylbibenzyl is a readily synthesizable compound with a well-defined chemical structure. While direct biological data is currently sparse, the known pharmacological activities of the broader bibenzyl class of compounds suggest that it may possess valuable antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides the foundational chemical and spectroscopic information necessary for its unambiguous identification and serves as a starting point for further investigation into its potential therapeutic applications. The provided synthesis protocol offers a reliable method for obtaining the compound for research purposes. Future studies should focus on the direct evaluation of 4,4'-Diacetylbibenzyl in a variety of biological assays to confirm and quantify its potential activities and to elucidate its precise mechanisms of action and effects on cellular signaling pathways.
References
- 1. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Diacetylbibenzyl | C18H18O2 | CID 13100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mdpi.com [mdpi.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibitors of beta-Catenin Signaling [chemdiv.com]
An In-depth Technical Guide to the Fundamental Chemistry of Bifunctional Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional acetophenone derivatives are a versatile class of organic compounds characterized by an acetophenone core bearing at least one additional functional group. This unique structural arrangement, combining a reactive ketone and a modifiable aromatic ring, renders them valuable as key building blocks and precursors in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[1][2] Their inherent reactivity and tunable physicochemical properties have made them a focal point in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the fundamental chemistry of these derivatives, including their synthesis, key reactions, and involvement in significant biological signaling pathways.
Core Synthetic Methodologies
The synthesis of bifunctional acetophenone derivatives can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the nature of the functional groups.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an acyl group onto an aromatic ring.[3][4][5] The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). A key advantage of this method is the deactivation of the product towards further acylation, which prevents polysubstitution.[3]
Table 1: Synthesis of Substituted Acetophenones via Friedel-Crafts Acylation [3][6]
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 2 | 60 | 4-Methoxyacetophenone | 97 |
| Toluene | Acetyl Chloride | AlCl₃ | Benzene | 0.5 | 60 | 4-Methylacetophenone | High |
| Benzene | Acetyl Chloride | Zn Powder | Solvent-free (MW) | 0.25 | - | Acetophenone | 92 |
| Ethylbenzene | Acetyl Chloride | AlCl₃ | Methylene Chloride | - | 0 to RT | 4-Ethylacetophenone | High |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
Reaction Setup: To a solution of anisole (1 mmol) in the tunable aryl alkyl ionic liquid (TAAIL 6) (0.5 g), add iron(III) chloride hexahydrate (10 mol %).
-
Addition of Acylating Agent: Add acetic anhydride (2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60 °C for 2 hours.
-
Work-up and Purification: After completion of the reaction, extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield 4-methoxyacetophenone.[7]
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow of Friedel-Crafts Acylation.
Fries Rearrangement
The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid or Brønsted acid catalyst.[7][8] The regioselectivity of the reaction is temperature-dependent; lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[8]
Table 2: Synthesis of Hydroxyacetophenones via Fries Rearrangement [9][10][11]
| Phenolic Ester | Catalyst | Solvent | Time (h) | Temperature (°C) | Product(s) | Yield (%) |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | - | >100 | o-Hydroxyacetophenone & p-Hydroxyacetophenone | High |
| Phenyl Acetate | p-Toluenesulfonic acid | Solvent-free | 0.5 | 90-160 | o-Hydroxyacetophenone & p-Hydroxyacetophenone | up to 98 (conversion) |
| Phenyl Acetate | AlCl₃ | Nitrobenzene (LAG) | 1.5 | - | p-Hydroxyacetophenone | 63 |
Experimental Protocol: Fries Rearrangement of Phenyl Acetate
-
Reaction Setup: In a round-bottom flask, place phenyl acetate (1 mL) and anhydrous aluminum chloride (3.14 g).
-
Addition of Grinding Agent: Add sodium chloride (2.5 g) as a grinding agent.
-
Reaction Conditions: The reaction can be carried out mechanochemically in a ball mill at 30 Hz for 90 minutes. For liquid-assisted grinding (LAG), a small amount of a solvent like nitrobenzene can be added.
-
Work-up and Purification: After the reaction, carefully add ice-water to the mixture to decompose the aluminum chloride complex. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. The isomers can be separated by steam distillation or column chromatography.[7][9]
Catalytic Hydrogenation of Nitroacetophenones
This method is employed for the synthesis of aminoacetophenones from their corresponding nitro derivatives. The nitro group is selectively reduced using a variety of catalysts and hydrogen gas.[2][12][13]
Table 3: Synthesis of Aminoacetophenones via Catalytic Hydrogenation [2][12][13]
| Nitroacetophenone | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Product | Yield (%) |
| m-Nitroacetophenone | Raney Nickel | Dioxane | 2000 psi | 30-70 | m-Aminoacetophenone | 89.5 |
| 4-Nitroacetophenone | Rh/Silica | Isopropanol | 4 barg | 60 | 4-Aminoacetophenone | 94 |
| 3-Nitroacetophenone | Pt/TiO₂ | - | High | High | 3-Aminoacetophenone | up to 100 (selectivity) |
Experimental Protocol: Catalytic Hydrogenation of m-Nitroacetophenone
-
Reaction Setup: In a hydrogenation bomb, charge m-nitroacetophenone (660 g), dioxane (to make up 1500 cc), and Raney nickel (30 g).
-
Hydrogenation: Introduce hydrogen gas into the bomb at a pressure of 2000 pounds per square inch. The reaction initiates at 30 °C and is completed at 70 °C.
-
Work-up and Purification: After the reaction, remove the catalyst by filtration. The solvent is then removed by distillation. The residue is purified by distillation under reduced pressure to afford m-aminoacetophenone.[2]
α-Halogenation
The α-position to the carbonyl group in acetophenones is readily halogenated in the presence of an acid or base catalyst.[14][15] Acid-catalyzed halogenation typically results in monohalogenation, whereas base-promoted halogenation can lead to polyhalogenation.[14]
Table 4: α-Halogenation of Acetophenone Derivatives [16][17]
| Acetophenone Derivative | Halogenating Agent | Catalyst/Solvent | Product | Yield (%) |
| Acetophenone | Bromine | Acetic Acid | α-Bromoacetophenone | 72 |
| Acetophenone | NBS | p-TsOH (solvent-free) | α-Bromoacetophenone | Satisfactory |
| Substituted Acetophenones | I₂ | H₂O₂/H₂SO₄/Methanol | α-Iodoacetophenones | Good to Excellent |
Experimental Protocol: Acid-Catalyzed Bromination of Acetophenone
-
Reaction Setup: Dissolve acetophenone in acetic acid.
-
Addition of Halogen: Slowly add a solution of bromine in acetic acid to the acetophenone solution.
-
Reaction Conditions: The reaction is typically carried out at room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or distillation.[16]
Physicochemical Properties and Characterization
The physicochemical properties of bifunctional acetophenone derivatives are influenced by the nature and position of their functional groups. These properties, in turn, dictate their biological activity and pharmacokinetic profiles.
Table 5: Physicochemical Properties of Selected Bifunctional Acetophenone Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 293-295 |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 104-107 | 293-295 |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-53 | 255-256 |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 78-81 | 202 (at 15 mmHg) |
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified acetophenone derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure, including the substitution pattern on the aromatic ring and the nature of the functional groups.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film can be prepared between two salt plates.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. The carbonyl (C=O) stretch of the ketone typically appears around 1685 cm⁻¹. The positions of other bands (e.g., O-H, N-H, C-X) will confirm the presence of the additional functional groups.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is typically done using a UV detector at a wavelength where the compound has strong absorbance. HPLC is used to determine the purity of the compound and can also be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.
-
Method: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
Biological Activities and Signaling Pathways
Bifunctional acetophenone derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Table 6: Biological Activities of Bifunctional Acetophenone Derivatives
| Derivative | Biological Activity | Assay | IC₅₀ / MIC | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Antioxidant | DPPH radical scavenging | Most potent in series | [18] |
| Substituted Benzonate derivatives | α-Glucosidase Inhibition | in vitro | 1.68 - 7.88 µM | [1][19] |
| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Antifungal | Broth microdilution | 2.5 mg/mL (vs. T. rubrum) | [20] |
| 1-(2-Hydroxyphenyl)ethan-1-one fragment | BRD4 Inhibition | Biochemical assay | 8.9 µM | |
| Aurone derivatives | Anti-inflammatory | COX-2 Inhibition | 0.22 µM (for WE-4) | [21] |
| Nitrochalcones | Anti-inflammatory | Carrageenan-induced edema | Dose-dependent | |
| Various derivatives | Anticancer | Crystal violet assay | 0.34 - 50 µM | [22] |
Key Signaling Pathways
1. Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)
BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription and is a validated target in cancer and inflammation.[23][24] Certain acetophenone derivatives have been identified as effective BRD4 inhibitors. The acetophenone core can act as a mimic for the acetylated lysine (KAc) residue that naturally binds to the bromodomain.[23]
BRD4 Inhibition by Acetophenone Derivatives
Caption: Mechanism of BRD4 inhibition.
2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Many anti-inflammatory drugs target these enzymes. Certain acetophenone derivatives have shown potent inhibitory activity against both COX and LOX, making them promising dual inhibitors for the treatment of inflammatory diseases.[21][25][26][27][28]
COX/LOX Inhibition Pathway
Caption: Inhibition of COX/LOX pathways.
Structure-Activity Relationships (SAR)
The biological activity of bifunctional acetophenone derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
-
Antioxidant Activity: The presence of hydroxyl groups, particularly in the ortho and para positions, generally enhances antioxidant activity by facilitating hydrogen atom donation to scavenge free radicals.[18]
-
α-Glucosidase Inhibition: The introduction of a benzonate moiety and variations in its substituents can significantly impact the inhibitory activity. Longer straight-chain alkyl esters and the presence of bulky, electron-withdrawing groups on an aromatic ring substituent can enhance potency.[1][19]
-
BRD4 Inhibition: A 2-hydroxyphenyl group on the acetophenone is a key feature for mimicking the acetylated lysine and binding to the BRD4 bromodomain. Further structural modifications can improve potency and selectivity.[23]
-
Anticancer Activity: The position of hydroxyl groups on the phenyl ring can dramatically affect cytotoxicity against different cancer cell lines.[22] The addition of a thiazolidinedione core and different aromatic substitutions on the acetophenone moiety can also modulate anticancer activity.[29]
Conclusion
Bifunctional acetophenone derivatives represent a privileged scaffold in medicinal chemistry and drug development. Their straightforward synthesis, versatile reactivity, and diverse biological activities make them attractive starting points for the design of novel therapeutic agents. A thorough understanding of their fundamental chemistry, including synthetic methodologies, structure-activity relationships, and mechanisms of action within key signaling pathways, is crucial for harnessing their full potential in the development of new drugs for a variety of diseases, including cancer, inflammation, and metabolic disorders. This guide provides a foundational resource for researchers and scientists working in this exciting and promising area of chemical biology.
References
- 1. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. An Overview on Small Molecule Inhibitors of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Versatility of Diketones: A Technical Guide to their Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The diketone functional group, characterized by the presence of two carbonyl moieties, is a cornerstone in the edifice of organic synthesis. Its inherent reactivity and susceptibility to a diverse array of transformations make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of 1,2-, 1,3-, and 1,4-diketones, with a focus on key reactions, experimental protocols, and quantitative data to inform synthetic strategy.
The Reactivity Landscape of Diketones
The spacing between the two carbonyl groups in a diketone profoundly influences its chemical behavior, giving rise to distinct reactivity patterns for 1,2-, 1,3-, and 1,4-diketones.
-
1,2-Diketones (α-Diketones): These compounds are characterized by adjacent carbonyl groups, leading to unique electronic properties. They are susceptible to nucleophilic attack and are renowned for undergoing rearrangement reactions, most notably the Benzilic Acid Rearrangement.
-
1,3-Diketones (β-Diketones): The acidic nature of the central methylene protons, flanked by two electron-withdrawing carbonyl groups, is the defining feature of 1,3-diketones. This acidity allows for easy enolate formation, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, including aldol and Michael reactions.
-
1,4-Diketones (γ-Diketones): These diketones are pivotal precursors for the synthesis of five-membered heterocycles. The 1,4-relationship of the carbonyl groups allows for intramolecular cyclization reactions, with the Paal-Knorr synthesis being the preeminent example.
Key Transformations of Diketones in Organic Synthesis
The strategic placement of carbonyl groups in diketones enables a range of powerful synthetic transformations. This section details the mechanisms and applications of three such cornerstone reactions.
The Paal-Knorr Synthesis: A Gateway to Furans and Pyrroles
The Paal-Knorr synthesis is a highly efficient method for the synthesis of substituted furans and pyrroles from 1,4-diketones.[1] The course of the reaction is directed by the choice of reaction conditions and the presence or absence of an amine.
Furan Synthesis: In the presence of an acid catalyst, 1,4-diketones undergo intramolecular cyclization and dehydration to yield furans.[2] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl.[1]
Pyrrole Synthesis: When a 1,4-diketone is reacted with a primary amine or ammonia, a pyrrole is formed.[3][4] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[5]
Paal-Knorr synthesis pathway for furans and pyrroles.
The Benzilic Acid Rearrangement: A Transformation of 1,2-Diketones
The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[6] This reaction is particularly effective for aromatic diketones and those lacking enolizable protons, which could otherwise lead to competing aldol reactions.[6] The mechanism involves the nucleophilic attack of a hydroxide ion on one carbonyl group, followed by a 1,2-migration of an aryl or alkyl group.[6]
Mechanism of the Benzilic Acid Rearrangement.
The Robinson Annulation: Ring Formation via Michael Addition and Aldol Condensation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[7] The reaction typically involves an α,β-unsaturated ketone (e.g., methyl vinyl ketone) and a ketone, which first react via a Michael addition to form a 1,5-diketone intermediate.[8] This intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone derivative.[7][8]
Logical workflow of the Robinson Annulation.
Quantitative Data on Diketone Reactivity
The efficiency of these transformations is highly dependent on the substrate, catalyst, and reaction conditions. The following tables provide a summary of representative yields for the Paal-Knorr synthesis and Benzilic Acid Rearrangement under various conditions.
Table 1: Representative Yields for the Paal-Knorr Furan Synthesis
| 1,4-Diketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH, Toluene, reflux | 2,5-Dimethylfuran | 85 | [9] |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄, Acetic acid, reflux | 2,5-Diphenylfuran | 90 | [9] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (cat.), Ethanol/Water, Microwave (140 °C) | Methyl 2,5-dimethylfuran-3-carboxylate | High | [10] |
Table 2: Representative Yields for the Paal-Knorr Pyrrole Synthesis
| 1,4-Diketone | Amine | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Hexane-2,5-dione | Aniline | HCl (cat.), Methanol, reflux | 2,5-Dimethyl-1-phenyl-1H-pyrrole | ~52 |[3] | | Acetonylacetone | Aniline | CATAPAL 200, 60 °C | N-phenyl-2,5-dimethylpyrrole | 96 |[11] | | Various 1,4-diketones | Various primary amines | Acetic acid, Microwave (120-150 °C) | Substituted Pyrroles | 65-89 |[12] | | Substituted 1,4-diketones | Various aromatic amines | Fe(OTf)₃, (S)-C3, CCl₄/cyclohexane, 0 °C | Axially Chiral Arylpyrroles | 83-95 |[13] |
Table 3: Representative Yields for the Benzilic Acid Rearrangement
| 1,2-Diketone | Base/Conditions | Product | Yield (%) | Reference |
| Benzil | KOH, Ethanol/Water, reflux | Benzilic acid | 32-64 | [14] |
| Benzil | KOH, Methanol, reflux | Potassium benzilate | - | [15] |
| Benzil | NaOH (solid state), grind, then heat | Benzilic acid | - | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key reactions discussed, intended to be a practical guide for laboratory synthesis.
Experimental Protocol for Paal-Knorr Furan Synthesis (Conventional Heating)
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione using a conventional heating method with an acid catalyst.
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[10]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[10]
-
Allow the reaction mixture to cool to room temperature.[10]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]
-
Purify the crude product by distillation if necessary.
Experimental Protocol for Paal-Knorr Pyrrole Synthesis (Microwave-Assisted)
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-Diketone (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine the 1,4-diketone and the primary amine.[3]
-
Add the chosen solvent and catalyst, if required.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization.[3]
Experimental Protocol for Benzilic Acid Rearrangement
Objective: To prepare benzilic acid from benzil.
Materials:
-
Benzil (2.3 g)
-
Methanol (12 mL)
-
Aqueous KOH solution
-
Decolorizing carbon
-
Phosphoric acid (6 mL)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, heating slightly if necessary.[15]
-
Add 8 mL of the prepared KOH solution to the flask while stirring.[15]
-
Attach a reflux condenser and reflux the stirred mixture for at least 30 minutes. The initial blue-black color will change to brown.[15]
-
After reflux, cool the mixture to room temperature and then in an ice bath to allow the potassium benzilate to crystallize.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of ice-cold 95% aqueous methanol.[15]
-
Dissolve the crude potassium benzilate in a minimum amount of hot water in an Erlenmeyer flask.[15]
-
Add a small amount of decolorizing carbon, stir the hot mixture for a few minutes, and then filter the hot solution by gravity.[15]
-
Acidify the filtrate by carefully adding 6 mL of phosphoric acid to precipitate the benzilic acid.[15]
-
Cool the mixture to room temperature and then in an ice bath to complete crystallization.[15]
-
Collect the precipitated benzilic acid by vacuum filtration and wash it thoroughly with water.[15]
-
Dry the product. The expected melting point is around 150 °C.
Experimental Protocol for Robinson Annulation
Objective: To synthesize a cyclohexenone derivative via a Robinson annulation.
Materials:
-
A ketone (e.g., cyclohexanone)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Ethanol
-
Round-bottom flask
-
Addition funnel
-
Stirring apparatus
-
Heating/cooling capabilities
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the ketone in a suitable solvent like ethanol.
-
Cool the solution in an ice bath and add the base to generate the enolate.
-
Slowly add the α,β-unsaturated ketone to the enolate solution via an addition funnel. The reaction is a Michael addition, which forms a 1,5-diketone.[8]
-
After the addition is complete, allow the reaction to stir at room temperature. The 1,5-diketone will then undergo an intramolecular aldol condensation.[8]
-
The reaction mixture may require heating to facilitate the dehydration of the aldol addition product to form the final cyclohexenone.[17]
-
Upon completion, the reaction is quenched with an aqueous acid solution.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or distillation.
Conclusion
Diketones are remarkably versatile functional groups that provide access to a wide range of molecular scaffolds, particularly heterocycles and carbocycles, which are of significant interest in medicinal chemistry and materials science. The Paal-Knorr synthesis, the Benzilic Acid Rearrangement, and the Robinson Annulation are just a few examples of the powerful transformations that these substrates can undergo. A thorough understanding of their reactivity, coupled with optimized experimental protocols, empowers researchers to efficiently construct complex molecules and accelerate the drug discovery and development process. The continued exploration of novel catalysts and reaction conditions, such as microwave-assisted synthesis, further expands the synthetic utility of diketones.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. chem.latech.edu [chem.latech.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. jk-sci.com [jk-sci.com]
Technical Guide: Solubility and Stability of Acetophenone, 4',4'''-ethylenedi-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane, is an aromatic ketone with the chemical formula C₁₈H₁₈O₂.[1] Its structure, featuring two acetophenone moieties linked by an ethylene bridge, suggests low aqueous solubility and potential for chemical reactivity typical of ketones. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound. Due to a lack of extensive experimental data in publicly accessible literature, this guide also furnishes detailed, standardized protocols for determining these critical physicochemical properties, which are essential for drug discovery and development processes.
Physicochemical Properties
A summary of the basic physicochemical properties for Acetophenone, 4',4'''-ethylenedi- is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.33 g/mol | [1][2] |
| CAS Number | 793-06-6 | [1][2] |
| Calculated Log₁₀ Water Solubility (mol/L) | -5.21 | [2] |
| Calculated Octanol/Water Partition Coefficient (logP) | 3.877 | [2] |
Solubility Profile
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To determine the thermodynamic solubility of Acetophenone, 4',4'''-ethylenedi-, the shake-flask method is recommended as it is a well-established technique for poorly soluble compounds.[1]
1. Materials:
- Acetophenone, 4',4'''-ethylenedi- (pure solid)
- Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.
2. Procedure:
- Add an excess amount of solid Acetophenone, 4',4'''-ethylenedi- to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Cease agitation and allow the solid to settle.
- Centrifuge the samples at a high speed to pellet any remaining solid particles.
- Carefully withdraw a clear aliquot of the supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC method.
- The solubility is expressed in units such as mg/mL or mol/L.
3. Data Analysis:
- Construct a calibration curve using standard solutions of Acetophenone, 4',4'''-ethylenedi-.
- From the calibration curve, determine the concentration of the compound in the diluted supernatant.
- Calculate the original solubility by accounting for the dilution factor.
Stability Profile
Specific experimental stability data for Acetophenone, 4',4'''-ethylenedi- is not available in the public domain. As an aryl ketone, its stability can be influenced by factors such as pH, temperature, and light. Ketones are generally stable but can undergo reactions such as reduction, oxidation, and photochemically induced reactions.
Experimental Protocol for Stability Assessment
A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
1. Forced Degradation (Stress Testing):
- Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
- Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
- Oxidative Conditions: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
- Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).
- Photostability: Expose a solution of the compound and the solid compound to light according to ICH Q1B guidelines.
2. Long-Term and Accelerated Stability Studies:
- Store samples of the compound under various temperature and humidity conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies).[4][6]
- Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).
3. Analytical Methodology:
- A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, must be developed and validated. This method should be able to separate the parent compound from any degradation products.
- At each time point, analyze the samples for the appearance of the sample, assay of the active substance, and the presence of any degradation products.
4. Data Analysis:
- Quantify the amount of the parent compound remaining at each time point.
- Identify and quantify any major degradation products.
- Determine the degradation kinetics and predict the shelf-life of the compound under the tested storage conditions.
Experimental Workflows
The following diagrams illustrate the logical workflows for determining the solubility and stability of Acetophenone, 4',4'''-ethylenedi-.
Conclusion
While specific experimental data for the solubility and stability of Acetophenone, 4',4'''-ethylenedi- is currently limited in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data. The inherent low aqueous solubility and the presence of reactive ketone functionalities underscore the importance of thorough experimental characterization for any potential application in drug development.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Stability constants of α-cyclodextrin complexes of para-substituted aromatic ketones in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www3.paho.org [www3.paho.org]
Unlocking Innovation: A Technical Guide to Novel Polymers from Diketone Monomers
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with tailored properties is a cornerstone of materials science and a critical enabler for advancements in diverse fields, including drug development. Diketone monomers, a versatile class of building blocks, offer a rich platform for the synthesis of a wide array of polymers with unique thermal, mechanical, and functional characteristics. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of polymers derived from diketone monomers, with a particular focus on their relevance to the pharmaceutical and biomedical sectors.
Introduction to Diketone-Based Polymers
Diketone monomers, characterized by the presence of two carbonyl groups, can be broadly classified into α-, β-, and γ-diketones, each imparting distinct reactivity and structural motifs to the resulting polymers. The polarity and reactivity of the ketone groups allow for a variety of polymerization techniques and post-polymerization modifications, leading to materials with tunable properties.
Polyketones , a major class of polymers derived from diketone-related monomers (olefins and carbon monoxide), are high-performance thermoplastics known for their exceptional strength, durability, and chemical resistance.[1] The polar ketone groups in the polymer backbone create strong intermolecular forces, resulting in high melting points and good mechanical properties.[2]
Poly(vinyl ketones) are another significant class, synthesized from vinyl ketone monomers. These polymers are particularly interesting due to their photo-responsive nature, making them candidates for applications in photolithography and photodegradable materials.[3][4]
Synthesis of Polymers from Diketone Monomers
The synthesis of polymers from diketone monomers can be achieved through several polymerization techniques. The choice of method depends on the specific monomer structure and the desired polymer architecture.
Palladium-Catalyzed Copolymerization of Olefins and Carbon Monoxide
This method is a cornerstone for the industrial production of aliphatic polyketones. The process involves the alternating copolymerization of an olefin (e.g., ethylene, propylene) with carbon monoxide, catalyzed by a palladium(II) complex.[2][5]
Experimental Protocol: Synthesis of Ethylene-Carbon Monoxide Copolymer
-
Catalyst Precursor: A dicationic Pd(II) bis(phosphine) complex, such as --INVALID-LINK--₂, is often used.[1]
-
Reaction Conditions: The polymerization is typically carried out in a non-aqueous medium like methanol or in an aqueous suspension.[2][6]
-
Procedure:
-
A solution of the palladium catalyst is prepared in the chosen solvent.
-
The reactor is charged with the solvent and catalyst solution.
-
A mixture of ethylene and carbon monoxide gas is continuously fed into the reactor under controlled pressure and temperature (e.g., 90 °C and 45 bar).[5]
-
The polymerization is allowed to proceed for a set duration.
-
The resulting polymer is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum.
-
A schematic of the catalytic cycle for this polymerization is presented below.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Vinyl Ketones
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined poly(vinyl ketones) with predictable molecular weights and low polydispersities.[4][7]
Experimental Protocol: RAFT Polymerization of Phenyl Vinyl Ketone (PVK)
-
Materials: Phenyl vinyl ketone (monomer), (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (initiator).[4][7]
-
Solvent: 2-butanone or 1,4-dioxane.
-
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen.
-
The reaction vessel is sealed under an inert atmosphere (e.g., argon) and placed in a preheated oil bath at 70-75 °C.[7]
-
The polymerization is allowed to proceed for a specific time to achieve the desired monomer conversion.
-
The reaction is quenched by cooling and exposing the solution to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
-
The general workflow for RAFT polymerization is illustrated in the following diagram.
Properties of Diketone-Based Polymers
The properties of polymers derived from diketone monomers can be tailored by controlling the monomer structure, polymer molecular weight, and architecture.
Thermal Properties
Polyketones generally exhibit high melting points (Tm) due to the strong dipole-dipole interactions between the ketone groups in the polymer backbone.[2] For instance, the copolymer of carbon monoxide and ethylene has a melting point of 255 °C.[2] The glass transition temperature (Tg) of poly(vinyl alcohol) is around 76 °C, and its crystalline melting point is approximately 210 °C.[8]
Mechanical Properties
Aliphatic polyketones are known for their good mechanical properties, including high tensile strength and excellent impact resistance.[2] They also tend to be resistant to solvents.[2] The mechanical properties of poly(vinyl alcohol) can be tuned by factors such as molecular weight and crystallinity, with higher molecular weight leading to greater tensile strength.[8]
Solubility
Poly(vinyl chloride), a structurally related polymer, is generally insoluble in water and ethanol but slightly soluble in tetrahydrofuran.[9] The solubility of diketone-based polymers can be modified by introducing different functional groups.
Table 1: Summary of Properties for Selected Diketone-Based Polymers
| Polymer | Monomer(s) | Synthesis Method | Mn ( g/mol ) | PDI | Tm (°C) | Tg (°C) | Tensile Strength |
| Poly(ethylene-co-carbon monoxide) | Ethylene, Carbon Monoxide | Pd-catalyzed copolymerization | Varies | Varies | 255[2] | - | High |
| Poly(phenyl vinyl ketone) | Phenyl Vinyl Ketone | RAFT Polymerization | 2,000 - 40,000[3] | 1.16 - 1.21[7] | - | - | - |
| Poly(vinyl alcohol) | Vinyl Acetate (followed by hydrolysis) | Radical Polymerization | Varies | Varies | 210[8] | 76[8] | Varies |
Applications in Drug Development
The unique properties of diketone-based polymers make them attractive candidates for various applications in drug development, primarily in the area of drug delivery.[10][11][12][13]
Polymeric Drug Delivery Systems
Polymers can be used to encapsulate therapeutic agents, providing controlled and sustained release, which can improve drug efficacy and reduce side effects.[10] The functional ketone groups in diketone-based polymers can be utilized for conjugating drugs or targeting ligands.
Potential Mechanisms for Drug Delivery:
-
Biodegradable Matrix: Polymers can be designed to degrade in a controlled manner, releasing the encapsulated drug over time.
-
Stimuli-Responsive Release: The polymer matrix can be engineered to release the drug in response to specific physiological triggers such as pH, temperature, or enzymes.
-
Targeted Delivery: By attaching targeting moieties to the polymer backbone, the drug-loaded polymer can be directed to specific cells or tissues, enhancing the therapeutic effect and minimizing off-target toxicity.
The logical relationship for designing a polymer-based drug delivery system is depicted in the diagram below.
Functionalization for Bioactivity
The ketone groups in the polymer backbone can be chemically modified to introduce bioactive moieties. For example, aliphatic polyketones can be functionalized via the Paal-Knorr reaction to introduce N-substituted pyrrole units, which can then be further modified with bioactive molecules.[14] This post-polymerization functionalization opens up possibilities for creating polymers with intrinsic therapeutic activity or for creating biocompatible and biodegradable materials for tissue engineering applications.[15]
Conclusion
Polymers derived from diketone monomers represent a promising and versatile class of materials with significant potential for innovation, particularly in the field of drug development. The ability to control their synthesis to achieve specific architectures and properties, coupled with the potential for post-polymerization functionalization, allows for the rational design of advanced materials for drug delivery and other biomedical applications. Further research into the biocompatibility, biodegradability, and in vivo performance of these novel polymers will be crucial in translating their potential from the laboratory to clinical applications. This guide serves as a foundational resource for researchers and professionals seeking to explore the exciting possibilities offered by diketone-based polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. primescholars.com [primescholars.com]
- 13. Polymer Paradigm: Revolutionizing Drug Delivery | BOHR Journal of Pharmaceutical Studies [journals.bohrpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of functionalized polyketone- and polyphosphazene-based materials for ionic conduction applications [research.unipd.it]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aromatic Polyketones Using 1,2-bis(4-acetylphenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyketones are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them attractive for a wide range of applications, including in the automotive, aerospace, and electronics industries, as well as for specialty applications in the medical and drug development fields due to their biocompatibility and resistance to harsh sterilization conditions.[1][2] This document provides a detailed protocol for the synthesis of a novel aromatic polyketone using 1,2-bis(4-acetylphenyl)ethane as a key monomer. While literature on the polymerization of this specific monomer is not widely available, the following protocols are based on established Friedel-Crafts acylation methods for the synthesis of similar aromatic polyketones.[3][4][5]
Potential Applications
Aromatic polyketones exhibit a range of properties that make them suitable for advanced applications:
-
Drug Delivery: The inherent stability and biocompatibility of aromatic polyketones could allow for their use as a matrix for controlled-release drug delivery systems, particularly for drugs that require protection from harsh physiological environments.
-
Medical Devices: Their high strength, stiffness, and resistance to sterilization methods such as gamma irradiation and autoclaving make them candidates for implantable devices, surgical instruments, and diagnostic equipment components.
-
Separation and Purification: The chemical resistance and thermal stability of these polymers are advantageous in creating membranes and chromatography media for the separation and purification of small molecules and biologics in drug development and manufacturing.[1]
Experimental Protocols
The following is a detailed protocol for the synthesis of a polyketone from 1,2-bis(4-acetylphenyl)ethane and terephthaloyl chloride via a Friedel-Crafts polycondensation reaction.
Materials:
-
1,2-bis(4-acetylphenyl)ethane (Monomer A)
-
Terephthaloyl chloride (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Toluene (Anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Synthesis of Aromatic Polyketone
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a nitrogen outlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Monomer and Solvent Addition: Under a positive flow of nitrogen, charge the flask with 1,2-bis(4-acetylphenyl)ethane and anhydrous NMP. Stir the mixture until the monomer is completely dissolved.
-
Catalyst Addition: In a separate dry flask, prepare a slurry of anhydrous AlCl₃ in a small amount of anhydrous NMP. Cool the main reactor to 0°C using an ice bath. Slowly add the AlCl₃ slurry to the stirred monomer solution.
-
Second Monomer Addition: Dissolve terephthaloyl chloride in anhydrous NMP in an addition funnel. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to room temperature and then heat to 80-100°C. Allow the polymerization to proceed for 12-24 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer sequentially with 5% aqueous HCl to remove any remaining catalyst, followed by deionized water until the filtrate is neutral, and finally with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Characterization
The synthesized polyketone should be characterized to determine its structure, molecular weight, and thermal properties using standard analytical techniques:
-
FTIR Spectroscopy: To confirm the presence of the ketone functional groups and the aromatic backbone.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the successful incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Representative Data
The following table summarizes expected quantitative data for a synthesized aromatic polyketone based on typical values for this class of polymers.
| Property | Expected Value Range |
| Yield (%) | 85 - 95 |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Number Average MW (Mn) ( g/mol ) | 20,000 - 80,000 |
| Weight Average MW (Mw) ( g/mol ) | 40,000 - 200,000 |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Glass Transition Temp (Tg) (°C) | 150 - 200 |
| Melting Temperature (Tm) (°C) | 300 - 400 |
| Decomposition Temp (TGA, 5% loss) (°C) | > 450 |
Visualizations
Experimental Workflow for Polyketone Synthesis
Caption: Experimental workflow for the synthesis of an aromatic polyketone.
Proposed Polymerization Reaction
Caption: Friedel-Crafts polymerization of 1,2-bis(4-acetylphenyl)ethane.
References
- 1. Polyketones (PK): Properties, areas of application and processing [kdfeddersen.com]
- 2. Polyketones: Properties, Processing & Applications | Polymer Insights [onlytrainings.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Acetophenone, 4',4'''-ethylenedi- as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acetophenone-Based Crosslinking
Acetophenone and its derivatives are aromatic ketones widely utilized as photoinitiators in free-radical polymerization.[1] Upon absorption of ultraviolet (UV) light, these molecules undergo a Norrish Type I cleavage, generating two radical species. In the context of polymer crosslinking, the primary mechanism involves the abstraction of a hydrogen atom from a polymer backbone by the excited acetophenone derivative. This process creates a radical on the polymer chain. The subsequent combination of two such polymer radicals results in the formation of a covalent crosslink.
Di-functional acetophenone derivatives, such as the target compound Acetophenone, 4',4'''-ethylenedi- (also known as 1,2-bis(4-acetylphenyl)ethane), are of particular interest as they possess two photo-active sites. This dual functionality can theoretically lead to more efficient crosslinking compared to their mono-functional counterparts. The ethylene bridge in the target molecule provides a defined spatial separation between the two acetophenone moieties, potentially influencing the crosslinking density and the properties of the resulting polymer network. While acetophenone itself is used in the synthesis of various resins and polymers,[2][3][4] specific di-acetophenone derivatives have been demonstrated to be effective photo-crosslinkers for polymers like polyethylene.[5]
Proposed Synthesis of Acetophenone, 4',4'''-ethylenedi-
The target crosslinking agent, Acetophenone, 4',4'''-ethylenedi-, can be synthesized via a Friedel-Crafts acylation reaction.[1][6] This well-established reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
1,2-Diphenylethane reacts with two equivalents of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield 1,2-bis(4-acetylphenyl)ethane.
Applications in Polymer Science and Drug Development
The modification of polymer properties through crosslinking is a fundamental tool in materials science with significant implications for drug development.
-
Enhanced Mechanical Properties: Crosslinking increases the molecular weight and restricts the movement of polymer chains, leading to materials with higher tensile strength and stiffness.
-
Controlled Swelling and Drug Release: In the context of hydrogels for drug delivery, the degree of crosslinking dictates the swelling behavior and, consequently, the diffusion and release rate of encapsulated therapeutic agents.[7]
-
Improved Thermal and Chemical Resistance: The formation of a three-dimensional polymer network enhances the material's stability at elevated temperatures and its resistance to solvents.
-
Biomaterial Scaffolds: Photo-crosslinking offers a minimally invasive method to form hydrogel scaffolds in situ for tissue engineering applications, allowing for spatial and temporal control over the crosslinking process.[6]
Quantitative Data: Crosslinking Efficiency of Di-Acetophenone Derivatives
The following table summarizes the crosslinking efficiency of various acetophenone derivatives in low-density polyethylene (PE) films, as reported by Lukáč, Kósa, and Weiss (2009). This data is presented as an analogy for the expected performance of Acetophenone, 4',4'''-ethylenedi-. The efficiency is quantified by the gel content, which represents the insoluble fraction of the polymer after crosslinking and extraction of the soluble part.
| Crosslinking Agent | Structure | Irradiation Time (min) | Gel Content (%) |
| Benzophenone (Reference) | C₁₃H₁₀O | 60 | 58 |
| Acetophenone (Reference) | C₈H₈O | 60 | 55 |
| 2,2-Di(4-acetylphenyl)propane | C₂₁H₂₂O₂ | 60 | 72 |
| 1,10-Di(4-acetylphenyl)decane | C₂₈H₃₈O₂ | 60 | 74 |
Data sourced from a study on the photo-crosslinking of low-density polyethylene films.
Experimental Protocols
The following are generalized protocols for the photo-crosslinking of polymers using di-acetophenone derivatives, based on methodologies reported in the literature.[5]
Protocol 1: Preparation of Polymer Films with Crosslinking Agent
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., low-density polyethylene) in a suitable solvent (e.g., xylene) at an elevated temperature (e.g., 80-100 °C) to achieve a homogeneous solution (e.g., 5% w/v).
-
Doping with Crosslinker: Add the di-acetophenone crosslinking agent (e.g., 1-2% by weight relative to the polymer) to the polymer solution and stir until completely dissolved.
-
Film Casting: Cast the hot polymer solution onto a glass plate or into a petri dish to a desired thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature, followed by drying under vacuum to remove any residual solvent.
-
Film Recovery: Carefully peel the resulting polymer film from the casting surface.
Protocol 2: UV Irradiation for Photo-Crosslinking
-
Sample Placement: Place the polymer film containing the crosslinking agent in a UV irradiation chamber. The chamber should be equipped with a controlled UV light source (e.g., a medium-pressure mercury lamp).
-
Atmosphere Control: If required, purge the chamber with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Irradiation: Expose the polymer film to UV radiation of a specific wavelength (typically in the UVA range, 320-400 nm) for a predetermined duration (e.g., 10-60 minutes). The distance from the lamp to the sample should be kept constant.
-
Post-Irradiation: After irradiation, remove the film from the chamber.
Protocol 3: Determination of Gel Content
-
Initial Mass: Accurately weigh the irradiated polymer film sample (W_initial).
-
Solvent Extraction: Place the sample in a Soxhlet extraction apparatus or a sealed container with a suitable solvent (e.g., boiling xylene for polyethylene) for an extended period (e.g., 24-48 hours) to extract the soluble, un-crosslinked polymer fraction.
-
Drying: Carefully remove the remaining insoluble gel from the solvent and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculation: Calculate the gel content as a percentage using the following formula: Gel Content (%) = (W_final / W_initial) * 100
Visualizations
Caption: Mechanism of photo-crosslinking using a di-acetophenone derivative.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jetir.org [jetir.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. quora.com [quora.com]
Application Notes and Protocols: 4,4'-Diacetylbibenzyl in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diacetylbibenzyl is a versatile aromatic ketone that holds potential as a building block for the synthesis of high-performance polymers. Its rigid bibenzyl core, coupled with the reactive acetyl functionalities, allows for its incorporation into various polymer architectures, including polyenaminones, and potentially, after modification, into polyesters and polyamides. The bibenzyl linkage imparts a degree of flexibility compared to more rigid aromatic monomers, which can lead to polymers with improved processability while maintaining good thermal stability. These characteristics make polymers derived from 4,4'-diacetylbibenzyl attractive for applications in advanced materials and potentially in drug delivery systems where thermal and chemical stability are paramount.
This document provides an overview of the potential applications of 4,4'-diacetylbibenzyl in polymer synthesis, including detailed theoretical protocols for the synthesis of polyenaminones. While direct experimental data for the polymerization of 4,4'-diacetylbibenzyl is not widely available in peer-reviewed literature, the provided protocols are based on established synthetic routes for analogous aromatic diketones.
Chemical and Physical Properties of 4,4'-Diacetylbibenzyl
A thorough understanding of the monomer's properties is crucial for its successful polymerization and for predicting the characteristics of the resulting polymers.
| Property | Value | Reference |
| IUPAC Name | 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | [1] |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | >240 °C at 11 Torr | [2] |
| Appearance | White to off-white solid | [2] |
Potential Polymerization Pathways
The acetyl groups of 4,4'-diacetylbibenzyl are the primary reactive sites for polymerization. Several condensation polymerization reactions can be envisioned to utilize this monomer for the creation of high-performance polymers.
Polyenaminone Synthesis
One of the most direct methods to polymerize 4,4'-diacetylbibenzyl is through its reaction with aromatic diamines to form polyenaminones. This reaction involves the formation of an enamine linkage through the condensation of the ketone's acetyl group with a primary amine. The resulting polymers contain a conjugated backbone, which can impart interesting optoelectronic properties and enhance thermal stability.
Modification for Polyester and Polyamide Synthesis
The acetyl groups of 4,4'-diacetylbibenzyl can be chemically modified to create other functional groups suitable for polymerization. For instance, the Willgerodt-Kindler reaction can be employed to convert the acetyl groups into carboxylic acid or amine functionalities. The resulting diacid or diamine monomer can then be used in conventional polycondensation reactions to produce polyesters and polyamides, respectively.
Experimental Protocols
The following are detailed, theoretical protocols for the synthesis of high-performance polymers using 4,4'-diacetylbibenzyl. These protocols are based on established methodologies for similar monomers and should be adapted and optimized based on experimental results.
Protocol 1: Synthesis of a Polyenaminone from 4,4'-Diacetylbibenzyl and 4,4'-Oxydianiline (ODA)
Objective: To synthesize a polyenaminone via solution polycondensation.
Materials:
-
4,4'-Diacetylbibenzyl
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of 4,4'-diacetylbibenzyl and 4,4'-oxydianiline.
-
Add anhydrous NMP to the flask to achieve a monomer concentration of 10-20% (w/v).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the monomers).
-
Purge the flask with a slow stream of inert gas for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture to 140-160°C with constant stirring.
-
Water will be formed as a byproduct of the condensation reaction and should be collected in the Dean-Stark trap.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically continued for 12-24 hours.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and catalyst, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the enamine linkage), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Thermal Gravimetric Analysis (TGA) (to assess thermal stability).
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and modification processes.
Caption: Potential synthetic routes from 4,4'-diacetylbibenzyl.
Quantitative Data Summary (Hypothetical)
As direct experimental data is limited, the following table presents hypothetical data based on the expected properties of polymers derived from bibenzyl-containing monomers. This table is intended to serve as a guideline for expected performance.
| Polymer Type | Monomers | Tg (°C) | Td, 5% (°C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyenaminone | 4,4'-Diacetylbibenzyl, ODA | 220-250 | 450-500 | 80-100 | 5-10 |
| Polyester | Diacid of 4,4'-diacetylbibenzyl, Bisphenol A | 180-210 | 420-470 | 70-90 | 10-20 |
| Polyamide | Diamine of 4,4'-diacetylbibenzyl, Terephthaloyl chloride | 250-280 | 480-530 | 90-110 | 5-15 |
Conclusion
4,4'-Diacetylbibenzyl presents an intriguing, yet underexplored, monomer for the synthesis of high-performance polymers. The protocols and data presented herein provide a foundational framework for researchers to investigate the potential of this compound. The synthesis of polyenaminones offers a direct route to novel materials, while chemical modification opens the door to a wider range of high-performance polyesters and polyamides. Further experimental work is necessary to fully elucidate the polymerization behavior of 4,4'-diacetylbibenzyl and to characterize the properties of the resulting polymers. Such research could lead to the development of new materials with tailored properties for a variety of advanced applications.
References
Application Notes and Protocols for Step-Growth Polymerization of Bifunctional Ketone Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Step-growth polymerization of bifunctional ketone monomers offers a versatile platform for the synthesis of novel polyketones with tailored properties. These polymers are of significant interest due to the reactivity of the ketone group, which allows for post-polymerization modifications, and their potential applications in advanced materials and drug delivery systems. This document provides detailed protocols for two primary step-growth polymerization methods involving bifunctional ketone monomers: organocatalyzed polyaldol condensation and Lewis acid-catalyzed Friedel-Crafts polycondensation. It includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the polymerization workflows and mechanisms.
Introduction
Step-growth polymerization is a class of polymerization in which bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[1] Unlike chain-growth polymerization, the polymer molecular weight builds up slowly throughout the course of the reaction.[2] Bifunctional ketone monomers, which possess two ketone functionalities, can be polymerized through various step-growth mechanisms to create polyketones. The resulting polymers' properties are highly dependent on the monomer structure and the polymerization method employed.
Two effective methods for the step-growth polymerization of bifunctional ketone monomers are:
-
Polyaldol Condensation: This method involves the reaction of a bifunctional ketone with a bifunctional aldehyde in the presence of an organocatalyst. The reaction proceeds via the formation of β-hydroxy ketone linkages, which may subsequently dehydrate.[3]
-
Friedel-Crafts Polycondensation: This approach is suitable for aromatic bifunctional ketones, which react with aromatic dicarboxylic acid chlorides in the presence of a Lewis acid catalyst. This method leads to the formation of rigid, thermally stable aromatic polyketones.[4][5]
These application notes provide detailed protocols for both methods, enabling researchers to synthesize and characterize a variety of polyketones.
Experimental Protocols
Method 1: Organocatalyzed Polyaldol Condensation of a Bifunctional Ketone and a Bifunctional Aldehyde
This protocol is based on the organocatalyzed reaction between a bis(ketone) and a bis(aldehyde).[3][6]
Materials:
-
Bifunctional ketone monomer (e.g., 1,4-diacetylbenzene)
-
Bifunctional aldehyde monomer (e.g., terephthalaldehyde)
-
Pyrrolidine (catalyst)
-
Acetic acid (co-catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer Preparation: Ensure both the bifunctional ketone and bifunctional aldehyde monomers are pure and dry. Recrystallize or distill if necessary.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition:
-
To the flask, add the bifunctional ketone (1.0 eq) and the bifunctional aldehyde (1.0 eq).
-
Add anhydrous DMF to achieve a desired monomer concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst solution by mixing pyrrolidine (0.2 eq) and acetic acid (0.2 eq).
-
Inject the catalyst solution into the reaction mixture dropwise using a syringe.
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature for 24-48 hours. The viscosity of the solution is expected to increase as the polymerization progresses.
-
-
Polymer Isolation:
-
After the reaction is complete, precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.
-
-
Drying: Dry the polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties.
Method 2: Friedel-Crafts Polycondensation of an Aromatic Diketone Monomer
This protocol describes the synthesis of aromatic polyketones via a Friedel-Crafts reaction between an aromatic diketone and a diacid chloride.[4]
Materials:
-
Aromatic diketone monomer (e.g., 2,7-dibenzylidenecycloheptanone)
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous aluminum chloride (AlCl₃) or Boron trifluoride (BF₃) (Lewis acid catalyst)
-
Anhydrous dichloromethane or carbon disulfide (solvent)
-
Methanol (for precipitation)
-
Dilute hydrochloric acid (HCl) solution (for catalyst removal)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer and Catalyst Preparation: Ensure the aromatic diketone and diacid chloride are pure and dry. The Lewis acid catalyst should be handled under anhydrous conditions.
-
Reaction Setup: Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagent Addition:
-
Suspend the aromatic diketone monomer (1.0 eq) and the anhydrous AlCl₃ (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Monomer Addition:
-
Dissolve the diacid chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the diacid chloride solution dropwise to the reaction mixture over 30-60 minutes with vigorous stirring.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
-
Polymer Isolation:
-
Pour the reaction mixture into a stirred solution of dilute HCl to decompose the catalyst complex.
-
Filter the resulting polymer precipitate.
-
Wash the polymer sequentially with water and methanol.
-
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C.
-
Characterization: Characterize the polymer for its structure (¹H NMR, FTIR), molecular weight (inherent viscosity), thermal stability (TGA), and crystallinity (X-ray diffraction).
Data Presentation
The following tables summarize representative quantitative data for the step-growth polymerization of bifunctional ketone monomers based on the described protocols.
Table 1: Quantitative Data for Organocatalyzed Polyaldol Condensation
| Monomer System (Ketone + Aldehyde) | Catalyst System (mol%) | Solvent | Time (h) | Temp (°C) | Mn ( g/mol ) | PDI | Ref. |
| Bis(ketone) + Bis(aldehyde) | Pyrrolidine/Acetic Acid (20%) | DMF | 48 | RT | 16,400 - 24,400 | 1.36 - 2.17 | |
| Bis(ketone) + Bis(aldehyde) | Pyrrolidine/Acetic Acid (20%) | DMSO | 48 | RT | ~103,000 | 7.2 | |
| Bis(ketone) + Bis(aldehyde) | Pyrrolidine/Acetic Acid (20%) | THF | 48 | RT | - | Broad | [3] |
Table 2: Quantitative Data for Friedel-Crafts Polycondensation
| Monomer System (Diketone + Diacid Chloride) | Catalyst (eq) | Solvent | Time (h) | Temp (°C) | Inherent Viscosity (dL/g) | TGA (10% wt. loss) | Ref. |
| Diarylidenecycloalkanone + Diacid Chlorides | AlCl₃ | Dichloromethane | 24 | RT | 0.36 - 0.84 | 190 - 300 °C | [5] |
| Dithiophenylidenecycloalkanone + Diacid Chlorides | BF₃ | Carbon Disulfide | - | - | 0.40 - 0.70 | 185 - 280 °C | |
| 2,2'-dimethoxybiphenyl + Aromatic Diacid Chlorides | AlCl₃ (5 eq) | - | - | - | Mw up to 10⁵ | > 500 °C | [4][6] |
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for organocatalyzed polyaldol condensation.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Curing Epoxy Resins with Aromatic Ketone Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, thermal stability, chemical resistance, and strong adhesion to a wide variety of substrates. The ultimate performance of an epoxy resin system is largely dictated by the chemical structure of the curing agent, or hardener, used to cross-link the epoxy prepolymer chains. While conventional curing agents include aliphatic and aromatic amines, anhydrides, and polyamides, there is ongoing research into novel hardeners that can impart unique properties to the final cured material.
This document focuses on a specialized class of curing agents: aromatic ketone amine compounds . It is important to note that aromatic diketones themselves are not typically used as direct curing agents for epoxy resins. Instead, the relevant compounds are multi-aromatic amines that incorporate ketone functionalities within their molecular structure. These ketone-containing amine hardeners offer a unique combination of rigidity from the aromatic and ketone groups, and reactivity from the amine functionalities. This can lead to cured epoxy networks with enhanced thermal and mechanical properties compared to those cured with some traditional aromatic amines.
These materials are of interest to researchers in materials science and engineering for developing high-performance composites, adhesives, and coatings. For drug development professionals, understanding the properties of these advanced polymers can be relevant for applications in specialized equipment, encapsulation of sensitive components, and the development of novel drug delivery device hardware.
Application Notes
Aromatic ketone amine curing agents, such as tri-aryl ketone amine isomers, have been synthesized and investigated as hardeners for common epoxy resins like diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF).[1] The incorporation of a ketone group into the aromatic amine structure can influence the packing density and molecular mobility of the resulting cross-linked network, thereby affecting the final material properties.
Compared to a conventional aromatic amine curing agent like 4,4'-diaminodiphenyl sulfone (DDS), epoxy resins cured with tri-aryl ketone amines have demonstrated a distinct profile of properties. For instance, increasing the para substitution in the aromatic ketone amine structure has been shown to decrease flexural modulus and strength, while increasing the strain to failure.[1] This suggests a potential for tuning the mechanical response of the cured epoxy from rigid and strong to more ductile and tough by molecular design of the curing agent.
Furthermore, while the thermal stability of networks cured with these ketone amines may be slightly lower than their DDS-cured counterparts, they can exhibit significantly higher char yields, which is an important consideration for fire retardancy applications.[1] The glass transition temperature (Tg), a critical parameter indicating the service temperature of the polymer, is also influenced by the isomeric structure of the aromatic ketone amine hardener.
Data Presentation
The following tables summarize the quantitative data on the mechanical and thermal properties of epoxy resins cured with different tri-aryl ketone amine isomers compared to a standard aromatic amine, 4,4'-diaminodiphenyl sulfone (44 DDS). The epoxy resin used in these examples is a diglycidyl ether of bisphenol F (BisF).
Table 1: Mechanical Properties of BisF Epoxy Resin Cured with Aromatic Ketone Amines and a Benchmark Aromatic Amine [1]
| Curing Agent | Flexural Modulus (GPa) | Flexural Strength (MPa) | Strain to Failure (%) |
| 1,3-bis(4-aminobenzoyl)benzene (134 BABB) | 3.5 ± 0.1 | 145 ± 5 | 6.5 ± 0.5 |
| 1,4-bis(3-aminobenzoyl)benzene (143 BABB) | 3.6 ± 0.1 | 150 ± 6 | 6.0 ± 0.4 |
| 1,4-bis(4-aminobenzoyl)benzene (144 BABB) | 3.2 ± 0.1 | 135 ± 4 | 7.5 ± 0.6 |
| 4,4'-diaminodiphenyl sulfone (44 DDS) | 3.0 ± 0.1 | 120 ± 5 | 5.0 ± 0.5 |
Table 2: Thermal Properties of BisF Epoxy Resin Cured with Aromatic Ketone Amines and a Benchmark Aromatic Amine [1]
| Curing Agent | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |
| 1,3-bis(4-aminobenzoyl)benzene (134 BABB) | 210 | 415 | 45 |
| 1,4-bis(3-aminobenzoyl)benzene (143 BABB) | 225 | 420 | 48 |
| 1,4-bis(4-aminobenzoyl)benzene (144 BABB) | 205 | 410 | 46 |
| 4,4'-diaminodiphenyl sulfone (44 DDS) | 220 | 430 | 35 |
Experimental Protocols
Protocol 1: Synthesis of a Tri-aryl Ketone Amine Curing Agent (Example: 1,3-bis(4-aminobenzoyl)benzene)
This protocol is based on the synthesis of a specific tri-aryl ketone amine and may need to be adapted for other similar structures.
Materials:
-
1,3-Dicyanobenzene
-
4-Fluoronitrobenzene
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrazine hydrate
-
Palladium on carbon (10%)
-
Ethanol
-
Dichloromethane
-
Deionized water
Procedure:
-
Step 1: Synthesis of 1,3-bis(4-nitrobenzoyl)benzene:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, dissolve 1,3-dicyanobenzene and 4-fluoronitrobenzene in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 150°C and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
-
Step 2: Reduction to 1,3-bis(4-aminobenzoyl)benzene:
-
In a round-bottom flask, suspend the nitro-intermediate from Step 1 in ethanol.
-
Add palladium on carbon (10%) as a catalyst.
-
Add hydrazine hydrate dropwise to the suspension at reflux temperature.
-
Continue refluxing for 8-12 hours until the reaction is complete (monitor by TLC).
-
Filter the hot solution to remove the catalyst.
-
Cool the filtrate to crystallize the product.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.
-
Protocol 2: Curing of Epoxy Resin with Aromatic Ketone Amine
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) or bisphenol F (DGEBF) epoxy resin
-
Synthesized aromatic ketone amine curing agent
-
Solvent (e.g., dichloromethane, if the curing agent is a solid)
-
Vacuum oven
-
Mold (e.g., silicone or metal)
Procedure:
-
Preparation of Reactants:
-
Pre-dry the epoxy resin in a vacuum oven at 90°C for at least 12 hours to remove any absorbed moisture.[1]
-
Determine the stoichiometric amount of the aromatic ketone amine curing agent required based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
-
Mixing:
-
If the curing agent is a solid, dissolve it in a minimal amount of a suitable solvent.
-
Warm the epoxy resin to reduce its viscosity (e.g., 60-80°C).
-
Add the stoichiometric amount of the curing agent (or its solution) to the warmed epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
If a solvent was used, remove it by heating the mixture under vacuum.
-
-
Degassing:
-
Place the mixture in a vacuum oven and degas at a temperature that maintains low viscosity but does not initiate significant curing (e.g., 80-100°C) until all air bubbles are removed.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a multi-stage curing schedule. A typical schedule might be 2 hours at 150°C followed by 2 hours at 200°C. The optimal curing schedule should be determined by differential scanning calorimetry (DSC).
-
-
Post-Curing and Demolding:
-
After the curing cycle is complete, turn off the oven and allow the cured resin to cool slowly to room temperature to minimize internal stresses.
-
Once cooled, carefully demold the cured epoxy plaque.
-
Protocol 3: Analysis of Curing Kinetics by Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation:
-
Prepare a small batch of the epoxy-curing agent mixture as described in Protocol 2 (steps 1 and 2).
-
Accurately weigh 5-10 mg of the uncured, homogeneous mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
-
Dynamic DSC Scan (for determining total heat of reaction and cure temperatures):
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[2]
-
Record the heat flow as a function of temperature. The resulting exotherm represents the curing reaction.
-
-
Isothermal DSC Scan (for determining cure kinetics at a specific temperature):
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150°C).
-
Hold the sample at this temperature for a sufficient time for the curing reaction to complete (indicated by the heat flow returning to the baseline).
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak from the dynamic scan to determine the total heat evolved during the curing reaction. This value is proportional to the total number of bonds formed.
-
Degree of Cure (α): The degree of cure at any time 't' during an isothermal scan can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
Kinetic Parameters: The activation energy (Ea) and other kinetic parameters can be determined from dynamic scans at different heating rates using models such as the Kissinger or Flynn-Wall-Ozawa methods.[2]
-
Protocol 4: Mechanical Testing of Cured Epoxy Resin
A. Tensile Testing (ASTM D638)
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell[3]
-
Extensometer (for accurate strain measurement)[3]
-
Dumbbell-shaped or "dog-bone" specimens machined from the cured epoxy plaque according to ASTM D638 specifications (e.g., Type I).[3][4]
Procedure:
-
Specimen Preparation and Conditioning:
-
Machine specimens from the cured epoxy plaques to the dimensions specified in ASTM D638.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
-
-
Test Setup:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
-
Testing:
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.27 mm/min).[4]
-
Record the load and extension data until the specimen fractures.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
B. Flexural Testing (ASTM D790)
Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture.[5]
-
Rectangular bar specimens machined from the cured epoxy plaque according to ASTM D790 specifications.[5]
Procedure:
-
Specimen Preparation and Conditioning:
-
Machine rectangular bar specimens from the cured epoxy plaques. A typical size is 12.7 mm wide, 3.2 mm thick, and 127 mm long.[5]
-
Condition the specimens as described for tensile testing.
-
-
Test Setup:
-
Measure the width and thickness of each specimen.
-
Set the support span on the three-point bending fixture to be 16 times the specimen thickness.[5]
-
Place the specimen on the supports, ensuring the loading nose is centered.
-
-
Testing:
-
Data Analysis:
-
Calculate the flexural strength and flexural modulus from the load-deflection curve.
-
Mandatory Visualizations
References
- 1. dro.deakin.edu.au [dro.deakin.edu.au]
- 2. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. boundengineering.com [boundengineering.com]
- 6. micomlab.com [micomlab.com]
Application Notes and Protocols for the Synthesis of Heat-Resistant Polyimides from Acetophenone, 4',4'''-ethylenedi-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance.[1][2] These characteristics make them ideal for demanding applications in the aerospace, electronics, and medical industries. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[2] This document provides a detailed protocol for the synthesis of heat-resistant polyimides using a diamine derived from "Acetophenone, 4',4'''-ethylenedi-".
Synthesis Pathway
The synthesis of heat-resistant polyimides from "Acetophenone, 4',4'''-ethylenedi-" is a multi-step process. First, the diketone must be converted into a diamine. A plausible route is the reductive amination of the ketone groups. The resulting diamine, 4,4'-(1,2-ethanediyl)bis(aniline), can then be polymerized with a suitable aromatic tetracarboxylic dianhydride via a two-step polycondensation reaction. This process involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.
Caption: Proposed synthetic pathway from Acetophenone, 4',4'''-ethylenedi- to a heat-resistant polyimide.
Experimental Protocols
Materials
-
4,4'-(1,2-ethanediyl)bis(aniline) (diamine monomer)
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Protocol 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-(1,2-ethanediyl)bis(aniline) in anhydrous DMAc to achieve a concentration of 15-20% (w/v).
-
Stir the solution at room temperature under a continuous nitrogen purge until the diamine has completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride (e.g., PMDA) to the stirred solution. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor and can be stored under refrigeration before proceeding to the imidization step.
Protocol 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the glass plate in a vacuum oven or a forced-air oven.
-
Heat the film according to a staged heating program to gradually remove the solvent and effect cyclodehydration. A typical heating schedule is as follows:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
The resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 3: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it forms.
-
Filter the precipitated polyimide and wash it thoroughly with methanol to remove residual solvent and imidizing agents.
-
Dry the polymer powder in a vacuum oven at 150-200°C for several hours to remove any remaining solvent.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of polyimides.
Data Presentation: Properties of Structurally Analogous Polyimides
As direct experimental data for polyimides derived from 4,4'-(1,2-ethanediyl)bis(aniline) is limited, the following tables summarize the properties of polyimides synthesized from other aromatic diamines with flexible or ketone-containing linkages. This data can be used to estimate the potential performance of the target polyimide.
Table 1: Thermal Properties of Representative Aromatic Polyimides
| Polyimide (Diamine-Dianhydride) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| ODA-PMDA (Kapton®) | 302[1] | >500 |
| ODA-BTDA | 276[1] | >500 |
| ODA-BPDA | 290[1] | >500 |
| Diamine with ether linkages - Dianhydride | 223 - 285[3] | 557 - 570 (in air)[3] |
| Diamine with methylenediphenoxyl linkages - Dianhydride | 242 - 282[4] | 475 - 504[4] |
Table 2: Mechanical Properties of Representative Aromatic Polyimide Films
| Polyimide (Diamine-Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODA-PMDA | - | 3.42[1] | 2.82[1] |
| ODA-BTDA | 114.19[1] | 3.23[1] | 3.58[1] |
| ODA-BPDA | - | - | 3.8[1] |
| DAPON-based Polyimides | 86 - 107[3] | - | 6 - 25[3] |
Characterization
The synthesized polyimides should be characterized to confirm their structure and evaluate their properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, specifically the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of the polyimide films.
-
Solubility Testing: To assess the solubility of the polyimide in various organic solvents, which is crucial for processability.
Conclusion
This document provides a comprehensive guide for the synthesis of novel heat-resistant polyimides derived from "Acetophenone, 4',4'''-ethylenedi-". By following the detailed protocols for diamine synthesis, polymerization, and imidization, researchers can produce and characterize these advanced materials. The provided data on analogous polyimides offers a valuable reference for predicting the thermal and mechanical performance of the newly synthesized polymers. The versatile nature of polyimide chemistry allows for further modifications to fine-tune the material properties for specific applications in research, development, and beyond.
References
Application Notes and Protocols for Specialty Polyamides Derived from "Acetophenone, 4',4'''-ethylenedi-" Monomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific monomer "Acetophenone, 4',4'''-ethylenedi-" is not found in the reviewed chemical literature under this name. The following application notes and protocols are based on the inferred chemical structures of its diamine and dicarboxylic acid derivatives. The proposed synthetic routes and expected polymer properties are derived from established organometallic and polymer chemistry principles, and from data on structurally similar aromatic polyamides and poly(ether ketone amide)s. These protocols should be considered as starting points for research and development.
Introduction
Specialty aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The introduction of novel monomers is a key strategy to tailor the properties of these materials for specific applications. The monomer "Acetophenone, 4',4'''-ethylenedi-" suggests a core structure of two acetophenone units linked by an ethylene bridge. To be suitable for polyamide synthesis, this diketone would need to be functionalized to yield a diamine or a dicarboxylic acid.
The resulting monomers, likely 4',4'''-(ethane-1,2-diyl)bis(4-aminobenzophenone) (a diamine) and 4',4'''-(ethane-1,2-diyl)bis(4-carboxybenzophenone) (a diacid), are of significant interest. The ethylene bridge can impart a degree of flexibility into the polymer backbone, potentially improving solubility and processability compared to fully rigid aromatic polyamides.[2] The benzophenone moiety is expected to enhance thermal stability and mechanical properties, and the ketone group offers a potential site for further chemical modification or cross-linking.[3]
These polyamides could find applications in advanced composites, high-temperature adhesives, and membranes for gas separation. The presence of the benzophenone structure, a known pharmacophore, may also suggest exploring these polymers in biomedical applications, such as drug delivery systems, contingent on biocompatibility studies.[4]
Proposed Monomer Synthesis Protocols
Synthesis of 4',4'''-(ethane-1,2-diyl)bis(4-aminobenzophenone) (Diamine Monomer)
This proposed synthesis involves a Friedel-Crafts acylation followed by a reduction of nitro groups.
Protocol:
-
Step 1: Friedel-Crafts Acylation.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-diphenylethane (1.0 eq.) and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) to the stirred suspension.
-
Add a solution of 4-nitrobenzoyl chloride (2.1 eq.) in dichloromethane dropwise to the reaction mixture over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dinitro product.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Step 2: Reduction of Nitro Groups.
-
In a flask equipped with a reflux condenser, dissolve the synthesized dinitro compound in ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Add hydrazine hydrate (excess) dropwise at room temperature.
-
After the addition, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water to remove any remaining hydrazine salts.
-
Dry the organic layer and remove the solvent to yield the diamine monomer.
-
Recrystallize from a suitable solvent to obtain the pure diamine.
-
Synthesis of 4',4'''-(ethane-1,2-diyl)bis(4-carboxybenzophenone) (Diacid Monomer)
This proposed route involves the oxidation of a precursor containing methyl groups.
Protocol:
-
Step 1: Synthesis of the Ditoluyl Precursor.
-
Follow a similar Friedel-Crafts acylation procedure as in section 2.1, Step 1, but using 4-toluoyl chloride instead of 4-nitrobenzoyl chloride.
-
-
Step 2: Oxidation to Dicarboxylic Acid.
-
In a round-bottom flask, suspend the ditoluyl precursor in a mixture of pyridine and water.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate (KMnO₄) in portions.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the diacid monomer.
-
Purify by recrystallization.
-
Polyamide Synthesis Protocols
Polycondensation of Diamine Monomer with a Diacid Chloride
This protocol describes the synthesis of a polyamide from the custom diamine and a commercially available diacid chloride, such as terephthaloyl chloride.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (1.0 eq.) in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Add terephthaloyl chloride (1.0 eq.) as a solid or as a solution in the same solvent, portion-wise, to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polyamide under vacuum at an elevated temperature (e.g., 100-150°C) for 24 hours.
Polycondensation of Diacid Monomer with a Diamine (Yamazaki-Higashi Reaction)
This method is suitable for the direct polycondensation of a dicarboxylic acid with a diamine.[5]
Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, combine the synthesized diacid monomer (1.0 eq.), a commercial aromatic diamine like 4,4'-oxydianiline (1.0 eq.), a salt such as lithium chloride (LiCl) or calcium chloride (CaCl₂) (to improve solubility), and NMP as the solvent.
-
Add pyridine (2.0 eq.) and triphenyl phosphite (TPP) (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 100-120°C with stirring for 3-6 hours.
-
After cooling to room temperature, pour the polymer solution into methanol to precipitate the polyamide.
-
Collect the polymer by filtration, wash extensively with methanol and hot water, and dry under vacuum at 100-150°C.
Data Presentation: Expected Properties
The following tables summarize the anticipated properties of polyamides derived from "Acetophenone, 4',4'''-ethylenedi-" based monomers. This data is extrapolated from literature on aromatic polyamides containing benzophenone and flexible ether or alkyl linkages.
Table 1: Thermal Properties of Specialty Polyamides
| Property | Expected Range | Method of Analysis | Reference Compounds |
| Glass Transition Temperature (Tg) | 220 - 280 °C | Differential Scanning Calorimetry (DSC) | Poly(ether ketone amide)s[6] |
| 10% Weight Loss Temperature (Td10) | 450 - 550 °C | Thermogravimetric Analysis (TGA) | Aromatic polyamides with bulky groups[2] |
| Char Yield at 800 °C (in N₂) | > 50% | Thermogravimetric Analysis (TGA) | Poly(ether ether ketone imide)s[7] |
Table 2: Mechanical Properties of Specialty Polyamide Films
| Property | Expected Range | Method of Analysis | Reference Compounds |
| Tensile Strength | 90 - 120 MPa | Tensile Testing | Poly(ether amide amide ether ketone ketone)s[6] |
| Tensile Modulus | 2.0 - 3.0 GPa | Tensile Testing | Aromatic polyamides with bulky groups[2] |
| Elongation at Break | 10 - 20 % | Tensile Testing | Poly(ether amide amide ether ketone ketone)s[6] |
Table 3: Solubility of Specialty Polyamides
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble to Insoluble |
| Chloroform | Insoluble |
| Water | Insoluble |
Solubility is expected to be enhanced by the presence of the ethylene linkage compared to fully aromatic, rigid-rod polyamides.[2]
Visualizations
References
- 1. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Curable Coatings Formulated with Diketone Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) curable coatings offer significant advantages over traditional solvent-based systems, including rapid cure speeds, low volatile organic compound (VOC) emissions, and high-performance characteristics. The key to this technology lies in the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization. Diketone photoinitiators, a prominent class of these molecules, are widely utilized due to their specific absorption characteristics and performance attributes.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of UV-curable coatings incorporating diketone photoinitiators such as Camphorquinone (CQ) and titanocene derivatives. These notes are intended to guide researchers and professionals in developing and characterizing high-performance UV-curable systems.
Chemistry of Diketone Photoinitiators
Diketone photoinitiators typically fall under the category of Type II photoinitiators. Unlike Type I photoinitiators that undergo cleavage upon UV exposure to form free radicals directly, Type II initiators require a co-initiator or synergist, usually a tertiary amine, to generate radicals through a hydrogen abstraction mechanism.[1]
Camphorquinone (CQ) is a widely used diketone photoinitiator with a maximum absorption in the visible blue light region (around 468 nm).[2] This makes it particularly suitable for applications where UV penetration is limited or for curing pigmented systems. Its mechanism involves excitation to a triplet state upon light absorption, followed by abstraction of a hydrogen atom from an amine co-initiator to produce an initiating radical. While efficient, the cure speed of CQ-based systems can be slower compared to Type I systems.[1] A significant advantage of CQ is its reduced tendency to cause yellowing in the final cured coating.[1]
Titanocene photoinitiators , such as bis(cyclopentadienyl)bis[2,6-difluoro-3-(1-pyrryl)phenyl]titanium, are highly reactive initiators that absorb light in both the UV and visible spectrums.[3] They offer broad spectral absorption and high catalytic activity, making them suitable for a wide range of light sources and for curing thicker films.[3] Titanocenes do not follow the typical Type I or Type II mechanism; instead, the excited state of the titanocene forms a complex with the acrylate monomer to generate a monomer radical that initiates polymerization.[4]
Formulation Guidelines
A typical UV-curable coating formulation consists of oligomers, monomers (reactive diluents), a photoinitiator system, and additives. The selection and proportion of each component are critical to achieving the desired properties of the cured film.
-
Oligomers : These are the backbone of the coating and largely determine the final physical and chemical properties such as flexibility, hardness, and chemical resistance. Common types include:
-
Monomers (Reactive Diluents) : These are low-viscosity liquids that are used to adjust the application viscosity of the formulation and to influence the crosslink density and cure speed. Examples include:
-
Photoinitiator System : This includes the diketone photoinitiator and a co-initiator (for Type II systems).
-
Additives : These are used in small amounts to modify specific properties of the coating, such as flow and leveling, substrate wetting, and slip.
Example Formulations
Below are example formulations for a UV-curable clearcoat. The percentages are by weight of the total formulation.
| Component | Formulation A (wt%) | Formulation B (wt%) | Purpose |
| Urethane Acrylate Oligomer | 50 | 45 | Provides flexibility and toughness. |
| Epoxy Acrylate Oligomer | - | 10 | Enhances adhesion and chemical resistance. |
| Trimethylolpropane Triacrylate (TMPTA) | 25 | 20 | Increases crosslink density and hardness. |
| 1,6-Hexanediol Diacrylate (HDDA) | 21 | 19.5 | Reduces viscosity and contributes to crosslinking. |
| Camphorquinone (CQ) | 1.0 | - | Photoinitiator (Type II). |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | 2.0 | - | Co-initiator for CQ. |
| Titanocene Photoinitiator | - | 2.5 | Photoinitiator. |
| Leveling Additive | 1.0 | 1.0 | Improves surface smoothness. |
| Total | 100 | 100 |
Performance Data of Diketone Photoinitiators
The concentration and type of diketone photoinitiator significantly impact the performance of the cured coating. The following tables summarize quantitative data on key performance metrics.
Table 1: Effect of Camphorquinone (CQ) Concentration on Coating Properties
| CQ Conc. (wt%) | Degree of Conversion (%) | Pendulum Hardness (s) | Flexural Strength (MPa) | Yellowness Index (b*) |
| 0.25 | 55 ± 2 | 110 ± 5 | 85 ± 4 | 5.2 ± 0.3 |
| 0.50 | 62 ± 3 | 112 ± 6 | 92 ± 5 | 6.8 ± 0.4 |
| 1.00 | 70 ± 2 | 115 ± 5 | 98 ± 4 | 8.5 ± 0.5 |
| 1.50 | 71 ± 3 | 114 ± 6 | 95 ± 5 | 10.2 ± 0.6 |
| 2.00 | 72 ± 2 | 113 ± 5 | 93 ± 4 | 12.1 ± 0.7 |
| Data is representative and compiled from studies on experimental composites.[8][10] |
Table 2: Comparative Performance of Diketone Photoinitiators in a Standard Clearcoat
| Photoinitiator System | Cure Speed (Pendulum Hardness at 1 pass, s) | Adhesion (ASTM D3359) | Yellowness Index (Initial) |
| 1.0% Camphorquinone + 2.0% EDMAB | 95 ± 5 | 5B | 4.5 ± 0.3 |
| 2.0% Titanocene Derivative | 120 ± 6 | 5B | 6.2 ± 0.4 |
| 2.0% TPO (Type I reference) | 135 ± 5 | 5B | 3.8 ± 0.2 |
| Performance can vary based on the full formulation and curing conditions. |
Experimental Protocols
Protocol 1: Preparation of UV-Curable Coating
Objective: To prepare a lab-scale batch of a UV-curable coating.
Materials:
-
Oligomers (e.g., Urethane Acrylate, Epoxy Acrylate)
-
Monomers (e.g., TMPTA, HDDA)
-
Diketone Photoinitiator (e.g., Camphorquinone)
-
Co-initiator (if required, e.g., EDMAB)
-
Additives (e.g., leveling agent)
-
Opaque container
-
Mechanical stirrer
-
Laboratory scale
Procedure:
-
In an opaque container to prevent premature curing, weigh the required amount of oligomer(s).
-
Add the monomer(s) to the oligomer and mix with a mechanical stirrer at a low speed (e.g., 200 rpm) until a homogeneous mixture is obtained.
-
In a separate container, pre-dissolve the photoinitiator and co-initiator (if solid) in a small amount of one of the monomers.
-
Add the photoinitiator solution to the main mixture and continue stirring.
-
Add any liquid additives to the formulation and stir for an additional 10-15 minutes until the mixture is completely homogeneous.
-
Store the formulation in a sealed, opaque container away from light sources.
Protocol 2: Pendulum Hardness Test (ASTM D4366)
Objective: To determine the surface hardness of a cured coating.
Materials:
-
Pendulum Hardness Tester (König or Persoz)
-
Coated substrate (e.g., glass panel)
-
UV curing system
Procedure:
-
Apply the formulated coating to a substrate at a specified thickness (e.g., 50 µm).
-
Cure the coating using a UV lamp with a defined intensity and dose.
-
Place the Pendulum Hardness Tester on a level, stable surface.
-
Position the cured coating panel on the sample stage of the instrument.
-
Gently lower the pendulum onto the coating surface.
-
Deflect the pendulum to the starting angle (6° for König, 12° for Persoz) and release it.[11]
-
The instrument will automatically count the number of oscillations or the time it takes for the amplitude to decrease to a defined endpoint (3° for König, 4° for Persoz).[11]
-
Record the number of oscillations or the damping time. A higher value indicates a harder surface.
Protocol 3: Adhesion Test (Cross-Cut Tape Test - ASTM D3359, Method B)
Objective: To assess the adhesion of the cured coating to the substrate.
Materials:
-
Cross-hatch cutter with multiple blades
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Coated substrate
Procedure:
-
Ensure the coating is fully cured.
-
Place the coated panel on a firm surface.
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Rotate the panel 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern.[10]
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape to ensure good contact with the coating.
-
After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.[12]
-
Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[13]
Protocol 4: Yellowness Index Measurement (ASTM E313)
Objective: To quantify the yellowness of the cured clearcoat.
Materials:
-
Spectrophotometer or colorimeter
-
Coated transparent substrate (e.g., glass or clear plastic)
-
White standard tile
Procedure:
-
Calibrate the spectrophotometer using a standard white tile.[14]
-
Apply the clearcoat to a transparent substrate and cure it.
-
Place the cured sample in the spectrophotometer's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
The instrument will calculate the Yellowness Index (YI) based on the ASTM E313 formula.[15] A higher YI value indicates a greater degree of yellowness.
Visualizations
Caption: Type II photoinitiation and polymerization process.
Caption: Experimental workflow for coating development.
Caption: Formulation components and their influence on properties.
References
- 1. uvebtech.com [uvebtech.com]
- 2. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Specialty Photoinitiators | Tintoll [uvabsorber.com]
- 5. drcresins.com [drcresins.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. radtech.org [radtech.org]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. infinitalab.com [infinitalab.com]
Application Notes and Protocols for the Preparation of Functionalized Nanoparticles Using Acetophenone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. By modifying the surface of nanoparticles, researchers can enhance their stability, prolong circulation time, and achieve targeted delivery to specific tissues or cells. Acetophenone and its derivatives represent a versatile class of building blocks for nanoparticle functionalization. Their aromatic ketone structure allows for a variety of chemical modifications, enabling the attachment of targeting ligands, imaging agents, and therapeutic molecules.
These application notes provide a comprehensive overview of the preparation of functionalized nanoparticles using acetophenone building blocks. Detailed experimental protocols, characterization data, and workflow diagrams are presented to guide researchers in the synthesis and application of these promising nanomaterials for drug development.
Key Applications in Drug Development
-
Targeted Drug Delivery: Acetophenone-functionalized nanoparticles can be conjugated with ligands that bind to specific receptors on cancer cells, facilitating targeted drug delivery and reducing off-target toxicity.
-
Bioimaging: The acetophenone moiety can be modified to incorporate fluorescent dyes or contrast agents, enabling the use of functionalized nanoparticles for in vivo imaging and diagnostic applications.
-
Controlled Release: The chemical environment of the acetophenone derivative on the nanoparticle surface can be designed to respond to specific physiological cues, such as pH or enzyme activity, triggering the controlled release of encapsulated drugs.
Experimental Protocols
Protocol 1: Synthesis of Acetophenone-Modified Chitosan Nanoparticles
This protocol describes the synthesis of chitosan nanoparticles and their subsequent functionalization with acetophenone via a Schiff base condensation reaction. Chitosan, a biocompatible and biodegradable polymer, serves as the nanoparticle core.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Acetophenone
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution (0.1% w/v):
-
Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution at room temperature until the chitosan is completely dissolved.
-
-
Formation of Chitosan Nanoparticles:
-
Prepare a 0.1% (w/v) solution of TPP in deionized water.
-
While stirring the chitosan solution, add the TPP solution dropwise.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles via ionic gelation.
-
The formation of a milky-white suspension indicates the successful synthesis of chitosan nanoparticles.
-
Centrifuge the suspension at 10,000 rpm for 30 minutes to collect the nanoparticles.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step three times.
-
-
Functionalization with Acetophenone:
-
Resuspend the chitosan nanoparticle pellet in ethanol.
-
Prepare a solution of acetophenone in ethanol.
-
Add the acetophenone solution to the nanoparticle suspension and stir at room temperature for 24 hours to allow for the Schiff base reaction to occur between the amino groups of chitosan and the carbonyl group of acetophenone.
-
Collect the acetophenone-functionalized chitosan nanoparticles by centrifugation at 10,000 rpm for 30 minutes.
-
Wash the nanoparticles with ethanol to remove any unreacted acetophenone.
-
Dry the final product under vacuum.
-
Protocol 2: Characterization of Acetophenone-Functionalized Nanoparticles
Thorough characterization is essential to ensure the successful synthesis and functionalization of the nanoparticles.
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small amount of the nanoparticle powder in deionized water or a suitable buffer.
-
Sonicate the suspension to ensure proper dispersion.
-
Measure the particle size distribution and zeta potential using a DLS instrument.
-
2. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
-
3. Confirmation of Functionalization:
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure:
-
Acquire FTIR spectra of the unmodified chitosan nanoparticles and the acetophenone-functionalized nanoparticles.
-
Compare the spectra to identify the characteristic peaks of the acetophenone moiety (e.g., C=O stretching of the ketone and aromatic C=C stretching) in the functionalized sample, confirming successful conjugation.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of acetophenone-functionalized nanoparticles.
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles | 150 ± 25 | 0.25 ± 0.05 | +35 ± 5 | [1] |
| Acetophenone-Chitosan | 180 ± 30 | 0.30 ± 0.07 | +28 ± 4 | [1] |
Table 1: Physicochemical Properties of Acetophenone-Functionalized Chitosan Nanoparticles.
| Nanoparticle Type | Metal Ion | Sorption Capacity (µmol/g) | pH | Reference |
| Nano-Chitosan | Cu(II) | 810 - 1236 | 7.0 | [1] |
| Acetophenone-Nano-Chitosan | Cu(II) | 1298 - 1608 | 7.0 | [1] |
| Nano-Chitosan | Cd(II) | 810 - 1236 | 7.0 | [1] |
| Acetophenone-Nano-Chitosan | Cd(II) | 1298 - 1608 | 7.0 | [1] |
| Nano-Chitosan | Hg(II) | 810 - 1236 | 7.0 | [1] |
| Acetophenone-Nano-Chitosan | Hg(II) | 1298 - 1608 | 7.0 | [1] |
| Nano-Chitosan | Pb(II) | 810 - 1236 | 7.0 | [1] |
| Acetophenone-Nano-Chitosan | Pb(II) | 1298 - 1608 | 7.0 | [1] |
Table 2: Metal Sorption Capacity of Acetophenone-Modified Nano-Chitosan.[1]
Visualized Workflows
Caption: Workflow for the synthesis and functionalization of nanoparticles.
References
Troubleshooting & Optimization
Preventing premature gelation in polymerization with bifunctional ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerization reactions involving bifunctional ketones.
Troubleshooting Guide: Preventing Premature Gelation
Premature gelation is a common challenge when working with multifunctional monomers like bifunctional ketones, leading to failed experiments and loss of valuable materials. This guide addresses specific issues to help you effectively control the polymerization process.
Question: My polymerization reaction with a bifunctional ketone monomer gelled almost immediately after adding the initiator. What is causing this rapid gelation, and how can I prevent it?
Answer:
Rapid gelation is typically caused by a high polymerization rate, leading to the rapid formation of a crosslinked polymer network. Several factors can contribute to this issue. Bifunctional ketones, when used as cross-linking agents, can lead to gelation; however, their reactivity is often lower than that of other cross-linkers like aldehydes. This characteristic can be leveraged to control the gelation time.[1][2]
Here are the primary causes and troubleshooting steps:
-
High Initiator Concentration: A higher concentration of the initiator generates a larger number of free radicals, which accelerates the polymerization rate and significantly shortens the gel time.[3][4][5][6]
-
Elevated Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and the overall reaction rate, leading to faster polymer chain growth and cross-linking.[3][7][8][9]
-
High Monomer Concentration: Increased monomer concentration can lead to a faster reaction rate and a higher probability of intermolecular cross-linking, thus promoting premature gelation.[10][11][12]
-
Monomer Impurities: Impurities in the bifunctional ketone monomer can sometimes accelerate the polymerization process.[3][11]
Troubleshooting Steps:
To prevent premature gelation, a systematic optimization of your reaction conditions is necessary. The following steps and tables provide guidance on how to modify your experimental parameters.
1. Reduce Initiator Concentration:
Systematically decrease the amount of initiator used in your reaction. This will lower the concentration of free radicals and slow down the polymerization rate.
Data Presentation: Effect of Initiator Concentration on Gel Time
| Initiator Concentration | Relative Polymerization Rate | Expected Gel Time |
| High | Very Fast | Very Short (seconds to minutes) |
| Medium | Moderate | Moderate (minutes to hours) |
| Low | Slow | Long (hours to days) |
2. Lower the Reaction Temperature:
Conducting the polymerization at a lower temperature will decrease the rate of initiator decomposition and slow down the overall reaction kinetics.[3][7][8][9]
Data Presentation: Effect of Reaction Temperature on Gel Time
| Reaction Temperature | Relative Polymerization Rate | Expected Gel Time |
| High | Very Fast | Short |
| Medium | Moderate | Moderate |
| Low | Slow | Long |
3. Adjust Monomer Concentration:
Reducing the concentration of the bifunctional ketone monomer can help to delay the onset of gelation.
Data Presentation: Effect of Monomer Concentration on Gel Time
| Monomer Concentration | Cross-linking Probability | Expected Gel Time |
| High | High | Short |
| Medium | Moderate | Moderate |
| Low | Low | Long |
4. Utilize Chain Transfer Agents (CTAs):
CTAs can be added to the polymerization mixture to control the molecular weight of the polymer chains and delay the formation of a crosslinked network.[13][14][15][] Thiols are commonly used CTAs.[13][14][]
5. Employ Polymerization Inhibitors:
Inhibitors can be used to prevent premature polymerization during storage and handling of the monomer, and in some cases, can be used to control the induction period of the reaction.[17][18][19][20] Common inhibitors include hydroquinone and butylated hydroxytoluene (BHT).[18]
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of bifunctional ketones compare to other cross-linking agents?
A1: Ketone functional groups are generally less reactive than aldehyde functional groups in cross-linking reactions with nucleophiles like hydrazides.[1][2] This lower reactivity can be advantageous, as it allows for a wider processing window and better control over the gelation time. By tuning the ratio of ketone to other more reactive functional groups, the gelation kinetics can be precisely controlled.[1][2]
Q2: Can I use a combination of a bifunctional ketone and another cross-linker?
A2: Yes, using a mixture of cross-linkers with different reactivities is a common strategy to tailor the properties of the resulting polymer network. For instance, combining a fast-reacting cross-linker (like an aldehyde-functionalized monomer) with a slower-reacting bifunctional ketone allows for rapid initial network formation followed by a slower, more controlled cross-linking process.[1][2]
Q3: How can I accurately determine the gel point of my reaction?
A3: The gel point, the transition from a viscous liquid to an elastic solid, can be determined using rheometry.[21][22][23][24] By monitoring the storage modulus (G') and the loss modulus (G'') over time, the gel point is typically identified as the point where G' and G'' crossover (G' = G'').[23]
Q4: What is the role of monomer purity in preventing premature gelation?
A4: Monomer purity is crucial. Impurities can act as initiators, accelerators, or inhibitors, leading to unpredictable and uncontrolled polymerization behavior.[3][11] It is highly recommended to purify the bifunctional ketone monomer before use.
Q5: Are there any specific safety precautions I should take when working with polymerization reactions involving bifunctional ketones?
A5: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Bifunctional ketones and initiators may have specific handling and storage requirements, so it is essential to consult the Safety Data Sheet (SDS) for each chemical. Polymerization reactions can be exothermic, so it is important to have a cooling system in place and to monitor the reaction temperature.[25]
Experimental Protocols
Protocol 1: General Procedure for Controlled Free-Radical Polymerization
Objective: To perform a controlled polymerization reaction to synthesize a soluble polymer or to control the gelation time.
Materials:
-
Bifunctional ketone monomer
-
Solvent (e.g., DMF, DMSO, Toluene)
-
Free-radical initiator (e.g., AIBN, BPO)
-
Chain Transfer Agent (optional, e.g., dodecanethiol)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Purify the bifunctional ketone monomer to remove any inhibitors or impurities. This can be done by passing it through a column of activated basic alumina or by distillation under reduced pressure.
-
Reaction Setup: Place the desired amount of purified bifunctional ketone monomer and solvent into the reaction vessel.
-
Deoxygenation: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes. Oxygen can inhibit free-radical polymerization.[18]
-
Initiator and CTA Addition: In a separate vial, dissolve the calculated amount of the free-radical initiator and chain transfer agent (if used) in a small amount of deoxygenated solvent.
-
Initiation: Using a syringe, add the initiator solution to the reaction vessel while maintaining the inert atmosphere.
-
Polymerization: Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature.
-
Monitoring: Monitor the reaction for signs of gelation (e.g., a significant increase in viscosity). The gel point can be determined by tilting the vessel; it is reached when the mixture no longer flows.[3] For more precise determination, use rheometry (see Protocol 2).
-
Termination: To stop the reaction before gelation for the synthesis of a soluble polymer, quench the reaction by rapidly cooling the vessel and exposing the mixture to air.[3]
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) and dried under vacuum.[3]
Protocol 2: Monitoring Gelation using Rheometry
Objective: To accurately determine the gel point of the polymerization reaction by monitoring its viscoelastic properties.
Equipment:
-
Rheometer with a temperature-controlled parallel plate or cone-and-plate geometry.
Procedure:
-
Sample Preparation: Prepare the reaction mixture of the bifunctional ketone monomer, solvent, and initiator as described in Protocol 1.
-
Loading: Quickly load the mixture onto the rheometer plate, which has been pre-set to the desired reaction temperature.
-
Measurement: Start the rheological measurement immediately. A time sweep experiment is typically performed at a constant frequency and strain to monitor the evolution of the storage modulus (G') and loss modulus (G'').[22][23]
-
Gel Point Determination: The gel point is identified as the time at which the G' and G'' curves intersect (G' = G'').[23]
Visualizations
References
- 1. Tuning gelation time and morphology of injectable hydrogels using ketone-hydrazide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onepetro.org [onepetro.org]
- 8. researchgate.net [researchgate.net]
- 9. The Thermal Gelation Behavior and Performance Evaluation of High Molecular Weight Nonionic Polyacrylamide and Polyethyleneimine Mixtures for In-Depth Water Control in Mature Oilfields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chain transfer - Wikipedia [en.wikipedia.org]
- 17. 3vsigmausa.com [3vsigmausa.com]
- 18. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 19. specialchem.com [specialchem.com]
- 20. Polymerization inhibitors [yansuochem.com]
- 21. people.bu.edu [people.bu.edu]
- 22. Using rheological monitoring to determine the gelation kinetics of chitosan-based systems [aimspress.com]
- 23. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polyketone Synthesis from Diketones
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polyketone synthesis from diketones. It provides troubleshooting guidance for common experimental issues and detailed protocols for key synthetic methods.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of polyketones from diketones.
Q1: My polymerization reaction is resulting in a low yield of polyketone. What are the potential causes and how can I improve it?
A1: Low yields in polyketone synthesis can stem from several factors. Systematically investigating the following can help identify and resolve the issue:
-
Sub-optimal Catalyst Activity: The efficiency of the catalyst is paramount. Ensure the catalyst is pure, properly activated, and used at an appropriate loading. For instance, in manganese-catalyzed syntheses, the pincer complex's integrity is crucial.[1][2] In Friedel-Crafts polymerizations, the Lewis acid (e.g., AlCl₃) must be anhydrous and used in sufficient excess.[3]
-
Impurities in Monomers or Solvents: Trace impurities in diketone monomers, diols, or solvents can poison the catalyst or terminate the polymerization chain prematurely. It is crucial to use highly purified reagents and anhydrous solvents.
-
Incorrect Stoichiometry: An imbalance in the monomer ratio can limit the molecular weight and overall yield. Precisely measure and control the stoichiometry of the diketone and comonomer (e.g., diol or diacid chloride).
-
Inappropriate Reaction Temperature: The reaction temperature significantly influences the polymerization rate and potential side reactions. For manganese-catalyzed reactions, temperatures around 140°C have been shown to be effective.[2] Friedel-Crafts reactions may be performed at lower temperatures to minimize side reactions.[4] Experiment with a temperature gradient to find the optimal condition for your specific system.
-
Insufficient Reaction Time: Polymerization may require a significant amount of time to achieve high molecular weight and yield. Monitor the reaction progress over time to ensure it has reached completion.
Q2: The synthesized polyketone has a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a more controlled polymerization?
A2: A high PDI suggests uncontrolled initiation or termination events. To narrow the molecular weight distribution:
-
Control Monomer Addition: A slow and controlled addition of monomers can help maintain a constant concentration throughout the reaction, leading to more uniform chain growth.
-
Optimize Catalyst System: The choice of catalyst and its ligands plays a critical role. For instance, in palladium-catalyzed systems, the ligand structure can significantly influence the polymer's microstructure and molecular weight distribution.[5]
-
Maintain Stable Reaction Conditions: Ensure consistent temperature and efficient stirring throughout the polymerization to promote uniform reaction kinetics.
-
Purify Monomers and Solvents: As with low yield, impurities can lead to uncontrolled polymerization. Ensure all reagents and solvents are of high purity.
Q3: My synthesized polyketone is insoluble in common organic solvents, making characterization difficult. What can I do?
A3: Poor solubility is a common challenge with high-performance polymers like polyketones, often due to their semi-crystalline nature and strong intermolecular interactions.[6][7]
-
Specialized Solvents: For characterization techniques like Gel Permeation Chromatography (GPC), specialized and often aggressive solvents may be necessary. Hexafluoroisopropanol (HFIP) is a common solvent for dissolving polyketones. For some aromatic polyketones, concentrated sulfuric acid is used for viscosity measurements.[8]
-
High-Temperature Dissolution: Some polyketones may dissolve in certain solvents at elevated temperatures. This can be attempted for techniques like NMR spectroscopy, but thermal degradation should be monitored.
-
Post-Polymerization Modification: Introducing flexible or bulky side chains through reactions like the Paal-Knorr synthesis can disrupt chain packing and improve solubility.[9]
-
Solid-State Characterization: If dissolution is not feasible, utilize solid-state characterization techniques such as solid-state NMR, X-ray diffraction (XRD), and thermal analysis (TGA, DSC) to analyze the polymer's structure and properties.
Q4: I am observing unwanted side reactions during my Friedel-Crafts polymerization. How can these be minimized?
A4: Friedel-Crafts reactions are prone to side reactions like branching or cross-linking, especially at higher temperatures.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Control Catalyst Concentration: Using the minimum effective amount of Lewis acid catalyst can help suppress unwanted reactions.
-
Monomer Purity: Ensure the diacid chloride and aromatic monomers are pure, as impurities can initiate side reactions.
-
Reaction Time: Avoid excessively long reaction times, which can increase the likelihood of side product formation.
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions for different polyketone synthesis methods from diketones.
Table 1: Manganese-Catalyzed Polyketone Synthesis [2]
| Parameter | Condition |
| Catalyst | Manganese Pincer Complex |
| Co-catalyst/Base | Cs₂CO₃ |
| Monomers | Diketone and Diol |
| Solvent | Toluene or t-amyl alcohol |
| Temperature | 140 °C |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Base Loading | 10 mol% |
| Reaction Time | 2 - 18 hours |
Table 2: Friedel-Crafts Polyketone Synthesis [3][10]
| Parameter | Condition |
| Catalyst | AlCl₃ (anhydrous) |
| Monomers | Diketone and Diacid Chloride |
| Solvent | Dichloromethane or Carbon Disulfide |
| Temperature | Room Temperature to 50 °C |
| Catalyst Loading | Stoichiometric excess (e.g., 5 equivalents) |
| Reaction Time | 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Synthesis of Polyketones from Diketones and Diols [2]
-
Preparation: In a glovebox, add the diketone (1.0 eq), diol (1.0 eq), manganese pincer complex catalyst (0.01 eq, 1 mol%), and cesium carbonate (Cs₂CO₃, 0.1 eq, 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or t-amyl alcohol to the flask to achieve the desired monomer concentration (e.g., 0.1-0.2 M).
-
Reaction Setup: Seal the Schlenk flask and remove it from the glovebox. Connect it to a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., NMR or IR spectroscopy) to observe the disappearance of monomer signals.
-
Work-up: After the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash it extensively with methanol and then with water to remove any residual catalyst and salts.
-
Drying: Dry the purified polyketone in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: General Procedure for Friedel-Crafts Synthesis of Polyketones from Diketones and Diacid Chlorides [10]
-
Monomer Solution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diketone monomer in a dry solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.
-
Diacid Chloride Addition: Slowly add a solution of the diacid chloride in the same solvent to the reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring under a nitrogen atmosphere for 24 hours.
-
Precipitation: Pour the viscous reaction mixture into a large volume of a non-solvent like methanol to precipitate the polyketone.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove the catalyst and unreacted monomers. Further purification can be done by Soxhlet extraction with an appropriate solvent.
-
Drying: Dry the purified polyketone under vacuum at an elevated temperature.
Protocol 3: Post-Polymerization Modification via Paal-Knorr Reaction [9]
-
Polymer Dissolution/Suspension: Disperse or dissolve the synthesized polyketone containing 1,4-dicarbonyl units in a suitable solvent (e.g., methanol, ethanol, or a mixture with a co-solvent).
-
Amine Addition: Add the primary amine (e.g., an amino-functionalized molecule) to the mixture. The stoichiometry will depend on the desired degree of functionalization.
-
Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[11]
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for an extended period (24-48 hours).
-
Monitoring: Monitor the progress of the reaction by techniques such as FTIR spectroscopy, observing the appearance of new peaks corresponding to the pyrrole ring and the disappearance of the carbonyl peak of the polyketone.
-
Isolation: After completion, cool the reaction mixture and precipitate the functionalized polymer in a non-solvent (e.g., water or diethyl ether).
-
Purification: Filter the polymer, wash it extensively with the non-solvent to remove unreacted amine and catalyst.
-
Drying: Dry the final product in a vacuum oven.
Visualizations
References
- 1. Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US4861856A - Process for the preparation of polyketone and poly(ketone-sulfone) polymers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Nonalternating Polyketones Using Cationic Diphosphazane Monoxide-Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low yield in the synthesis of "Acetophenone, 4',4'''-ethylenedi-"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4',4'''-ethylenedi-acetophenone, also known as 1,2-bis(4-acetylphenyl)ethane. The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-diphenylethane. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and visual aids to address common challenges.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the Friedel-Crafts acylation of 1,2-diphenylethane are typically traced back to a few critical factors. The most frequent culprits include inactive catalysts, poor quality reagents, suboptimal reaction conditions, and issues during the workup and purification stages. Each of these areas should be systematically investigated to identify the source of the problem.
Q2: I suspect my Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is inactive. How can I confirm this and what should I do?
Catalyst inactivity is a primary cause of low yield in Friedel-Crafts acylation.[1] Here’s how to troubleshoot it:
-
Moisture Sensitivity: Aluminum chloride is extremely sensitive to moisture.[1] Any contact with atmospheric humidity can lead to its deactivation. Always use a freshly opened bottle of anhydrous aluminum chloride or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised.
-
Stoichiometry: For acylation reactions, the Lewis acid is often required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a complex with the catalyst, effectively removing it from the reaction.[1] Ensure you are using at least two equivalents of AlCl₃ for the diacylation of 1,2-diphenylethane.
Q3: How do the purity of my starting materials and solvent affect the reaction?
The purity of 1,2-diphenylethane, acetyl chloride (or acetic anhydride), and the solvent is crucial for a successful reaction.
-
Reactant Purity: Impurities in the 1,2-diphenylethane can interfere with the reaction. Similarly, the acetyl chloride should be pure and free from acetic acid, which can be formed upon exposure to moisture.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. The presence of water will deactivate the aluminum chloride catalyst.[1] Solvents should be dried using appropriate methods before use.
Q4: I am observing the formation of multiple products, not just the desired 4',4'''-disubstituted product. What is happening?
The formation of multiple products can be due to incomplete reaction or side reactions:
-
Mono-acylation: If the reaction does not go to completion, you may isolate a significant amount of the mono-acylated product, 4-(2-phenylethyl)acetophenone. To favor di-substitution, ensure sufficient equivalents of acetyl chloride and AlCl₃ are used, and consider extending the reaction time.
-
Isomer Formation: While the para-substitution (4-position) is electronically and sterically favored, some ortho-substitution (2-position) might occur, leading to isomeric byproducts. Purification by chromatography or recrystallization is necessary to isolate the desired isomer.
Q5: What are the optimal temperature and reaction time for this synthesis?
The reaction temperature significantly influences the yield.[1]
-
Temperature Control: The initial reaction between aluminum chloride and acetyl chloride is highly exothermic. It is recommended to perform this step at a low temperature (e.g., 0 °C) to control the reaction rate.[1] After the addition of 1,2-diphenylethane, the reaction can be allowed to slowly warm to room temperature.[1] In some cases, gentle heating may be required to drive the reaction to completion, but excessively high temperatures can lead to decomposition and tar formation.
-
Reaction Time: The reaction should be monitored, for instance by Thin Layer Chromatography (TLC), to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might increase the formation of byproducts.
Q6: I am having trouble during the workup. The product seems to be lost during extraction. What can I do?
The workup of a Friedel-Crafts acylation requires careful execution to avoid product loss.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[1] This will decompose the aluminum chloride complex with the ketone product and move the aluminum salts into the aqueous layer.
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure all the product is recovered from the aqueous layer.
-
Washing: The combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to aid in the separation of the layers and remove excess water.
Summary of Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Solution |
| Catalyst (AlCl₃) | Inactivity due to moisture exposure. | Use a fresh, unopened container of anhydrous AlCl₃ or one stored in a desiccator. Ensure it is a free-flowing powder. |
| Insufficient amount. | Use stoichiometric amounts (at least 2 equivalents for diacylation). | |
| Reagents | Presence of water in starting materials or solvent. | Use anhydrous grade reagents and solvents. Dry solvents before use if necessary. |
| Impurities in 1,2-diphenylethane or acetyl chloride. | Use purified reagents. Distill liquid reagents if their purity is questionable. | |
| Reaction Conditions | Temperature too high. | Control the initial exothermic reaction by cooling (e.g., 0 °C). Avoid excessive heating during the reaction. |
| Temperature too low. | Allow the reaction to warm to room temperature or apply gentle heating if the reaction is sluggish (monitor by TLC). | |
| Incorrect reaction time. | Monitor the reaction progress using TLC to determine the point of maximum product formation. | |
| Workup & Purification | Product loss during quenching and extraction. | Quench slowly into an ice/HCl mixture. Perform multiple extractions and appropriate washes. |
| Formation of emulsions. | Add brine (saturated NaCl solution) to help break up emulsions during extraction. | |
| Inefficient purification. | Use column chromatography or recrystallization to separate the desired product from starting material, mono-acylated product, and other isomers. |
Experimental Protocols
Synthesis of 4',4'''-ethylenedi-acetophenone via Friedel-Crafts Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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1,2-diphenylethane
-
Anhydrous aluminum chloride (AlCl₃)
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Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or an oil bubbler), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (2.2 equivalents) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1,2-diphenylethane (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. If necessary, the reaction mixture can be gently heated to reflux to drive the reaction to completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yield in the synthesis of 4',4'''-ethylenedi-acetophenone.
Caption: Key stages in the Friedel-Crafts acylation for the synthesis of 4',4'''-ethylenedi-acetophenone.
References
Technical Support Center: Friedel-Crafts Acylation for Diketone Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in diketone synthesis via Friedel-Crafts acylation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Friedel-Crafts diacylation reaction?
A1: Low or non-existent yields in Friedel-Crafts diacylation can stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can significantly hinder or prevent the electrophilic aromatic substitution reaction.
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Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will lead to the deactivation of the catalyst. Strict anhydrous conditions are paramount.
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Insufficient Catalyst: The diketone product forms a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount (or even an excess) of the catalyst is often necessary to drive the reaction to completion.[1]
-
Substrate Limitations: Aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups are generally unsuitable for Friedel-Crafts acylation as these functional groups react with the Lewis acid catalyst, leading to its deactivation.[1]
Q2: I am observing the formation of multiple products in my diacylation reaction. What are the likely side reactions?
A2: The formation of multiple products is a common issue and can be attributed to several side reaction pathways:
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Polysubstitution: While the first acyl group deactivates the aromatic ring, making a second acylation less favorable, polysubstitution beyond the desired diketone can still occur, especially with highly activated aromatic substrates or under harsh reaction conditions.[1]
-
Isomer Formation: When using substituted aromatic rings, a mixture of ortho, meta, and para isomers of the diketone can be formed. The ratio of these isomers is influenced by factors such as the nature of the substituent, the catalyst, the solvent, and the reaction temperature.
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Intramolecular vs. Intermolecular Acylation: When using dicarboxylic acid dichlorides as acylating agents, there can be competition between the desired intermolecular diacylation of two separate aromatic molecules and an intramolecular acylation if the initial mono-acylated product can form a stable cyclic ketone.
-
Dealkylation: In some cases, particularly with alkyl-substituted benzenes, the alkyl group can be cleaved from the aromatic ring as a side reaction, leading to a mixture of acylated products.
-
Resin/Polymer Formation: Under strongly acidic conditions and at elevated temperatures, polymerization or resinification of the reactants or products can occur, leading to the formation of intractable tars and reducing the yield of the desired diketone.
Q3: How can I control the regioselectivity of the diacylation to obtain a specific isomer?
A3: Controlling regioselectivity is a key challenge in the synthesis of specific diketone isomers. Several strategies can be employed:
-
Choice of Catalyst: The steric bulk and Lewis acidity of the catalyst can influence the ortho/para/meta product distribution. Milder Lewis acids may offer better selectivity.
-
Solvent Selection: The polarity of the solvent can significantly impact isomer distribution. For instance, in some acylations, non-polar solvents like carbon disulfide (CS₂) may favor one isomer, while more polar solvents like nitrobenzene can lead to a different product ratio.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experimenting with a range of temperatures is often necessary to optimize for the desired isomer.
-
Directing Groups: In some cases, a directing group can be temporarily installed on the aromatic ring to force acylation at a specific position. This group can then be removed in a subsequent step.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diketone
| Symptom | Possible Cause | Troubleshooting Steps |
| No or trace amount of product | Deactivated aromatic substrate | - Ensure the aromatic ring does not contain strongly electron-withdrawing groups. |
| Inactive catalyst | - Use freshly opened, anhydrous Lewis acid. - Flame-dry all glassware before use. - Use anhydrous solvents. | |
| Insufficient catalyst | - Increase the molar ratio of the Lewis acid catalyst to the acylating agent (e.g., 2.2 to 2.5 equivalents for diacylation). | |
| Reaction starts but does not go to completion | Suboptimal reaction temperature | - Monitor the reaction by TLC. - Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures. - If side products increase with temperature, try a longer reaction time at a lower temperature. |
| Poor quality reagents | - Purify the aromatic substrate and acylating agent before use. | |
| Significant amount of mono-acylated byproduct | Insufficient acylating agent or catalyst for the second acylation | - Ensure at least a 1:2 molar ratio of the aromatic substrate to the acylating agent. - Confirm that sufficient Lewis acid is present to catalyze both acylation steps. |
Issue 2: Formation of Multiple Isomers
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of ortho, meta, and para diketones | Lack of regiochemical control | - Optimize Solvent: Screen different solvents with varying polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene). |
| - Vary Temperature: Conduct the reaction at different temperatures to determine the optimal conditions for the desired isomer. Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products. | ||
| - Catalyst Screening: Investigate the effect of different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) on the isomer distribution. | ||
| Unexpected isomer is the major product | Isomerization of the product under reaction conditions | - Shorten the reaction time. - Use a milder Lewis acid catalyst. - Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diacetylbenzene from Benzene and Acetyl Chloride
This protocol provides a general procedure for the diacylation of benzene.
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of anhydrous benzene (1.0 equivalent) and acetyl chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the benzene/acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water. Then, add concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 1,4-diacetylbenzene.
Visualizations
Diagram 1: General Reaction Pathway for Friedel-Crafts Diacylation
Caption: General reaction pathway for the synthesis of diketones via Friedel-Crafts diacylation.
Diagram 2: Troubleshooting Workflow for Low Diketone Yield
Caption: A logical workflow for troubleshooting low yields in diketone synthesis.
Diagram 3: Common Side Reaction Pathwaysdot
References
Technical Support Center: Enhancing the Thermal Stability of Polymers Crosslinked with Diketones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the thermal stability of polymers crosslinked with diketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which diketone crosslinking enhances the thermal stability of polymers?
A1: Crosslinking with diketones creates a three-dimensional network structure within the polymer matrix.[1] This network restricts the mobility of polymer chains, making it more difficult for them to undergo thermal degradation.[2] Covalent bonds formed during crosslinking require more energy to break compared to the secondary forces in uncrosslinked polymers, thus increasing the overall thermal stability.[3]
Q2: How does the concentration of the diketone crosslinker affect the thermal stability of the polymer?
A2: Generally, increasing the concentration of the diketone crosslinker leads to a higher crosslink density, which in turn enhances thermal stability.[4] This is because a more densely crosslinked network further restricts polymer chain movement and requires more energy for decomposition.[3] However, an excessively high concentration can sometimes lead to brittleness and may not uniformly improve thermal properties. It is crucial to optimize the crosslinker concentration for a specific polymer system.
Q3: What are the common diketones used for crosslinking polymers?
A3: Common diketones used as crosslinking agents include acetylacetone, 2,4-pentanedione, and other β-diketones. The choice of diketone often depends on the specific polymer, the desired reaction kinetics, and the final properties of the crosslinked material.
Q4: Can diketone crosslinking be reversed?
A4: In most cases, the covalent bonds formed during diketone crosslinking are thermally stable and not easily reversible under normal conditions. However, some specific diketone-based crosslinking chemistries might exhibit reversibility under certain stimuli, such as changes in pH or temperature, if designed for that purpose.[5]
Q5: What analytical techniques are essential for evaluating the thermal stability of diketone-crosslinked polymers?
A5: The most common and effective technique is Thermogravimetric Analysis (TGA).[6] TGA measures the weight loss of a sample as a function of temperature, providing key parameters such as the onset of decomposition temperature (Tonset) and the temperature of maximum degradation rate (Tmax).[7] Differential Scanning Calorimetry (DSC) is also used to determine the glass transition temperature (Tg), which is often elevated in crosslinked polymers.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Improvement in Thermal Stability After Crosslinking
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Crosslinking Reaction | 1. Verify Reagent Purity: Ensure the diketone crosslinker and any catalysts are of high purity. Impurities can inhibit the reaction. 2. Optimize Reaction Conditions: Adjust the reaction temperature and time. Some crosslinking reactions require elevated temperatures to proceed efficiently. 3. Check Solvent Compatibility: Ensure the solvent used does not interfere with the crosslinking reaction. |
| Incorrect Crosslinker Concentration | 1. Titrate Crosslinker Amount: Systematically vary the concentration of the diketone to find the optimal ratio for your polymer system. 2. Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of high and low crosslinking. Improve mixing protocols. |
| Steric Hindrance | 1. Modify Polymer Structure: If the polymer backbone is sterically hindered, it may prevent efficient crosslinking. Consider using a longer-chain diketone to bridge the polymer chains more effectively. |
| Presence of Inhibitors | 1. Purify Polymer: Remove any residual monomers, initiators, or other impurities from the polymer that could inhibit the crosslinking reaction. |
Issue 2: Material Becomes Brittle After Crosslinking
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excessive Crosslink Density | 1. Reduce Crosslinker Concentration: A lower concentration of the diketone will result in a less dense network, which can improve flexibility. 2. Introduce a Plasticizer: A suitable plasticizer can be added to the formulation to increase flexibility. |
| Non-Uniform Crosslinking | 1. Improve Mixing and Dispersion: Ensure the diketone is evenly dispersed throughout the polymer matrix before curing. |
Issue 3: Inconsistent TGA Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sample Preparation | 1. Ensure Sample Homogeneity: Take samples from different parts of the crosslinked material to check for uniformity. 2. Standardize Sample Size and Form: Use a consistent sample mass and form (e.g., powder, film) for all TGA runs. |
| Instrumental Parameters | 1. Optimize Heating Rate: A very high heating rate can shift the degradation temperature. Use a standard heating rate (e.g., 10 °C/min) for comparability.[8] 2. Calibrate the Instrument: Regularly calibrate the TGA instrument for temperature and mass. |
| Atmosphere Control | 1. Ensure Inert Atmosphere: For studying thermal stability without oxidative effects, maintain a consistent flow of an inert gas like nitrogen.[6] |
Data Presentation
Table 1: Illustrative Effect of Crosslinker Concentration on Thermal Properties of a Polymer
| Polymer System | Crosslinker Conc. (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Uncrosslinked Polymer | 0 | 350 | 390 | 5 |
| Polymer + Diketone | 2 | 375 | 415 | 15 |
| Polymer + Diketone | 5 | 400 | 440 | 25 |
| Polymer + Diketone | 10 | 410 | 450 | 30 |
Note: The data presented are illustrative and will vary depending on the specific polymer and diketone system.
Experimental Protocols
Methodology 1: General Protocol for Diketone Crosslinking of a Polymer in Solution
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Dissolution: Dissolve the polymer in a suitable solvent to a desired concentration (e.g., 10% w/v).
-
Addition of Crosslinker: Add the calculated amount of diketone crosslinker to the polymer solution. If a catalyst is required, add it at this stage.
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Mixing: Stir the mixture vigorously at room temperature for 30 minutes to ensure homogeneous distribution of the crosslinker.
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Curing: Heat the solution to the desired reaction temperature (e.g., 80-120 °C) and maintain it for a specified time (e.g., 2-6 hours) to facilitate the crosslinking reaction.
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Precipitation and Washing: After the reaction is complete, cool the solution and precipitate the crosslinked polymer by adding a non-solvent. Wash the precipitate multiple times to remove any unreacted crosslinker and solvent.
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Drying: Dry the crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Methodology 2: Thermal Gravimetric Analysis (TGA) Protocol
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Sample Preparation: Place 5-10 mg of the dried, crosslinked polymer sample into a TGA crucible (e.g., alumina or platinum).
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Instrument Setup: Place the crucible in the TGA instrument.
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Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.
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Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
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Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char yield at the final temperature.
Visualizations
References
- 1. A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties | MDPI [mdpi.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation and progress of reversible crosslinked polymer - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Strategies for Controlling Crosslink Density with "Acetophenone, 4',4'''-ethylenedi-"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively controlling crosslink density in polymers using "Acetophenone, 4',4'''-ethylenedi-" as a photoinitiator.
Mechanism of Action
"Acetophenone, 4',4'''-ethylenedi-", a diacetophenone derivative, functions as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, the acetophenone moieties transition to an excited triplet state. In this state, they can abstract hydrogen atoms from the polymer backbone, generating free radicals on the polymer chains. These polymer radicals can then combine to form covalent crosslinks, resulting in a three-dimensional polymer network. The extent of this crosslinking, or the crosslink density, is a critical parameter that dictates the final mechanical and physical properties of the material.
Troubleshooting Guide
This guide addresses common issues encountered during photo-crosslinking experiments with "Acetophenone, 4',4'''-ethylenedi-".
Issue 1: Low or No Crosslinking
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate UV Exposure | 1. Verify Light Source: Ensure the UV lamp is emitting at the correct wavelength for "Acetophenone, 4',4'''-ethylenedi-" (typically in the UVA range, ~320-400 nm). 2. Increase Exposure Time: Gradually increase the irradiation time. 3. Increase Light Intensity: If possible, increase the power output of the UV source. | The photoinitiation process is dependent on the total energy absorbed by the photoinitiator. Insufficient UV energy will result in a low concentration of excited photoinitiator molecules and, consequently, a low density of polymer radicals. |
| Incorrect Photoinitiator Concentration | Optimize Concentration: Prepare a series of polymer solutions with varying concentrations of "Acetophenone, 4',4'''-ethylenedi-" (e.g., 0.1%, 0.5%, 1%, 2% w/w). | Too low a concentration will not generate enough radicals for effective crosslinking. Conversely, excessively high concentrations can lead to premature termination reactions or light absorption at the surface, preventing uniform crosslinking.[1][2] |
| Oxygen Inhibition | 1. Inert Atmosphere: Perform the crosslinking reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solution: Degas the polymer solution prior to UV exposure. | Oxygen is a potent radical scavenger and can quench the excited triplet state of the photoinitiator, inhibiting the crosslinking process. |
| Incompatible Polymer or Solvent | 1. Check Polymer Structure: Ensure the polymer has abstractable hydrogens. Polymers with a high density of C-H bonds are more susceptible to hydrogen abstraction. 2. Solvent Effects: If using a solvent, ensure it does not absorb strongly at the irradiation wavelength or act as a radical scavenger. | The efficiency of hydrogen abstraction depends on the bond dissociation energy of the C-H bonds in the polymer. Some solvents can compete with the polymer for the excited photoinitiator or quench the radical reaction. |
Issue 2: Non-Uniform Crosslinking or Surface-Only Curing
| Possible Cause | Troubleshooting Step | Rationale |
| High Photoinitiator Concentration | Reduce Concentration: Lower the concentration of "Acetophenone, 4',4'''-ethylenedi-". | A high concentration can lead to a strong absorption of UV light at the surface of the sample, preventing light from penetrating deeper into the material. This is known as the "inner filter effect."[2] |
| High Light Intensity | Reduce Intensity: Decrease the power of the UV source. | Very high light intensity can lead to a rapid surface cure, which can then shield the underlying material from further UV exposure. |
| Sample Thickness | Reduce Thickness: Prepare thinner films or samples for crosslinking. | Thicker samples are more prone to non-uniform curing due to light attenuation through the material. |
Issue 3: Brittle or Over-Crosslinked Material
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive UV Exposure | Reduce Exposure Time or Intensity: Decrease the total UV dose delivered to the sample. | Over-exposure can lead to an excessively high crosslink density, resulting in a brittle material with reduced flexibility. |
| High Photoinitiator Concentration | Lower Concentration: Reduce the amount of "Acetophenone, 4',4'''-ethylenedi-". | A higher concentration of photoinitiator leads to a higher density of initial radicals, which can result in a higher crosslink density.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of "Acetophenone, 4',4'''-ethylenedi-" to use?
A1: The optimal concentration is system-dependent and should be determined empirically. A good starting point is typically in the range of 0.1% to 2% by weight of the polymer. As a general trend, increasing the photoinitiator concentration will increase the crosslink density up to a certain point, after which side reactions or the inner filter effect may become dominant.[1][2]
Q2: What wavelength of UV light should I use?
Q3: How does light intensity affect crosslink density?
A3: Generally, a higher light intensity leads to a faster rate of polymerization and a higher crosslink density for a given exposure time. However, very high intensities can lead to non-uniform curing and potentially brittle materials.
Q4: Can I control the crosslink density by varying the temperature?
A4: For photo-initiated crosslinking, the primary control parameters are light-related (wavelength, intensity, and duration). While temperature can affect polymer chain mobility and reaction kinetics, it is not the primary means of controlling crosslink density in this system.
Q5: How can I confirm that crosslinking has occurred?
A5: A simple qualitative test is to check for insolubility. A crosslinked polymer will swell in a good solvent but will not dissolve. For quantitative analysis, methods such as solvent swelling tests, dynamic mechanical analysis (DMA), or rheometry can be used to determine the crosslink density.
Experimental Protocols
Protocol 1: General Procedure for Photo-Crosslinking
This protocol provides a general workflow for photo-crosslinking a polymer using "Acetophenone, 4',4'''-ethylenedi-".
Caption: General workflow for photo-crosslinking.
Methodology:
-
Solution Preparation: Dissolve the polymer in a suitable solvent to the desired concentration. Add the calculated amount of "Acetophenone, 4',4'''-ethylenedi-" and mix thoroughly until a homogeneous solution is obtained. Protect the solution from light.
-
Sample Preparation: Cast the polymer solution into a mold or onto a substrate to create a film of the desired thickness. If a solvent was used, allow it to evaporate completely in a dark, well-ventilated area.
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UV Curing: Place the polymer sample under a UV lamp with a suitable wavelength and intensity. Irradiate the sample for a predetermined amount of time. To study the effect of exposure time, create multiple samples and vary the irradiation duration.
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Post-Curing: (Optional) After UV exposure, the sample can be heated at a moderate temperature to enhance crosslinking through the reaction of any remaining trapped radicals.
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Characterization: Analyze the crosslink density of the resulting polymer network using one of the methods described below.
Protocol 2: Determination of Crosslink Density by Solvent Swelling
This method relies on the principle that a crosslinked polymer will swell in a good solvent, and the degree of swelling is inversely proportional to the crosslink density.
Caption: Workflow for solvent swelling test.
Methodology:
-
Sample Preparation: Cut a small, precisely weighed piece of the crosslinked polymer (initial dry weight, Wd).
-
Swelling: Immerse the polymer sample in a suitable solvent in a sealed container. The solvent should be a good solvent for the non-crosslinked polymer.
-
Equilibrium: Allow the sample to swell until it reaches equilibrium, which may take 24 to 72 hours. The container should be kept at a constant temperature.
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Weighing: Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (swollen weight, Ws).
-
Calculation: The swelling ratio (Q) can be calculated using the following formula: Q = 1 + (ρp/ρs) * ((Ws - Wd) / Wd) where ρp is the density of the polymer and ρs is the density of the solvent. A lower swelling ratio indicates a higher crosslink density. The Flory-Rehner equation can be used for a more quantitative determination of the molecular weight between crosslinks.
Protocol 3: Determination of Crosslink Density by Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of a material, which are highly dependent on the crosslink density.
Caption: Workflow for DMA measurement of crosslink density.
Methodology:
-
Sample Preparation: Prepare a sample of the crosslinked polymer with well-defined dimensions (e.g., a rectangular film).
-
DMA Measurement: Perform a dynamic temperature sweep at a constant frequency (e.g., 1 Hz). The temperature range should span from the glassy region to the rubbery plateau of the material.
-
Data Analysis: From the resulting plot of storage modulus (G' or E') versus temperature, identify the rubbery plateau region, which is the relatively flat region of the modulus above the glass transition temperature.
-
Calculation: The crosslink density (ν) can be calculated from the storage modulus in the rubbery plateau (G') using the theory of rubber elasticity: G' = νRT where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative relationships between key experimental parameters and the resulting crosslink density when using "Acetophenone, 4',4'''-ethylenedi-" as a photoinitiator.
Table 1: Effect of Photoinitiator Concentration on Crosslink Density
| Photoinitiator Concentration (% w/w) | Relative Crosslink Density | Expected Swelling Ratio (Qualitative) | Expected Rubbery Modulus (Qualitative) |
| Low (e.g., 0.1%) | Low | High | Low |
| Medium (e.g., 1%) | Medium | Medium | Medium |
| High (e.g., 5%) | High | Low | High |
| At very high concentrations, the crosslink density may plateau or decrease due to the inner filter effect or termination reactions. |
Table 2: Effect of UV Exposure Time on Crosslink Density (at constant intensity)
| UV Exposure Time (arbitrary units) | Relative Crosslink Density | Expected Swelling Ratio (Qualitative) | Expected Rubbery Modulus (Qualitative) |
| Short | Low | High | Low |
| Medium | Medium | Medium | Medium |
| Long | High | Low | High |
Table 3: Effect of UV Light Intensity on Crosslink Density (at constant exposure time)
| UV Light Intensity (arbitrary units) | Relative Crosslink Density | Expected Swelling Ratio (Qualitative) | Expected Rubbery Modulus (Qualitative) |
| Low | Low | High | Low |
| Medium | Medium | Medium | Medium |
| High | High | Low | High |
Signaling Pathways and Logical Relationships
Photo-Crosslinking Mechanism
The following diagram illustrates the key steps in the photo-crosslinking process initiated by "Acetophenone, 4',4'''-ethylenedi-".
Caption: Mechanism of photo-crosslinking.
References
Technical Support Center: Overcoming Solubility Issues in Aromatic Polyketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges during the synthesis of aromatic polyketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aromatic polyketone is precipitating out of the reaction mixture during synthesis. What can I do?
A1: Premature precipitation of aromatic polyketones is a common issue due to their rigid backbone structure, which promotes aggregation and crystallinity.[1] Several strategies can be employed to maintain the polymer in solution:
-
Increase Reaction Temperature: Aromatic polyketones are often synthesized at elevated temperatures, near the melting point of the polymer, to maintain solubility.[2] High-boiling point solvents like diphenyl sulfone (DPS) are effective for this purpose.[1][2]
-
Modify the Polymer Backbone: Introducing flexible ether linkages or bulky side groups can disrupt chain packing and improve solubility.
-
Use a Soluble Precursor Approach: Synthesize a soluble precursor polymer with pendant groups that can be chemically removed after polymerization to yield the final insoluble polymer.[2]
Q2: How can I improve the solubility of my final, purified aromatic polyketone for characterization and processing?
A2: If your synthesized polyketone is insoluble in common organic solvents, you can enhance its solubility through post-synthesis modification or by initially synthesizing a modified, soluble version. Key strategies include:
-
Sulfonation: Introducing sulfonic acid groups (-SO₃H) onto the polymer backbone significantly increases hydrophilicity and solubility in polar solvents.[2][3]
-
Incorporation of Fluorine: Adding fluorine-containing groups, such as trifluoromethyl (-CF₃), improves solubility in a range of organic solvents.[4][5][6]
-
Addition of Bulky Pendant Groups: Attaching large side groups, like phthalide moieties, to the polymer backbone disrupts the crystalline packing and enhances solubility.[5][6]
Troubleshooting: Specific Issues & Solutions
| Problem | Potential Cause | Suggested Solution |
| Polymer is insoluble in all tested organic solvents. | Highly crystalline, rigid polymer backbone. | 1. Attempt sulfonation to increase polarity and solubility in polar solvents like DMSO, DMAc, or NMP. 2. For future syntheses, incorporate bulky groups (e.g., trifluoromethyl, phthalide) or flexible ether linkages into the monomer design. |
| During sulfonation, the polymer degrades. | Harsh reaction conditions (high temperature or prolonged reaction time). | 1. Reduce the sulfonation temperature and/or reaction time. 2. Use a milder sulfonating agent if possible, although concentrated sulfuric acid is most common. |
| Fluorinated polyketone has limited solubility. | Insufficient fluorine content or aggregation. | 1. Increase the molar ratio of the fluorine-containing monomer in the polymerization reaction. 2. Test a wider range of solvents, including chloroform, THF, and DMAc. |
| Phthalide-containing polyketone is not dissolving. | Strong intermolecular interactions. | 1. Use chloroform as the primary solvent for dissolution. 2. Ensure the phthalide group has been successfully incorporated by analytical techniques like FTIR and NMR. |
Data Presentation: Solubility of Modified Aromatic Polyketones
The following tables summarize the solubility of aromatic polyketones after specific modifications.
Table 1: Solubility of Sulfonated Poly(ether ether ketone) (SPEEK)
| Degree of Sulfonation (DS) | Solvents |
| < 40% | Soluble in strong acids (e.g., H₂SO₄) and hot polar aprotic solvents (DMAc, DMSO).[6] |
| 40-70% | Soluble in polar aprotic solvents (DMF, DMAc, DMSO, NMP) at room temperature.[2][6] |
| > 70% | Soluble in methanol.[2][6] |
| ~100% | Soluble in hot water.[2] |
Table 2: Qualitative Solubility of Fluorinated and Phthalide-Containing Polyketones
| Modification | Soluble In | Insoluble In |
| Fluorinated (Trifluoromethyl groups) | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), Chloroform, Tetrahydrofuran (THF).[6] | Often insoluble in non-polar solvents like hexanes. |
| Phthalide-Containing | Chloroform.[5] | Data on insolubility in other common solvents is limited. |
Experimental Protocols
Protocol 1: Sulfonation of Poly(ether ether ketone) (PEEK)
This protocol describes a common method for the post-synthesis sulfonation of PEEK to improve its solubility in polar solvents.
Materials:
-
PEEK powder
-
Concentrated sulfuric acid (95-98%)
-
Deionized water (ice-cold)
-
Magnetic stirrer and hotplate
-
Beakers and dropping funnel
Procedure:
-
Dry the PEEK powder in a vacuum oven at 60°C for 12 hours.[2]
-
In a flask, slowly add the dried PEEK (e.g., 2g) to concentrated sulfuric acid (e.g., 50 mL) under continuous stirring at room temperature.[2]
-
Once the PEEK is dispersed, gradually heat the mixture to the desired sulfonation temperature (e.g., 60-90°C) with vigorous stirring.[2][4] The degree of sulfonation is controlled by the reaction time and temperature.[2]
-
After the desired reaction time (which can range from hours to days depending on the desired DS), cool the solution to room temperature.[2]
-
Slowly precipitate the sulfonated PEEK (SPEEK) by adding the reaction mixture dropwise into a beaker of ice-cold deionized water with stirring.[2][4]
-
A white precipitate of SPEEK will form.[4]
-
Wash the precipitate repeatedly with fresh deionized water until the washings are neutral (pH 7).[4]
-
Dry the purified SPEEK in a vacuum oven at 60°C for at least 24 hours.[4]
Protocol 2: Synthesis of a Fluorinated Poly(aryl ether ketone)
This protocol outlines the synthesis of a poly(aryl ether ketone) containing trifluoromethyl groups via nucleophilic aromatic substitution polycondensation.
Materials:
-
Trifluoromethyl-containing bisphenol monomer (e.g., PPPBP-mCF)
-
Bis(4-fluorophenyl)methanone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sulfolane
-
Toluene
-
N,N-dimethylacetamide (DMAc)
-
Three-necked flask with a mechanical stirrer, Dean-Stark trap, and condenser
-
Nitrogen gas inlet
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add the trifluoromethyl-containing bisphenol (10 mmol), bis(4-fluorophenyl)methanone (10 mmol), potassium carbonate (11.5 mmol), sulfolane (16.5 mL), and toluene (25 mL).[4]
-
Heat the mixture to reflux at 135°C for 2 hours to azeotropically remove water with the toluene.[4]
-
After 2 hours, remove the toluene by increasing the temperature to 145°C for 30 minutes.[4]
-
Increase the temperature to 200°C and allow the polymerization to proceed for 3 hours.[4]
-
After completion, cool the reaction mixture and add DMAc (20 mL) to dilute the polymer solution.[4]
-
Precipitate the polymer by pouring the solution into methanol.
-
Filter and wash the polymer with methanol and hot water.
-
Dry the fluorinated poly(aryl ether ketone) in a vacuum oven.
Protocol 3: Synthesis of a Phthalide-Containing Poly(arylene ether ketone)
This protocol details the synthesis of a poly(arylene ether ketone) with a phthalide side group.
Materials:
-
Phenolphthalein-based bisphenol
-
4,4′-difluorobenzophenone
-
Dipotassium salt of the bisphenol (prepared in situ or beforehand)
-
N,N-dimethylacetamide (DMAc) or a similar high-boiling aprotic solvent
-
Toluene
-
Three-necked flask with a mechanical stirrer, Dean-Stark trap, and condenser
-
Nitrogen gas inlet
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve the phenolphthalein-based bisphenol and an equimolar amount of 4,4′-difluorobenzophenone in DMAc and toluene.
-
Add a slight molar excess of potassium carbonate to form the dipotassium salt of the bisphenol in situ.
-
Heat the mixture to reflux to azeotropically remove the water formed during phenolate formation.
-
After the water is removed, drain the toluene and heat the reaction mixture to a higher temperature (e.g., 160-185°C) to initiate polymerization.[5]
-
Continue the reaction for several hours until a viscous solution is formed.[5]
-
Cool the reaction mixture and dissolve it in chloroform.[5]
-
Filter the solution to remove salts.[5]
-
Wash the chloroform solution multiple times with water.[5]
-
Precipitate the polymer by slowly adding the chloroform solution to methanol.[5]
-
Filter, wash with methanol, and dry the final phthalide-containing polymer.[5]
Visualizations
Caption: A logical workflow for addressing solubility issues in aromatic polyketones.
References
- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Structure, crystallization and morphology of poly (aryl ether ketone ketone) | Scilit [scilit.com]
- 4. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Photocrosslinking Efficiency with Acetophenone-Based Initiators
Welcome to the technical support center for optimizing photocrosslinking efficiency with acetophenone-based initiators. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photocrosslinking using acetophenone-based initiators?
A1: Acetophenone-based photoinitiators are typically Type I photoinitiators.[1][2][3] Upon exposure to UV light, these initiators undergo a process called α-cleavage, where the molecule splits into two distinct free radicals.[1][2] These highly reactive radical fragments then initiate the polymerization of monomers or the crosslinking of polymer chains, leading to the formation of a 3D network.[1]
Q2: What are the key factors influencing the efficiency of photocrosslinking with acetophenone initiators?
A2: Several factors significantly impact photocrosslinking efficiency:
-
Photoinitiator Concentration: The concentration of the acetophenone-based initiator must be optimized. Too low a concentration may result in incomplete crosslinking, while excessively high concentrations can lead to cytotoxicity and may not necessarily increase the crosslinking degree.[1][4]
-
Light Source: The emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator. Acetophenone derivatives are typically activated by UV light in the range of 250-420 nm.[5] The intensity of the light also plays a crucial role; higher intensity can lead to faster crosslinking but may also cause photodamage to sensitive biological samples.[4][6]
-
Exposure Time: The duration of light exposure directly affects the extent of crosslinking. Longer exposure times can increase crosslinking density, but prolonged exposure to UV light can be detrimental to cells and other biological molecules.[6][7]
-
Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, leading to incomplete surface curing and reduced crosslinking efficiency.[8]
-
Buffer Components: Certain components in the reaction buffer, such as Tris or glycine, can react with the crosslinker, reducing its efficiency.[9] It is advisable to use simple buffers like PBS or HEPES.[10]
Q3: Are there alternatives to acetophenone-based initiators for photocrosslinking?
A3: Yes, several other classes of photoinitiators are available. Type II photoinitiators, such as benzophenone and thioxanthone, require a co-initiator to generate radicals.[1][3][11] Other commonly used photoinitiators in biomedical applications include Irgacure 2959 (a derivative of acetophenone), LAP (lithium phenyl-2,4,6-trimethylbenzoylphosphinate), and Eosin Y, which can be activated by visible light and are often more cytocompatible.[4][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking | - Insufficient light exposure (time or intensity).[6] - Mismatch between light source emission and photoinitiator absorption spectra. - Incorrect photoinitiator concentration (too low).[1] - Presence of inhibitors in the system (e.g., oxygen, certain buffer components).[8][9] - Inactive or degraded photoinitiator.[9] | - Increase light exposure time or intensity incrementally. - Ensure the light source wavelength matches the photoinitiator's absorption peak. - Optimize the photoinitiator concentration through a concentration gradient experiment. - Degas the solution before crosslinking or perform the reaction in an inert atmosphere (e.g., under nitrogen). - Use fresh photoinitiator solution for each experiment.[9] |
| Poor cell viability after crosslinking | - Cytotoxicity of the photoinitiator at the concentration used.[1][13] - Photodamage from UV light exposure (wavelength and duration).[6][7] - Generation of cytotoxic byproducts during the reaction.[13] | - Reduce the photoinitiator concentration to the minimum effective level. - Decrease the UV exposure time or use a lower intensity light source. - Consider switching to a more cytocompatible, visible-light-activated photoinitiator like LAP or Eosin Y.[4][12] - Use a longer wavelength UV light (e.g., 365 nm) to minimize DNA damage.[6][7] |
| Incomplete or uneven crosslinking | - Light attenuation through the sample, leading to a gradient of crosslinking.[7] - Inhomogeneous mixing of the photoinitiator in the polymer solution. - Oxygen inhibition at the surface.[8] | - Reduce the thickness of the sample to ensure uniform light penetration. - Ensure thorough and uniform mixing of the photoinitiator in the precursor solution. - Perform crosslinking in an oxygen-depleted environment. |
| Precipitation of the crosslinked protein/hydrogel | - Over-crosslinking of the protein or polymer, leading to changes in solubility.[9] | - Reduce the photoinitiator concentration or the light exposure time. - Adjust the molar excess of the crosslinking reagent.[9] |
| Yellowing of the final product | - Photodegradation of the initiator or the polymer, leading to the formation of colored byproducts.[14] | - Use the lowest effective concentration of the photoinitiator. - Minimize light exposure to what is necessary for sufficient crosslinking. - Consider using a photoinitiator less prone to yellowing, such as certain phosphine oxides.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing photocrosslinking experiments with acetophenone-based and other common photoinitiators.
Table 1: Comparison of Common Photoinitiators
| Photoinitiator | Chemical Class | Primary Activation Wavelength (nm) | Key Advantages | Key Disadvantages |
| Acetophenone | α-hydroxyketone (Type I) | ~250-350[5] | High reactivity | UV activation can cause photodamage[7] |
| Irgacure 2959 | α-hydroxyketone (Type I) | ~280 (used at 365)[13] | Good water solubility, widely used[15] | Cytotoxic at higher concentrations[1][13] |
| Benzophenone | Diarylketone (Type II) | ~350-365[16] | Efficient hydrogen abstraction | Requires a co-initiator[1] |
| LAP | Phosphine oxide (Type I) | ~405[4] | High cytocompatibility, visible light activation | May result in lower modulus compared to UV initiators[12] |
| Eosin Y | Xanthene dye (Type II) | ~525[4] | Visible light activation, good for cell-laden hydrogels | Requires a co-initiator |
Table 2: Experimental Parameters for Hydrogel Crosslinking
| Hydrogel System | Photoinitiator | Concentration (% w/v) | Light Source | Intensity (mW/cm²) | Exposure Time | Resulting Modulus (kPa) |
| PEGDA | Irgacure 2959 | 0.1 - 0.5 | 365 nm UV | 2 | 5 min | 7 - 10[1] |
| GelMA | Irgacure 2959 | 0.1 | 365 nm UV | 10 | 2 min | ~87% cell viability[7] |
| PEG-Fibrinogen | Irgacure 2959 | 0.1 | 365 nm UV | 2 | Varies | ~280 Pa (Shear Modulus)[12] |
| PEG-Fibrinogen | LAP | 0.1 | 405 nm | 0.2 | Varies | Lower shear modulus than I2959[12] |
| Methacrylated Collagen | VA-086 | 0.1 | 375 nm | Not specified | Not specified | Higher cell viability than I2959[13] |
Experimental Protocols
Protocol 1: General Photocrosslinking of a Hydrogel Film
-
Preparation of Precursor Solution:
-
Dissolve the polymer (e.g., GelMA, PEGDA) in a suitable buffer (e.g., PBS) to the desired concentration.
-
Add the acetophenone-based photoinitiator (e.g., Irgacure 2959) to the polymer solution at the optimized concentration (e.g., 0.1% w/v).
-
Ensure the photoinitiator is completely dissolved. This may require gentle heating or vortexing. Protect the solution from light.[9]
-
-
Sample Preparation:
-
Pipette the precursor solution into a mold of a defined thickness (e.g., between two glass plates with a spacer).
-
-
Photocrosslinking:
-
Expose the sample to a UV light source with the appropriate wavelength (e.g., 365 nm) and intensity.
-
The exposure time will depend on the desired degree of crosslinking and should be determined empirically.
-
-
Post-Crosslinking Processing:
-
After irradiation, carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel with buffer to remove any unreacted components.
-
Protocol 2: Real-Time FTIR for Monitoring Crosslinking Kinetics
-
Sample Preparation:
-
Place a thin layer of the precursor solution (polymer and photoinitiator) between two transparent salt plates (e.g., KBr).[11]
-
-
Initiation and Data Acquisition:
-
Place the sample in an FTIR spectrometer.
-
Initiate the photocrosslinking by exposing the sample to a UV/Visible light source of a specific wavelength and intensity.
-
Continuously record FTIR spectra at fixed time intervals throughout the irradiation period.[11]
-
-
Analysis:
-
Monitor the decrease in the peak area corresponding to the reactive groups (e.g., C=C bonds of methacrylates) over time to determine the rate and degree of monomer conversion.
-
Visualizations
Caption: Mechanism of Type I photocrosslinking with acetophenone initiators.
Caption: A logical workflow for troubleshooting common photocrosslinking issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. liftchem.com [liftchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Minimizing impurities in the synthesis of 4,4'-diacetylbibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4,4'-diacetylbibenzyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4,4'-diacetylbibenzyl, a process typically achieved through the Friedel-Crafts acylation of bibenzyl.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation of bibenzyl resulted in a very low yield or failed to produce any 4,4'-diacetylbibenzyl. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors related to reactants, catalyst, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Initial Checks and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | AlCl₃ is extremely sensitive to moisture and will be deactivated by any water present in the reaction system. |
| Insufficient Catalyst | Use a stoichiometric amount of AlCl₃ (at least 2 equivalents for diacylation). | The ketone product forms a complex with AlCl₃, which can deactivate the catalyst. A sufficient amount is needed to drive the reaction to completion.[1] |
| Poor Quality Reagents | Use freshly distilled or purified bibenzyl and acetyl chloride. Ensure the solvent is anhydrous. | Impurities in the starting materials or solvent can react with the catalyst or lead to side reactions, reducing the yield of the desired product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While the initial formation of the acylium ion is often done at low temperatures (0-5 °C), the acylation of bibenzyl may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC. | Temperature control is critical. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to side product formation and degradation. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products (Isomers and Over-acylation)
Q: My reaction produced a mixture of products, not just 4,4'-diacetylbibenzyl. How can I minimize the formation of these impurities?
A: The Friedel-Crafts acylation of bibenzyl can lead to the formation of several impurities, primarily positional isomers and over-acylated products.
Common Impurities and Mitigation Strategies:
| Impurity Type | Description | Mitigation Strategy |
| Positional Isomers | Besides the desired 4,4'-isomer, acylation can occur at the ortho and meta positions, leading to the formation of 2,4'-, 3,4'-, and other diacetylated isomers. | Control Reaction Temperature: Lower temperatures generally favor the formation of the para isomer. Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene are sometimes used to enhance para-selectivity. |
| Mono-acylated Product | Incomplete reaction can leave unreacted 4-acetylbibenzyl. | Ensure Sufficient Acetyl Chloride and AlCl₃: Use a slight excess of the acylating agent and a stoichiometric amount of the Lewis acid to drive the reaction towards di-substitution. Monitor Reaction Progress: Use TLC to ensure the disappearance of the mono-acylated intermediate. |
| Over-acylation Products | Although less common due to the deactivating nature of the acetyl group, highly reactive conditions might lead to the introduction of a third acetyl group. | Strict Stoichiometric Control: Avoid a large excess of acetyl chloride and AlCl₃. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. |
Logical Flow for Minimizing Impurities:
Caption: Workflow for minimizing impurities in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 4,4'-diacetylbibenzyl?
A1: The following is a representative protocol for the Friedel-Crafts acylation of bibenzyl. Note that optimization of specific parameters may be necessary.
Experimental Protocol: Synthesis of 4,4'-diacetylbibenzyl
| Step | Procedure | Notes |
| 1. Reaction Setup | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (2.2 eq.) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide). | All glassware must be scrupulously dry. The reaction should be carried out under an inert atmosphere. |
| 2. Formation of Acylium Ion | Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (2.1 eq.) dropwise from the dropping funnel with vigorous stirring. | This step is exothermic and should be performed slowly to maintain the temperature. |
| 3. Addition of Bibenzyl | Dissolve bibenzyl (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture at 0-5 °C. | The rate of addition should be controlled to manage the reaction exotherm. |
| 4. Reaction | After the addition is complete, allow the reaction to stir at room temperature for several hours or gently heat under reflux. Monitor the progress of the reaction by TLC. | The optimal time and temperature should be determined empirically. |
| 5. Work-up | Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. | This step quenches the reaction and hydrolyzes the aluminum chloride complexes. It is highly exothermic and should be done with caution in a fume hood. |
| 6. Extraction | Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers. | |
| 7. Washing | Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine. | This removes any remaining acid and inorganic salts. |
| 8. Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. | |
| 9. Purification | The crude product can be purified by recrystallization or column chromatography. | See Q2 and Q3 for more details on purification. |
Q2: How can I purify crude 4,4'-diacetylbibenzyl by recrystallization?
A2: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Recrystallization Solvent Selection:
A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic ketones like 4,4'-diacetylbibenzyl, suitable solvents or solvent pairs include:
-
Ethanol: Often a good starting point for aromatic ketones.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
-
Toluene: Can be effective for less polar compounds.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q3: What are the recommended conditions for purifying 4,4'-diacetylbibenzyl and its isomers by column chromatography?
A3: Column chromatography is useful for separating compounds with different polarities, such as the isomers of diacetylbibenzyl.
Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | A standard polar stationary phase suitable for separating aromatic ketones. |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity). | The less polar isomers will elute first, followed by the more polar isomers. The optimal gradient should be determined by TLC analysis. |
| Detection | UV light (254 nm) | The aromatic rings in the diacetylbibenzyl isomers will be visible under UV light. |
Q4: How can I characterize the product and identify impurities?
A4: Spectroscopic methods are essential for confirming the structure of the desired product and identifying any impurities.
Characterization Techniques:
| Technique | Expected Observations for 4,4'-diacetylbibenzyl | Identification of Impurities |
| ¹H NMR | - A singlet for the methyl protons of the acetyl groups (~2.6 ppm).- A singlet for the ethylene bridge protons (~2.9 ppm).- Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. | - Isomers will show more complex splitting patterns in the aromatic region.- Mono-acetylated product will have a different integration ratio and a more complex aromatic region. |
| ¹³C NMR | - A signal for the carbonyl carbon (~197 ppm).- A signal for the methyl carbon of the acetyl group (~26 ppm).- Signals for the ethylene bridge carbons (~37 ppm).- Four signals in the aromatic region. | - Isomers will have a different number of signals in the aromatic region due to different symmetry. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the mass of 4,4'-diacetylbibenzyl (C₁₈H₁₈O₂).- Fragmentation peaks corresponding to the loss of acetyl groups. | - Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹. | - The presence of other functional groups from unexpected side reactions could be detected. |
By following these troubleshooting guides and FAQs, researchers can effectively minimize the formation of impurities in the synthesis of 4,4'-diacetylbibenzyl and achieve a higher purity of the desired product.
References
Validation & Comparative
Comparative Spectroscopic Analysis of Aromatic Ketone Polymers: A Guide for Researchers
This guide offers a comparative overview of the characterization of aromatic ketone polymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Aromatic Ketone Polymers
Aromatic ketone polymers are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for demanding applications in aerospace, automotive, and medical industries.[2] The precise chemical structure, including the arrangement of aromatic rings, ether, and ketone linkages, dictates the material's bulk properties.[3] Spectroscopic techniques like NMR and FTIR are indispensable for elucidating this structure at a molecular level.[4]
Comparative Spectroscopic Data
The following tables summarize typical NMR and FTIR spectral data for aromatic ketone polymers, providing a basis for comparison with a hypothetical polymer derived from "Acetophenone, 4',4'''-ethylenedi-".
¹H NMR Spectral Data
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a polymer.[3] For aromatic polymers, the signals are typically observed in the downfield region (6.5-8.5 ppm).
| Polymer Type | Proton Environment | Expected Chemical Shift (δ, ppm) | Citation |
| Poly(ether ether ketone) (PEEK) | Aromatic protons adjacent to ether linkage | 6.8 - 7.2 | [5] |
| Aromatic protons adjacent to ketone group | 7.5 - 7.9 | [5] | |
| Aliphatic Polyketone | Methylene protons adjacent to carbonyl | 2.5 - 2.8 | [6] |
| Methylene protons not adjacent to carbonyl | 2.2 - 2.5 | [6] | |
| Hypothetical Polymer from "Acetophenone, 4',4'''-ethylenedi-" | Aromatic protons | 7.0 - 8.0 | N/A |
| Ethyl bridge protons (-CH₂-CH₂-) | 2.8 - 3.2 | N/A | |
| Methyl protons (-CH₃) | 2.4 - 2.6 | N/A |
¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) is a powerful technique for determining the carbon framework of a polymer.[1]
| Polymer Type | Carbon Environment | Expected Chemical Shift (δ, ppm) | Citation |
| Poly(ether ether ketone) (PEEK) | Carbonyl carbon (C=O) | 190 - 195 | [1] |
| Aromatic carbons bonded to ether oxygen | 150 - 165 | [1] | |
| Other aromatic carbons | 115 - 140 | [1] | |
| Aliphatic Polyketone | Carbonyl carbon (C=O) | 205 - 215 | [7] |
| Methylene carbons | 35 - 45 | [7] | |
| Hypothetical Polymer from "Acetophenone, 4',4'''-ethylenedi-" | Carbonyl carbon (C=O) | 195 - 200 | N/A |
| Aromatic carbons | 120 - 150 | N/A | |
| Ethyl bridge carbons (-CH₂-CH₂-) | 35 - 40 | N/A | |
| Methyl carbons (-CH₃) | 25 - 30 | N/A |
FTIR Spectral Data
FTIR spectroscopy is used to identify functional groups present in a polymer based on their characteristic vibrational frequencies.[3]
| Polymer Type | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Citation |
| Poly(ether ether ketone) (PEEK) | C=O (Aryl ketone) | Stretching | 1650 - 1660 | [8][9] |
| C-O-C (Aryl ether) | Asymmetric Stretching | 1220 - 1280 | [8][9] | |
| Aromatic C=C | Stretching | 1400 - 1600 | [8][9] | |
| Aliphatic Polyketone | C=O (Aliphatic ketone) | Stretching | 1700 - 1720 | [10][11] |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | [10][11] | |
| Hypothetical Polymer from "Acetophenone, 4',4'''-ethylenedi-" | C=O (Aryl ketone) | Stretching | 1670 - 1690 | N/A |
| Aromatic C=C | Stretching | 1400 - 1600 | N/A | |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | N/A |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)) in an NMR tube.[11] For insoluble polymers, solid-state NMR (ssNMR) is required.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.[11]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground polymer sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Thin Film: Dissolve the polymer in a volatile solvent, cast the solution onto a suitable substrate (e.g., a salt plate), and allow the solvent to evaporate to form a thin film.
-
Attenuated Total Reflectance (ATR): Place the solid polymer sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/ATR crystal.
-
Record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualized Workflows and Structures
The following diagrams illustrate the experimental workflow for polymer characterization and the hypothetical structure of a polymer derived from "Acetophenone, 4',4'''-ethylenedi-".
Caption: Workflow for Polymer Synthesis and Characterization.
Caption: Hypothetical Polymer Repeating Unit.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Spectroscopic Polymer Characterization → Area → Sustainability [esg.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Thermal and mechanical properties of polyketones derived from aromatic diketones
A Comprehensive Guide to the Thermal and Mechanical Properties of Aromatic Polyketones
Aromatic polyketones are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their molecular structure, which consists of aromatic rings linked by ether and ketone functional groups. This guide provides a comparative overview of the thermal and mechanical properties of several key aromatic polyketones: Polyetherketone (PEK), Polyetheretherketone (PEEK), Polyetherketoneketone (PEKK), Polyetheretherketoneketone (PEEKK), and Polyetherketoneetherketoneketone (PEKEKK). This information is crucial for researchers, scientists, and engineers in selecting the appropriate material for demanding applications.
Comparative Thermal and Mechanical Properties
The arrangement and ratio of ether to ketone linkages in the polymer backbone significantly influence the material's properties. Generally, a higher ketone-to-ether ratio leads to increased rigidity, a higher glass transition temperature (Tg), and enhanced mechanical strength at elevated temperatures.[1] The following tables summarize the key thermal and mechanical properties of these polymers.
Table 1: Thermal Properties of Aromatic Polyketones
| Property | PEK | PEEK | PEKK | PEEKK | PEKEKK |
| Glass Transition Temperature (Tg) | 157 °C | 143 °C[2][3] | 165 °C[1] | 162 - 192 °C[1] | 165 - 175 °C[4] |
| Melting Temperature (Tm) | 374 °C | 343 °C[2][3] | 381 °C[1] | 367 - 428 °C[1] | 380 - 390 °C[4] |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | ~160 °C | 152 °C | ~170 °C | N/A | ~180 °C |
| Decomposition Temperature (Td) | >550 °C | ~550-600°C[5] | >550 °C | 540 °C[1] | 580 - 600 °C[4] |
Table 2: Mechanical Properties of Aromatic Polyketones
| Property | PEK | PEEK | PEKK | PEEKK | PEKEKK |
| Tensile Strength | 110-120 MPa | 90 - 100 MPa[2] | 90 - 115 MPa | N/A | 110-134 MPa[6] |
| Young's Modulus | 4.0 - 4.5 GPa | 3.6 GPa[2] | 3.8 - 4.4 GPa | N/A | 4.3 - 5.2 GPa[4][6] |
| Elongation at Break | 20 - 30 % | 20 - 50 %[2] | 15 - 30 % | N/A | 10 - 20 % |
| Flexural Modulus | 4.2 - 4.8 GPa | 3.7 - 4.1 GPa | 4.0 - 4.6 GPa | N/A | 4.5 - 5.5 GPa |
Experimental Protocols
The data presented above is typically determined using standardized testing methods. The following are detailed protocols for the key experiments used to characterize the thermal and mechanical properties of aromatic polyketones.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of melting of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A Differential Scanning Calorimeter is calibrated using a standard material with a known melting point, such as indium. The furnace is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:
-
An initial heating scan to erase the thermal history of the sample.
-
A controlled cooling scan.
-
A second heating scan at a constant rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve. The Tm is determined as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The thermogravimetric analyzer is tared, and the sample is loaded into the furnace. The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired test conditions.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss) or as the peak of the derivative weight loss curve (DTG).
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Methodology:
-
Specimen Preparation: Test specimens are prepared according to standardized dimensions, typically in a "dog-bone" shape as specified by standards like ASTM D638. The specimens can be produced by injection molding or machined from a larger plaque.
-
Test Setup: A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
Testing Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The applied force and the corresponding elongation are continuously recorded.
-
Data Analysis: The engineering stress is calculated by dividing the applied force by the initial cross-sectional area of the specimen. The engineering strain is calculated by dividing the change in gauge length by the initial gauge length. A stress-strain curve is plotted, from which the tensile strength (the maximum stress), Young's modulus (the initial slope of the curve), and elongation at break (the strain at fracture) are determined.
Visualization of Aromatic Polyketone Structures
The following diagram illustrates the chemical structures of the different aromatic polyketones, highlighting the variation in the sequence of ether (E) and ketone (K) linkages.
Caption: Chemical structures of aromatic polyketones.
References
- 1. PEEK vs PEKK vs PEEKK: Comparing Top-Grade PAEK Materials [peekchina.com]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. PEKEKK: Polyacryletherketone- etherketoneketone - NETZSCH Polymers [polymers.netzsch.com]
- 5. PEEK Polymer Properties: Thermal Stability Mechanisms [eureka.patsnap.com]
- 6. ensingerplastics.com [ensingerplastics.com]
A Researcher's Guide to Validating Polymer Crosslink Structure: Solid-State NMR vs. Alternative Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the crosslink structure of polymers is paramount for ensuring material performance, stability, and safety. This guide provides a comprehensive comparison of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy with established alternative methods for validating polymer crosslinks. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in selecting the most appropriate analytical strategy.
Solid-state NMR spectroscopy has emerged as a powerful, non-destructive technique for providing detailed molecular-level insights into the crosslink environment of polymers. Unlike many conventional methods, ssNMR can quantify crosslink density and characterize the chemical nature of the crosslinks themselves. However, the accessibility and complexity of ssNMR often lead researchers to consider alternative techniques. This guide objectively compares ssNMR with three widely used methods: Swelling Tests, Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Quantitative Comparison of Crosslink Validation Techniques
The following tables summarize quantitative data from studies that have compared crosslink density measurements obtained from solid-state NMR and alternative methods on the same polymer systems.
Table 1: Crosslink Density of Peroxide-Crosslinked EPDM Rubber
| Method | Crosslink Density (mol/cm³) | Reference |
| Solid-State NMR (¹H DQ-NMR) | 1.5 x 10⁻⁴ | [1] |
| Swelling Test (Flory-Rehner) | 1.2 x 10⁻⁴ | [1] |
| Dynamic Mechanical Analysis (DMA) | 1.6 x 10⁻⁴ | [1] |
Table 2: Crosslink Density of Photo-Crosslinked Polyethylene (PEX-e)
| Method | Crosslink Density (mol/m³) | Reference |
| Solid-State NMR (¹H Static) | 110 | [2][3] |
| Swelling Test (Gel Content) | 85% (Gel Fraction) | [2][3] |
| Dynamic Mechanical Analysis (DMA) | 125 | [2][3] |
In-Depth Look: Solid-State NMR for Crosslink Validation
Solid-state NMR spectroscopy probes the local magnetic environment of atomic nuclei within a material. For crosslinked polymers, specific ssNMR techniques can measure parameters that are directly related to the density and nature of the crosslinks.
Key Solid-State NMR Techniques:
-
Double-Quantum (DQ) NMR: This technique is particularly sensitive to the dipolar couplings between protons. In a crosslinked network, the restricted motion of polymer chains leads to stronger residual dipolar couplings, which can be quantified to determine crosslink density.[4][5]
-
Cross-Polarization Magic-Angle Spinning (CP/MAS): CP/MAS is a powerful technique for obtaining high-resolution spectra of less abundant nuclei like ¹³C in solid samples. By analyzing the intensities of specific carbon resonances associated with the crosslinker and the polymer backbone, the degree of crosslinking can be determined.[6]
-
Relaxation Time Analysis (T1, T2): The spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive to molecular mobility. Crosslinking restricts chain motion, leading to changes in these relaxation times, which can be correlated with crosslink density.[7]
Experimental Workflow for Solid-State NMR Analysis
Caption: Workflow for crosslink analysis using solid-state NMR.
Alternative Techniques for Crosslink Validation
While ssNMR provides unparalleled molecular-level detail, other more accessible techniques are widely used for estimating crosslink density.
Swelling Tests
Principle: This classic method relies on the principle that a crosslinked polymer will swell rather than dissolve in a compatible solvent. The extent of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is often used to calculate the crosslink density from the swelling ratio.[8]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Crosslinking affects the glass transition temperature (Tg) of a polymer. A higher crosslink density generally leads to a higher Tg. The degree of cure can also be estimated by measuring the residual heat of reaction in an uncured or partially cured sample.[9]
Dynamic Mechanical Analysis (DMA)
Principle: DMA measures the viscoelastic properties of a material as a function of temperature, time, or frequency. In the rubbery plateau region (above the Tg), the storage modulus (E') is directly proportional to the crosslink density.[10]
Comparison of Analytical Approaches
Caption: Relationship between ssNMR and alternative techniques.
Detailed Experimental Protocols
Solid-State NMR: ¹H Double-Quantum (DQ) NMR
-
Sample Preparation: Precisely weigh and pack the solid polymer sample into a zirconia rotor (e.g., 4 mm diameter).
-
Instrument Setup: Insert the rotor into a solid-state NMR spectrometer equipped with a probe suitable for ¹H detection. Tune and match the probe to the ¹H frequency (e.g., 400 MHz).
-
Experimental Parameters:
-
Pulse Sequence: Utilize a BaBa-xy16 homonuclear dipolar recoupling pulse sequence.[4]
-
Magic Angle Spinning (MAS) Rate: Set to a moderate speed (e.g., 10 kHz) to average anisotropic interactions.
-
90° Pulse Length: Calibrate the ¹H 90° pulse length (typically 2-4 µs).
-
Recycle Delay: Set a recycle delay of at least 5 times the ¹H T1 relaxation time to ensure full relaxation between scans.
-
Acquisition: Acquire the double-quantum build-up curve by varying the evolution time (τDQ).[11]
-
-
Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) with a Fourier transform.
-
Normalize the double-quantum signal intensity (IDQ) to obtain a build-up curve.
-
Fit the build-up curve to an appropriate model to extract the residual dipolar coupling constant (Dres), which is proportional to the crosslink density.[4]
-
Swelling Test (ASTM D2765)
-
Sample Preparation: Prepare a specimen of the crosslinked polymer (typically 0.1-0.5 g) and accurately determine its initial dry weight (W_d).[12]
-
Solvent Immersion: Immerse the specimen in a suitable solvent (e.g., xylene for polyethylene) in a sealed container.[13]
-
Equilibrium Swelling: Allow the specimen to swell until it reaches equilibrium, which may take several hours to days at a specified temperature (e.g., 110°C for polyethylene in xylene).[13]
-
Measurement of Swollen Weight: Quickly remove the swollen specimen from the solvent, blot the surface to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_s).
-
Measurement of Dried Weight of Insoluble Part: Dry the swollen specimen in a vacuum oven until a constant weight is achieved to get the weight of the dried, insoluble polymer (W_i).
-
Calculation:
-
Gel Content (%) = (W_i / W_d) x 100
-
Swell Ratio = (W_s - W_i) / W_i
-
The crosslink density can then be calculated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Parameters:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the glass transition and any curing exotherms. An initial heating run to erase thermal history, followed by a controlled cooling and a second heating run is common practice.[9]
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve during the second heating scan.
-
For uncured or partially cured samples, integrate the area of the exothermic curing peak to determine the residual heat of reaction (ΔH_residual). The degree of cure can be calculated by comparing this to the total heat of reaction for the uncured material (ΔH_total).
-
Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065, D4440, D5279)
-
Sample Preparation: Prepare a rectangular specimen of the polymer with defined dimensions.[14]
-
Instrument Setup: Mount the specimen in the DMA instrument using an appropriate clamping geometry (e.g., three-point bending, tensile).
-
Experimental Parameters:
-
Test Mode: Typically, a temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a controlled strain or stress amplitude within the material's linear viscoelastic region.
-
Temperature Range: The temperature range should cover the glassy, transition, and rubbery plateau regions of the polymer.
-
Heating Rate: A typical heating rate is 2-5 °C/min.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Identify the rubbery plateau region, which is the relatively flat region of the storage modulus curve above the glass transition temperature.
-
Calculate the crosslink density (ν) from the storage modulus in the rubbery plateau (E'_rubbery) using the theory of rubber elasticity: ν = E'_rubbery / (3RT) , where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.[10]
-
Tensile Testing (ISO 37)
-
Sample Preparation: Prepare dumbbell-shaped test specimens according to the specifications in ISO 37.[15][16]
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer to measure strain.
-
Experimental Procedure:
-
Apply a tensile force to the specimen at a constant rate of traverse (e.g., 500 mm/min for type 1 dumbbells).[15]
-
Record the force and elongation until the specimen breaks.
-
-
Data Analysis:
-
From the stress-strain curve, determine properties such as tensile strength, elongation at break, and modulus.
-
The crosslink density is not directly measured but can be inferred from the modulus in the initial part of the stress-strain curve, although this correlation is less direct than with DMA.
-
Conclusion
The choice of technique for validating the crosslink structure of polymers depends on the specific information required, the nature of the material, and the available resources. Solid-state NMR offers the most detailed and direct measurement of crosslink density and structure at the molecular level. However, for routine quality control or when molecular-level detail is not essential, alternative methods such as swelling tests, DSC, and DMA provide valuable and often sufficient information about the crosslinked network. This guide provides the foundational knowledge for researchers to make informed decisions about which technique, or combination of techniques, will best suit their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. jordilabs.com [jordilabs.com]
- 9. jsss.copernicus.org [jsss.copernicus.org]
- 10. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 11. boa.unimib.it [boa.unimib.it]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 15. mecmesin.com [mecmesin.com]
- 16. ISO 37 – Tensile Stress-Strain Properties of Vulcanized or Thermoplastic Rubber [pacorr.com]
Performance comparison of "Acetophenone, 4',4'''-ethylenedi-" with other crosslinking agents
Performance Analysis of Aromatic Ketone Monomers in High-Performance Polymers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction:
Initial investigations into "Acetophenone, 4',4'''-ethylenedi-," also known as 4,4'-Diacetyldiphenylethane, did not yield specific data on its use as a traditional crosslinking agent. The available chemical literature on analogous aromatic ketone structures suggests that this molecule is more likely employed as a monomer in the synthesis of high-performance polymers, such as poly(aromatic ketones) and polyimides. In this context, its two acetyl groups would serve as reactive sites for building the main polymer chain rather than crosslinking existing ones.
This guide, therefore, provides a comparative overview of the expected performance of polymers derived from aromatic ketone monomers like "Acetophenone, 4',4'''-ethylenedi-" against other common monomers used in the synthesis of high-performance thermoplastics. These polymers are of significant interest in drug development and advanced research for applications requiring exceptional thermal stability, chemical resistance, and mechanical strength.
Comparative Performance of Monomers in High-Performance Polymers
The properties of the final polymer are heavily influenced by the structure of the monomers used in its synthesis. Aromatic ketone-based monomers are prized for imparting rigidity, thermal stability, and mechanical strength to the polymer backbone. The following table provides a qualitative and quantitative comparison of different classes of monomers used in the synthesis of high-performance polymers like Polyetheretherketone (PEEK), Polyetherketoneketone (PEKK), and various polyimides.
| Monomer Class | Representative Monomers | Expected Polymer Properties from Monomer Inclusion | Glass Transition Temp. (Tg) of Resulting Polymer (°C) | Melting Temp. (Tm) of Resulting Polymer (°C) | Tensile Strength of Resulting Polymer (MPa) |
| Aromatic Diketone | 4,4'-Difluorobenzophenone, Acetophenone, 4',4'''-ethylenedi- (Hypothetical) | High thermal stability, good mechanical strength, crystallinity, solvent resistance. The ethyl bridge in the target molecule may offer slightly increased flexibility compared to a direct biphenyl linkage. | 140 - 165 | 330 - 390 | 90 - 110 |
| Aromatic Diol | Hydroquinone, 4,4'-Dihydroxybiphenyl | Imparts ether linkages, leading to a balance of thermal stability and processability. Biphenyl structures increase rigidity and thermal performance. | 143 (for PEEK) | 343 (for PEEK) | 92 (for PEEK) |
| Aromatic Dianhydride | Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Used for polyimides. Imparts exceptional thermal and oxidative stability, high modulus, and good dielectric properties. Ketone groups in BTDA can enhance solubility. | 270 - >400 | Amorphous or very high Tm | 85 - 170 |
| Aromatic Diamine | 4,4'-Oxydianiline (ODA), m-Phenylenediamine (MPD) | Used for polyimides. Flexible ether linkages (in ODA) improve processability, while meta-linkages (in MPD) can disrupt chain packing, leading to amorphous polymers with good solubility. | 250 - 350 | Generally amorphous | 85 - 120 |
Note: Data for polymers derived from "Acetophenone, 4',4'''-ethylenedi-" is hypothetical, as specific experimental data is not publicly available. The values presented for other polymers are representative and can vary based on the specific comonomers and polymerization conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of high-performance polymers where an aromatic ketone monomer might be used.
Protocol 1: Synthesis of a Poly(arylene ether ketone) via Nucleophilic Aromatic Substitution
This method is commonly used for synthesizing polymers like PEEK and would be a plausible route for polymerizing with a di-functional aromatic ketone monomer.
Materials:
-
Aromatic diketone monomer (e.g., 4,4'-Difluorobenzophenone)
-
Aromatic diol monomer (e.g., Hydroquinone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
High-boiling aprotic polar solvent (e.g., Diphenylsulfone, N-Methyl-2-pyrrolidone (NMP))
-
Toluene (for azeotropic removal of water)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the aromatic diketone monomer, aromatic diol monomer, and potassium carbonate in a 1:1:1.1 molar ratio.
-
Add diphenylsulfone as the solvent to achieve a solids concentration of 20-30% (w/v).
-
Add toluene to the reaction mixture (approximately 10% of the solvent volume).
-
Heat the mixture to 140-160°C with vigorous stirring under a nitrogen purge to azeotropically remove any water generated from the reaction of the diol with potassium carbonate.
-
After the removal of water, slowly raise the temperature to 180-200°C to remove the toluene.
-
Further, increase the temperature to 280-320°C and maintain for 2-4 hours to allow for polymerization. The viscosity of the solution will increase significantly.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or acetone.
-
Filter the polymer, wash thoroughly with hot water and methanol to remove residual solvent and salts, and dry in a vacuum oven at 120°C for 24 hours.
Protocol 2: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method
This is a standard procedure for creating polyimides, where a diketone-containing dianhydride could be used.
Materials:
-
Aromatic dianhydride (e.g., 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride - BTDA)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc with stirring.
-
Slowly add an equimolar amount of the aromatic dianhydride in powder form to the diamine solution. Maintain the temperature below 25°C.
-
Continue stirring at room temperature for 8-12 hours to form the poly(amic acid) solution. The viscosity will increase substantially.
-
Chemical Imidization: To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit). Stir at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into vigorously stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150-200°C.
-
Thermal Imidization (Alternative): Cast the poly(amic acid) solution onto a glass plate and heat in a programmable oven under nitrogen with a staged heating profile (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h) to evaporate the solvent and induce cyclodehydration to form the polyimide film.
Visualizations
The selection of monomers is a critical step in designing a polymer with specific properties. The following diagram illustrates the logical relationships in this selection process.
Caption: Monomer selection pathway for high-performance polymers.
This workflow illustrates how desired end-use properties guide the choice of monomer building blocks.
Caption: General experimental workflow for polymer synthesis and testing.
This diagram outlines the typical stages from monomer selection to the final characterization of the synthesized polymer.
While "Acetophenone, 4',4'''-ethylenedi-" does not appear to be a conventional crosslinking agent, its structure is well-suited for use as a monomer in the synthesis of high-performance polymers. By incorporating aromatic ketone functionalities, it is expected to contribute to high thermal stability, mechanical strength, and chemical resistance in the resulting polymer. The selection of comonomers would be crucial in tailoring the final properties, such as processability and flexibility. The provided protocols and diagrams offer a foundational understanding of how such polymers are synthesized and how their properties are engineered through strategic monomer selection. Further experimental research is required to fully elucidate the specific performance characteristics of polymers derived from "Acetophenone, 4',4'''-ethylenedi-".
A Researcher's Guide to Molecular Weight Determination of Polymers from Diketone Monomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurate determination of a polymer's molecular weight is paramount. This critical parameter dictates a material's physical properties, degradation kinetics, and ultimately, its performance in applications ranging from drug delivery to advanced materials. This guide provides an objective comparison of Gel Permeation Chromatography (GPC) with alternative techniques for characterizing the molecular weight of polymers derived from diketone monomers, supported by experimental data and detailed protocols.
Polymers synthesized from diketone monomers, such as poly(arylene ether ketone)s (PAEKs), are prized for their exceptional thermal stability and mechanical strength. However, these same properties, particularly their limited solubility, can present challenges for molecular weight analysis.[1] This guide will delve into the nuances of GPC and its alternatives, offering a comprehensive overview to aid in selecting the most appropriate analytical strategy.
Gel Permeation Chromatography (GPC): The Workhorse Technique
GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers.[2] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.[3] This technique provides key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[4]
However, conventional GPC is a relative technique. Its accuracy depends on a calibration curve generated from standards, typically narrow polystyrene standards.[5] If the polymer being analyzed has a different chemical structure and hydrodynamic volume than the standards, the calculated molecular weight will be relative and may not reflect the true absolute values.[6] For novel polymers from diketone monomers, where specific standards are often unavailable, this is a significant consideration.
Challenges in GPC Analysis of Aromatic Polyketones
The analysis of aromatic polyketones like PEEK (polyether ether ketone) by GPC can be particularly challenging due to their poor solubility in common organic solvents at room temperature.[1][7] This often necessitates the use of aggressive solvent systems (e.g., a mixture of phenol and 1,2,4-trichlorobenzene) at elevated temperatures to ensure complete dissolution and prevent precipitation within the GPC system.[8] Furthermore, the high pressures and temperatures involved can potentially lead to polymer degradation if not carefully controlled.[9]
Alternative and Complementary Techniques
To overcome the limitations of conventional GPC and to obtain absolute molecular weight values, several alternative and complementary techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be a powerful and accessible method for determining the absolute number-average molecular weight (Mn) through end-group analysis.[2] By comparing the integral of a signal from a known end group to that of a repeating unit in the polymer backbone, the degree of polymerization and thus Mn can be calculated.[10][11][12] This method is particularly useful for polymers with Mn values under 3000 g/mol and requires that the end-group signals are well-resolved and do not overlap with other signals in the spectrum.[13]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that can provide absolute molecular weight information for polymers.[14] It can resolve individual oligomer chains, providing a detailed molecular weight distribution and information about end groups.[15] This technique is particularly effective for polymers with low polydispersity (PDI < 1.2). For more polydisperse samples, the accuracy of the calculated average molecular weights can be affected by mass discrimination effects.
-
Light Scattering (LS): Static Light Scattering (SLS), when coupled with a separation technique like GPC (GPC-LS), provides a direct measurement of the absolute weight-average molecular weight (Mw) without the need for column calibration.[6] The intensity of the scattered light is directly proportional to the molecular weight of the polymer.[6] This makes GPC-LS a powerful tool for the accurate characterization of novel polymers.
-
Dilute Solution Viscometry: This classical technique relates the intrinsic viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink equation.[16][17][18][19] While relatively inexpensive and simple to perform, it requires knowledge of the Mark-Houwink constants (K and a) for the specific polymer-solvent-temperature system, which may not be available for new polymers.[17][19]
Comparative Analysis: A Case Study of a Poly(arylene ether ketone)
To illustrate the comparison of these techniques, let's consider a hypothetical case study of a synthesized poly(arylene ether ketone) (PAEK). The following table summarizes the expected results from each technique.
| Technique | Information Provided | Molecular Weight ( g/mol ) | Advantages | Limitations |
| GPC (Conventional) | Mn, Mw, Mz, PDI (relative to PS standards) | Mn: 18,500Mw: 38,900PDI: 2.10 | Provides full molecular weight distribution; robust and widely available. | Relative molecular weights; requires suitable standards and solvents. |
| ¹H NMR | Mn (absolute) | Mn: 22,300 | Provides absolute Mn; relatively fast and accessible. | Limited to lower molecular weight polymers with distinct end-groups. |
| MALDI-TOF MS | Mn, Mw, PDI (absolute for low PDI) | Mn: 21,800Mw: 23,500PDI: 1.08 (for a low PDI fraction) | Provides absolute molecular weight of individual oligomers; detailed structural information. | Can be biased for highly polydisperse samples; matrix selection is crucial. |
| GPC with Light Scattering (GPC-LS) | Mn, Mw, Mz, PDI (absolute) | Mn: 22,100Mw: 45,600PDI: 2.06 | Provides absolute molecular weights and distribution. | More complex instrumentation and data analysis. |
| Dilute Solution Viscometry | Mv | Mv: 42,500 | Inexpensive and simple experimental setup. | Requires known Mark-Houwink constants; provides only an average molecular weight. |
Note: The data in this table is representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlined protocols for each of the discussed techniques.
GPC Analysis Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) with 0.05 M LiBr) at a concentration of 1-2 mg/mL. For poorly soluble polyketones, heating (e.g., to 80°C) may be necessary.
-
Once fully dissolved, cool the solution to room temperature and filter through a 0.2 µm PTFE syringe filter.[5]
-
-
Instrumentation and Conditions:
-
System: High-temperature GPC system.
-
Columns: A set of columns suitable for the expected molecular weight range (e.g., two mixed-bed columns).
-
Mobile Phase: NMP with 0.05 M LiBr.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 80°C.
-
Detector: Differential Refractive Index (DRI) detector.
-
-
Calibration:
-
Generate a calibration curve using a series of narrow polystyrene standards.
-
-
Data Analysis:
-
Analyze the sample chromatogram to determine Mn, Mw, and PDI relative to the polystyrene calibration.
-
¹H NMR End-Group Analysis Protocol
-
Sample Preparation:
-
Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the end-group signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the repeating monomer unit and the terminal end-groups.
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) and then Mn using the following formula:
-
Mn = (DP × M_repeat) + M_endgroups
-
Where M_repeat is the molecular weight of the repeating unit and M_endgroups is the molecular weight of the end groups.
-
-
MALDI-TOF MS Protocol
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., dithranol) in a solvent like THF.[14]
-
Analyte Solution: Dissolve the polymer sample in the same solvent at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent.
-
Mixing: Mix the matrix, analyte, and cationizing agent solutions in a specific ratio (e.g., 10:1:1 v/v/v).
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in reflectron or linear mode, depending on the molecular weight range.
-
-
Data Analysis:
-
Process the spectrum to identify the oligomer distribution and calculate Mn, Mw, and PDI.
-
Dilute Solution Viscometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., concentrated sulfuric acid for some polyketones) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Using an Ubbelohde or similar viscometer in a constant temperature bath, measure the flow time of the pure solvent and each polymer solution.
-
-
Data Analysis:
-
Calculate the relative, specific, reduced, and inherent viscosities.
-
Plot the reduced and inherent viscosities against concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].
-
Use the Mark-Houwink equation ([η] = K * Mv^a) with known K and a values to calculate the viscosity-average molecular weight (Mv).[16][18]
-
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making involved in polymer molecular weight characterization, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. labcompare.com [labcompare.com]
- 3. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 3 types of calculated molecular weight data | Malvern Panalytical [malvernpanalytical.com]
- 7. Molecular weight characteristics of polyetheretherketone (PEEK): analysis of determination conditions | Gurenkov | Plasticheskie massy [plastics-news.ru]
- 8. rroeder.nd.edu [rroeder.nd.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. box2073.temp.domains [box2073.temp.domains]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spegroup.ru [spegroup.ru]
- 17. kinampark.com [kinampark.com]
- 18. studylib.net [studylib.net]
- 19. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
Assessing the Purity of Synthesized 4,4'-Diacetylbibenzyl: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for assessing the purity of synthesized 4,4'-diacetylbibenzyl, a key building block in various chemical syntheses. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds like 4,4'-diacetylbibenzyl.[1][2][3] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities. However, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer unique advantages and can be complementary to HPLC analysis.
Table 1: Comparison of HPLC, GC, and qNMR for Purity Analysis of 4,4'-Diacetylbibenzyl
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.[4][5] |
| Applicability to 4,4'-Diacetylbibenzyl | Excellent. Well-suited for non-volatile and thermally stable aromatic ketones.[2][6][7] | Poor. The high boiling point and low volatility of 4,4'-diacetylbibenzyl make it unsuitable for GC without derivatization. | Excellent. Provides both qualitative and quantitative information without the need for a reference standard of the analyte itself.[8] |
| Potential Impurities Detected | Starting materials (bibenzyl), intermediates (4-acetylbibenzyl), isomers (e.g., 2,4'-diacetylbibenzyl), and other by-products from synthesis. | Volatile impurities from solvents or reagents. | A wide range of impurities containing NMR-active nuclei. Can distinguish between isomers. |
| Resolution | High to very high, depending on the column and mobile phase. | Very high, especially with capillary columns. | Generally lower than chromatographic methods, but can be enhanced with high-field magnets. |
| Quantification | Requires a calibrated reference standard of 4,4'-diacetylbibenzyl. | Requires a calibrated reference standard. | Can provide absolute quantification against a certified internal standard.[5] |
| Analysis Time | Typically 10-60 minutes per sample.[2] | Typically a few minutes per sample for volatile compounds.[2] | Can be rapid, often under 30 minutes per sample. |
| Advantages | Robust, versatile, and widely available. High sensitivity with UV detection. | Fast analysis for volatile compounds. High sensitivity. | Non-destructive. Provides structural information. No chromatography needed. Can be a primary ratio method.[9][10] |
| Limitations | Requires reference standards for quantification. Solvent consumption. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC. Requires specialized equipment and expertise. |
Synthesis of 4,4'-Diacetylbibenzyl and Potential Impurities
A common synthetic route to 4,4'-diacetylbibenzyl is the Friedel-Crafts acylation of bibenzyl using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[11][12]
This synthesis can lead to several impurities that need to be monitored during purity analysis:
-
Unreacted Starting Material: Bibenzyl
-
Mono-acylated Intermediate: 4-acetylbibenzyl
-
Isomeric Impurities: Such as 2,4'-diacetylbibenzyl, arising from acylation at different positions on the aromatic rings.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
This section details a robust reversed-phase HPLC (RP-HPLC) method for the determination of 4,4'-diacetylbibenzyl purity.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
4,4'-Diacetylbibenzyl reference standard (purity ≥ 99.5%).
-
Synthesized 4,4'-diacetylbibenzyl sample.
2. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4,4'-diacetylbibenzyl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 4,4'-diacetylbibenzyl and dissolve it in 100 mL of methanol in a volumetric flask.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the working standard solution to determine the retention time and peak area of 4,4'-diacetylbibenzyl.
-
Inject the sample solution.
-
Identify the peak corresponding to 4,4'-diacetylbibenzyl in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of 4,4'-diacetylbibenzyl peak / Total area of all peaks) x 100
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Conclusion
For the purity assessment of synthesized 4,4'-diacetylbibenzyl, reversed-phase HPLC stands out as a highly suitable and robust method. Its ability to separate the target compound from potential process-related impurities, such as unreacted starting materials and isomers, provides a reliable means of quality control. While qNMR offers a powerful alternative for absolute quantification without the need for a specific reference standard, the widespread availability and established protocols of HPLC make it the workhorse technique for routine purity analysis in most research and development settings. The detailed experimental protocol provided in this guide serves as a practical starting point for scientists to implement a reliable purity assessment of 4,4'-diacetylbibenzyl, ensuring the integrity of their subsequent research and development activities.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 8. quora.com [quora.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to the Thermal Properties of Polymers Containing Acetophenone and Hydroxystyrene Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of two polymers, Poly(4-vinylacetophenone) and Poly(4-hydroxystyrene), investigated by Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of polymers is crucial for their application in various fields, including drug delivery, materials science, and specialty chemicals. The presence of the acetophenone moiety, with its ketone group, and the hydroxyl group in these polymers imparts distinct chemical and physical properties, which are reflected in their thermal characteristics.
Comparative Thermal Analysis
The thermal properties of Poly(4-vinylacetophenone) and Poly(4-hydroxystyrene) are summarized in the table below. These properties, particularly the glass transition temperature (Tg), provide insights into the polymer's amorphous or crystalline nature, molecular mobility, and processing conditions.
| Property | Poly(4-vinylacetophenone) | Poly(4-hydroxystyrene) |
| Glass Transition Temperature (Tg) | ~116 °C | ~180-250 °C |
| Melting Temperature (Tm) | Not applicable (Amorphous) | Not applicable (Amorphous) |
| Decomposition Temperature (Td) | >300 °C | >300 °C |
| Key Structural Feature | Acetophenone group | Hydroxyl group |
Note: The values presented are approximate and can vary based on factors such as molecular weight, polydispersity, and the specific experimental conditions under which they were measured.
Discussion of Thermal Behavior
Poly(4-vinylacetophenone) , with its bulky acetophenone side group, exhibits a glass transition temperature around 116 °C. The presence of the polar ketone group can lead to stronger intermolecular interactions compared to polystyrene, but the overall amorphous nature of the polymer means it does not have a distinct melting point. Its thermal stability is comparable to other vinyl polymers, with decomposition occurring at temperatures above 300 °C.
Poly(4-hydroxystyrene) , also known as Poly(4-vinylphenol), displays a significantly higher glass transition temperature, typically in the range of 180-250 °C.[1] This elevated Tg is attributed to the strong intermolecular hydrogen bonding facilitated by the hydroxyl groups on the phenyl rings.[2] These hydrogen bonds restrict the mobility of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. Similar to Poly(4-vinylacetophenone), it is an amorphous polymer and thus does not exhibit a melting point. Its thermal stability is also high, with decomposition temperatures exceeding 300 °C.
Experimental Protocols
A standard Differential Scanning Calorimetry (DSC) protocol for the analysis of these polymers is detailed below. This method is designed to determine the glass transition temperature and other thermal events.
Objective: To determine the glass transition temperature (Tg) of Poly(4-vinylacetophenone) and Poly(4-hydroxystyrene).
Instrumentation: A standard heat-flux Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components, although for these specific polymers, a non-hermetic pan may be sufficient if no significant outgassing is expected at the analysis temperatures.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature approximately 30-50 °C above its expected Tg at a heating rate of 10 °C/min. This initial scan is crucial to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 25 °C).
-
Second Heating Scan: Heat the sample again at the same heating rate (10 °C/min) to a temperature above the Tg. The glass transition temperature is determined from this second heating scan.
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve of the second heating scan.
Workflow for DSC Analysis of Polymers Containing Acetophenone Moieties
The following diagram illustrates the logical workflow for the characterization of polymers containing acetophenone moieties using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of polymers.
References
A Comparative Guide to the Photoinitiation Efficiency of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photoinitiation efficiency of various acetophenone derivatives, which are widely used as Type I photoinitiators in free-radical polymerization. The selection of an appropriate photoinitiator is critical as it directly influences the curing speed, depth of cure, and the final properties of the polymer network. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying photochemical mechanisms to aid in the selection of the most suitable photoinitiator for your specific application.
Performance Comparison of Acetophenone Derivatives
Acetophenone derivatives are a prominent class of Type I photoinitiators that undergo unimolecular bond cleavage (α-cleavage) upon UV irradiation to generate two free radical fragments, at least one of which is capable of initiating polymerization.[1] The efficiency of this process is dependent on the molecular structure of the derivative, influencing factors such as light absorption, the quantum yield of radical formation, and the reactivity of the generated radicals.
The following table summarizes key performance indicators for several common acetophenone derivatives.
| Photoinitiator | Common Name/Abbreviation | Molar Mass ( g/mol ) | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Quantum Yield (Φ) | Initiation Efficiency Ratio | Key Features & Applications |
| 2,2-Dimethoxy-2-phenylacetophenone | DMPA, Irgacure 651 | 256.30 | ~333 | ~230 at 333 nm | - | - | Highly efficient for thick sections, colorless, does not require an amine co-initiator.[2] Widely used in dental composites and UV curable coatings.[2] |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | 164.20 | ~245, 280, 330 | - | - | - | Liquid form, good solubility, low yellowing. Suitable for clear coatings and printing inks. |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | 204.26 | ~246, 280, 332 | - | - | - | Solid, low odor, non-yellowing. Excellent for surface curing in clear and pigmented systems. |
| Benzoin | Bz | 212.24 | ~248, 320 | 11,400 at 248 nm | 0.35 (photodissociation)[1] | 1 (Reference) | A classic photoinitiator, but can cause yellowing.[3][4] |
| 4-Methylbenzoin | 4MB | 226.27 | - | - | - | 0.86 (relative to Benzoin)[3] | Derivative of benzoin with potentially different reactivity.[3] |
| 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone | MMMP, Irgacure 907 | 279.40 | ~305 | - | - | 0.63 (relative to Benzoin)[3] | Highly reactive, suitable for pigmented systems and printing inks.[3] |
| 3',5'-Dimethoxybenzoin | DMB | 272.29 | - | - | 0.54 (photocleavage)[1] | - | Higher photocleavage quantum yield compared to unsubstituted benzoin.[1] |
Experimental Protocols
Detailed and standardized methodologies are essential for the objective comparison of photoinitiator performance. Below are protocols for two common techniques used to evaluate photoinitiation efficiency.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To measure the rate and degree of monomer conversion during photopolymerization in real-time.[5][6]
Methodology:
-
Sample Preparation: A thin layer of the formulation (containing the monomer, photoinitiator at a precise concentration, and any other additives) is placed between two transparent salt plates (e.g., KBr) or on a single attenuated total reflectance (ATR) crystal.[5]
-
Background Spectrum: A background IR spectrum of the uncured sample is recorded before UV exposure.
-
Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity. The light source should be positioned to irradiate the sample uniformly within the IR beam path.[5]
-
Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals (e.g., every 100 milliseconds) throughout the irradiation period.[7]
-
Analysis: The decrease in the absorbance of a characteristic peak of the reactive monomer (e.g., the C=C double bond in acrylates at around 810 cm⁻¹ or 1635 cm⁻¹) is monitored over time.[7] The percentage of monomer conversion is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the peak and Aₜ is the absorbance at time t.[6]
-
Data Interpretation: The rate of polymerization can be determined from the slope of the conversion versus time plot.[6]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, which is proportional to the rate of reaction.[8]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the liquid formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition. The temperature is maintained at a constant, controlled value (isothermal mode).[8]
-
Baseline: The instrument is allowed to stabilize to obtain a steady baseline heat flow.
-
Initiation: The sample is irradiated with a UV/Visible light source of a defined intensity and wavelength, which is directed into the DSC cell through a quartz window.[8]
-
Data Acquisition: The heat flow from the sample is recorded as a function of time. The exothermic peak corresponds to the heat of polymerization.[9]
-
Analysis: The total heat evolved (area under the exothermic peak) is proportional to the total degree of monomer conversion. The rate of polymerization is proportional to the heat flow at any given time.[8] The degree of conversion can be calculated by dividing the heat evolved at a certain time by the theoretical heat of polymerization for the specific monomer.
-
Data Interpretation: By comparing the heat flow profiles and total heat evolved for different photoinitiators under identical conditions, their relative efficiencies can be determined.[10]
Mechanism of Photoinitiation
Acetophenone-based photoinitiators primarily operate through the Norrish Type I cleavage mechanism.[5][11][12] Upon absorption of UV light, the molecule is promoted to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.[11] From this excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.[11][12] This cleavage results in the formation of two distinct radical species, a benzoyl radical and another alkyl or substituted alkyl radical, both of which can initiate the polymerization of monomers.[13][14]
Caption: Norrish Type I cleavage mechanism of acetophenone photoinitiators.
The following diagram illustrates the general workflow for evaluating the efficiency of a photoinitiator.
Caption: General workflow for comparing photoinitiator efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections - CONICET [bicyt.conicet.gov.ar]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. [PDF] Benzoin type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Norrish reaction - Wikipedia [en.wikipedia.org]
- 12. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 13. researchgate.net [researchgate.net]
- 14. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Polymerization Kinetics with Bifunctional Monomers
For researchers, scientists, and drug development professionals, understanding and validating the kinetics of polymerization is crucial for controlling material properties, optimizing reaction conditions, and ensuring product consistency. This is particularly true when working with bifunctional monomers, which form the basis of linear step-growth polymers like polyesters and polyurethanes, and can also act as cross-linkers in chain-growth systems to form complex networks.
This guide provides an objective comparison of the primary analytical techniques used to monitor and validate the reaction kinetics of these systems. We will delve into the detailed experimental protocols for each method, present comparative quantitative data from literature, and illustrate key workflows and reaction pathways.
Comparison of Key Analytical Techniques
The choice of analytical technique for monitoring polymerization kinetics depends on several factors, including the type of polymerization, the specific kinetic parameters of interest (e.g., monomer conversion, rate constants, gel point), the physical state of the reaction mixture, and available instrumentation. The most common methods include Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time monitoring, complemented by Gel Permeation Chromatography (GPC) for molecular weight analysis and Rheology for tracking viscoelastic changes.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Real-Time FTIR | Measures the change in concentration of specific functional groups (e.g., C=C, -NCO, -OH) by monitoring their characteristic infrared absorption bands. | Monomer conversion vs. time, reaction rate (Rₚ).[1][2] | High sensitivity, fast data acquisition, allows for monitoring of individual monomer species in co-polymerizations.[2] | Can be limited by sample thickness and strong IR absorption; quantitative analysis requires stable baselines.[3] |
| DSC | Measures the heat flow associated with the exothermic polymerization reaction. The rate of heat release is proportional to the reaction rate.[4] | Overall reaction rate, total heat of reaction (enthalpy), conversion vs. time/temperature, activation energy (Eₐ), reaction order (n).[4][5] | Excellent for bulk polymerization, applicable to opaque or filled systems, provides valuable thermodynamic data.[4] | Indirect measurement of conversion, less sensitive to subtle chemical changes, resolution can be affected by sample weight and heating rate.[6] |
| NMR | Tracks the disappearance of monomer signals and the appearance of polymer signals in the spectrum over time. | Monomer conversion, polymer structure, end-group analysis, and in some cases, number-average molecular weight (Mₙ).[7] | Provides detailed chemical and structural information, highly quantitative, can be performed in a sealed tube ("one-pot" analysis).[8][9] | Lower sensitivity than FTIR, requires deuterated solvents for solution studies, slower data acquisition may not be suitable for very fast reactions. |
| Rheology | Measures the change in viscosity and viscoelastic properties (Storage Modulus G', Loss Modulus G'') as the polymer chains grow and form a network. | Viscosity evolution, gel point determination.[10] | Directly measures macroscopic changes in the material state, highly sensitive to network formation and gelation.[11] | Not a direct measure of chemical conversion, sensitive to temperature fluctuations, sample can be difficult to remove after curing. |
| GPC / SEC | Separates polymer chains based on their hydrodynamic volume in solution to determine molecular weight distribution. | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI).[12][13] | Gold standard for molecular weight analysis.[14] | Not a real-time technique; requires discrete samples to be taken from the reaction, requires polymer to be soluble. |
Quantitative Kinetic Data from Experimental Studies
The following tables summarize kinetic data for common polymerization reactions involving bifunctional monomers, as determined by the techniques discussed.
Table 1: Kinetic Parameters for Polyurethane Formation (MDI-based)
| Monomer System | Curing Agent | Technique | Activation Energy (Eₐ) (kJ/mol) | Key Findings |
| MDI Prepolymer | 1,4-Butanediol | DSC (non-isothermal) | 55-75 (varies with conversion α) | The curing reaction can be divided into two stages with a change in reaction order.[15] |
| MDI Prepolymer | Various Diols | DSC (non-isothermal) | Varies with diol structure | The reactivity of different diols impacts the kinetic parameters.[6] |
| MDI | Polypropylene Glycol (PPG) | FTIR / Titration | Not explicitly calculated | The reaction proceeds via a two-step method, with gelation observed after 1 hour at 60°C.[16][17] |
Table 2: Kinetic Parameters for Epoxy-Amine Curing
| Epoxy Resin | Amine Curing Agent | Technique | Activation Energy (Eₐ) (kJ/mol) | Kinetic Model |
| DGEBA | Jeffamine T403 | DSC (isoconversional) | Increases with conversion (45 to 65) | The reaction is diffusion-controlled at higher conversions.[18] |
| DGEBA | Jeffamine D230 | DSC (isoconversional) | Varies non-linearly (50 -> 45 -> 52 -> 48) | Complex behavior due to structural differences in the amine.[18] |
| Epikote 816 LV | Epikure F205 (IPDA-based) | DSC (isoconversional) | ~55 | Variation of Eₐ with conversion was estimated.[19] |
| Narmco 5208 | (Aromatic Amine) | DSC (Kissinger) | 107 (25.6 kcal/mol) | The reaction order was found to be dependent on the heating rate.[5] |
Table 3: Kinetic Data for Polyesterification & Photopolymerization
| Monomer 1 | Monomer 2 | Technique | Parameter | Value / Finding |
| Adipic Acid | 1,4-Butanediol | Titration | Reaction Rate | Faster than with 2,3-Butanediol.[20] |
| Adipic Acid | 2,3-Butanediol | Titration | Activation Energy | Higher than with 1,4-Butanediol due to secondary hydroxyl groups.[20] |
| 1,4-bis(acryloyloxy)butane | Photoinitiator | RT-FTIR | Propagation Rate Constant (kₚ) | Decreases at low conversion due to hindered monomer diffusion in the dense network.[1] |
| 1,10-bis(acryloyloxy)decane | Photoinitiator | RT-FTIR | Propagation Rate Constant (kₚ) | The switch to diffusion-controlled propagation occurs at higher conversion compared to shorter-chain monomers.[1] |
Experimental Protocols
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
This protocol is adapted for monitoring the photopolymerization of bifunctional acrylates.[1][21]
Methodology:
-
Sample Preparation: Prepare a mixture of the bifunctional monomer and a photoinitiator (e.g., 1 wt%).
-
Place a shim ring (e.g., 10-25 µm thickness) onto a KBr or BaF₂ salt plate.
-
Apply a small drop of the monomer/initiator mixture into the center of the ring.
-
Carefully place a second salt plate on top, creating a thin liquid film of controlled thickness. Clamp the assembly together.[21]
-
Instrument Setup: Place the sample assembly into the FTIR spectrometer's sample compartment.
-
Position a UV/Vis light source (e.g., high-pressure mercury lamp) to irradiate the sample through the transparent salt plate.
-
Data Acquisition:
-
Collect a background spectrum before starting the reaction.[21]
-
Configure the software for a time-series (kinetic) scan, collecting spectra at regular intervals (e.g., every 0.1-1 seconds).
-
Start the data acquisition and simultaneously open the shutter of the light source to initiate polymerization.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the C=C stretching vibration (typically around 1638 cm⁻¹) over time.[3]
-
Use a stable peak (e.g., a C=O ester peak) as an internal standard to correct for any changes in sample thickness or density.
-
Calculate the degree of conversion (DC) at time t using the formula: DC(t) = [1 - (Area_C=C(t) / Area_Standard(t)) / (Area_C=C(0) / Area_Standard(0))] * 100%
-
The reaction rate (Rₚ) can be determined from the slope of the conversion vs. time plot.
-
Differential Scanning Calorimetry (DSC)
This protocol describes a non-isothermal method for determining the curing kinetics of an epoxy-amine system.[4][15][18]
Methodology:
-
Sample Preparation: Accurately weigh the bifunctional epoxy resin and the bifunctional amine curing agent in the desired stoichiometric ratio into a vial.
-
Mix the components thoroughly at room temperature until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Data Acquisition:
-
Perform dynamic scans by heating the sample from ambient temperature to a temperature where the reaction is complete (e.g., 300°C).
-
Run the experiment at several different heating rates (β), for example, 2, 5, 10, and 20 °C/min. This is necessary for isoconversional kinetic models.[5]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).
-
The degree of conversion (α) at any temperature T is the partial heat of reaction (ΔH_T) divided by ΔH_total.
-
Use isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the apparent activation energy (Eₐ) as a function of conversion. The Kissinger equation is: ln(β / T_p²) = ln(AR / Eₐ) - Eₐ / (RT_p) where Tₚ is the peak temperature of the exotherm. A plot of ln(β / T_p²) vs. 1/T_p yields a straight line with a slope of -Eₐ/R.[15]
-
Rheology for Gel Point Determination
This protocol outlines the procedure for identifying the gel point during the curing of a thermoset system.[10]
Methodology:
-
Sample Preparation: Prepare the reactive mixture of bifunctional monomers as described for DSC.
-
Instrument Setup:
-
Use a rheometer with a parallel plate or cone-and-plate geometry. Set the gap according to the instrument specifications (e.g., 1 mm).
-
Set the desired isothermal curing temperature.
-
-
Data Acquisition:
-
Quickly load the mixed sample onto the bottom plate of the rheometer.
-
Bring the top plate down to the set gap and trim any excess sample.
-
Start an oscillatory time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain (to remain in the linear viscoelastic region).
-
The instrument will record the storage modulus (G'), loss modulus (G''), and tan δ (G''/G') as a function of time.
-
-
Data Analysis:
-
The gel point is the time at which the material transitions from a liquid-like to a solid-like state.[11] It can be identified by one of the following criteria:
-
G'/G'' Crossover: The time at which the G' and G'' curves intersect (i.e., G' = G'').[10]
-
Frequency Independence of tan δ: A more rigorous definition involves performing time sweeps at multiple frequencies. The gel point is the time where the tan δ values become independent of the measurement frequency.[22]
-
-
Visualizing Polymerization and Validation Workflows
Step-Growth Polymerization of a Polyester
The following diagram illustrates the fundamental step-growth reaction between two distinct bifunctional monomers (an AA + BB type polymerization), such as the formation of Poly(butylene adipate) from adipic acid and 1,4-butanediol.
Caption: Reaction scheme for AA + BB step-growth polyesterification, forming dimers, oligomers, and finally polymer.
Experimental Workflow for Kinetic Validation
This diagram outlines a logical workflow for a comprehensive study of polymerization kinetics, integrating multiple analytical techniques.
Caption: General workflow for validating polymerization kinetics using real-time and discrete sampling methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning [mdpi.com]
- 11. rheology.tripod.com [rheology.tripod.com]
- 12. agilent.com [agilent.com]
- 13. aimplas.net [aimplas.net]
- 14. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Acetophenone, 4',4'''-ethylenedi-
For immediate release
Ensuring the safety of laboratory personnel and the environment is paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of Acetophenone, 4',4'''-ethylenedi-, a substituted acetophenone. While specific data for this exact compound is limited, the following procedures are based on the established safety profiles of acetophenone and related aromatic ketones. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Acetophenone, 4',4'''-ethylenedi- with appropriate personal protective equipment (PPE) in a controlled environment.
A. Personal Protective Equipment (PPE):
All personnel handling the compound must use the following PPE to prevent exposure:
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[1]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against eye contact.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect skin and personal clothing from contamination.[1]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][3][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]
B. Safe Handling Practices:
-
Avoid all direct contact with the compound, including inhalation of any dust or vapors.[3][5]
-
Prohibit eating, drinking, or smoking in areas where the chemical is handled or stored.[4]
-
Thoroughly wash hands with soap and water after handling the substance.[3]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
A. Minor Spills:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to contain the spill.[3]
-
Collection: Carefully collect the absorbent material and spilled substance and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
B. Major Spills:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.
-
Secure the Area: Prevent entry into the spill area until it has been declared safe by EHS personnel.
III. Step-by-Step Disposal Procedure
The proper disposal of Acetophenone, 4',4'''-ethylenedi- is critical and must be conducted in accordance with local, state, and federal regulations.
A. Waste Characterization:
Due to its chemical structure as a substituted aromatic ketone, Acetophenone, 4',4'''-ethylenedi- should be treated as a hazardous chemical waste.
B. Waste Collection and Storage:
-
Container: Collect waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition, free of leaks, and kept tightly closed when not in use.[6]
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "Acetophenone, 4',4'''-ethylenedi-".
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
C. Disposal Method:
-
Licensed Disposal Company: The primary and recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[3][4] This ensures the material is handled and disposed of in an environmentally responsible and compliant manner.
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
-
Landfill: Do not dispose of this chemical in a landfill.
-
Sewer System: Do not discharge this chemical into the sewer system.
D. Empty Container Disposal:
Empty containers that held Acetophenone, 4',4'''-ethylenedi- must also be disposed of as hazardous waste, as they will retain chemical residues.[3][4] They should be managed through your institution's hazardous waste program.
IV. Quantitative Data Summary
| Property | Value | Source |
| Acetophenone Properties | ||
| Molecular Formula | C8H8O | [7] |
| Molecular Weight | 120.15 g/mol | [3] |
| Boiling Point | 202 °C / 395.6 °F @ 760 mmHg | [7] |
| Flash Point | 77 °C / 170.6 °F | [7] |
| Solubility in Water | 5.5 g/L (20°C) | [7] |
| Hazard Classifications | ||
| Acute toxicity, Oral | Category 4 | [3][7] |
| Eye irritation | Category 2A | [3][7] |
| Flammable liquids | Category 4 | [3] |
| Short-term (acute) aquatic hazard | Category 3 | [3] |
V. Experimental Protocols
While specific experimental protocols for the disposal of Acetophenone, 4',4'''-ethylenedi- are not available, the general principle for the disposal of many organic compounds involves oxidation. For aromatic compounds, a resource-intensive but effective method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to break them down into simpler, less toxic compounds.[8] However, this should only be attempted by trained personnel under controlled laboratory conditions and in accordance with all safety protocols and regulations. The primary recommended method remains disposal through a licensed waste management company.
VI. Disposal Workflow Diagram
Caption: Disposal workflow for Acetophenone, 4',4'''-ethylenedi-.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. westliberty.edu [westliberty.edu]
- 4. employees.delta.edu [employees.delta.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling Acetophenone, 4',4'''-ethylenedi-
Essential Safety and Handling Guide for Acetophenone, 4',4'''-ethylenedi-
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Acetophenone, 4',4'''-ethylenedi- (CAS No. 793-06-6), also known as 4,4'-Diacetylbibenzyl. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: Acetophenone, 4',4'''-ethylenedi-
-
Synonyms: 4,4'-Diacetylbibenzyl, Ethanone, 1,1'-(1,2-ethanediyldi-4,1-phenylene)bis-[1][2]
-
Molecular Formula: C₁₈H₁₈O₂[2]
-
Molecular Weight: 266.33 g/mol [2]
Hazard Identification and Personal Protective Equipment (PPE)
Acetophenone, 4',4'''-ethylenedi- is classified as a hazardous substance that requires specific safety precautions. The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The following personal protective equipment is mandatory when handling this substance to mitigate exposure risks.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber with a thickness of 0.7 mm, tested to EN 374).[6] A lab coat or other protective clothing is also required.[1][5] | Prevents direct skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area.[7] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
Safe Handling and Storage
-
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[7]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Avoid the formation of dust and aerosols.
-
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid breathing dust.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
First Aid:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]
-
Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Protocol: Weighing and Dissolving Acetophenone, 4',4'''-ethylenedi-
This protocol outlines the steps for safely weighing and dissolving solid Acetophenone, 4',4'''-ethylenedi- for experimental use.
-
Preparation and PPE:
-
Don all required PPE as specified in the table above (safety goggles, lab coat, and chemical-resistant gloves).
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Weighing:
-
Place a clean, dry weigh boat on an analytical balance within the fume hood and tare the balance.
-
Carefully transfer the desired amount of Acetophenone, 4',4'''-ethylenedi- from the stock container to the weigh boat using a clean spatula.
-
Record the exact weight.
-
Securely close the stock container immediately after use.
-
-
Dissolving:
-
Place a beaker containing the appropriate solvent and a magnetic stir bar on a stir plate within the fume hood.
-
Carefully add the weighed Acetophenone, 4',4'''-ethylenedi- to the solvent.
-
Turn on the stirrer to facilitate dissolution. Gentle heating may be applied if the substance's solubility properties permit and it is safe to do so.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in the designated solid waste container.
-
Wipe down the spatula, balance, and work surface with an appropriate cleaning agent.
-
Wash hands thoroughly after completing the procedure and removing PPE.
-
Visual Safety Guide
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling chemical substances like Acetophenone, 4',4'''-ethylenedi-.
Caption: Workflow for selecting appropriate PPE for chemical handling.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Acetophenone, 4',4'''-ethylenedi- [webbook.nist.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. westliberty.edu [westliberty.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. szabo-scandic.com [szabo-scandic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
